molecular formula C8H14O3 B046341 3-hydroxyoct-7-enoic acid CAS No. 120676-01-9

3-hydroxyoct-7-enoic acid

Katalognummer: B046341
CAS-Nummer: 120676-01-9
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: QYQFJLBAOZQKQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Hydroxyoct-7-enoic acid (CAS 120676-01-9) is a chiral hydroxy acid with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . It is supplied for research use only and is not intended for diagnostic or therapeutic applications.Researchers value this compound as a potential building block for the synthesis of more complex bioactive molecules. Related (R)-3-hydroxyalkanoic acids derived from bacterial polyhydroxyalkanoates (PHAs) have demonstrated significant bioactive properties, including antimicrobial effects against a panel of Gram-positive and Gram-negative bacteria and fungi . Some derivatives have also shown the ability to inhibit quorum sensing-regulated pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa PAO1 . The structural motif of a 3-hydroxy acid is also a key component of larger, biologically critical molecules such as Prostaglandin E2 . The compound has predicted physicochemical properties including a density of approximately 1.067 g/cm³ and a boiling point near 310.6°C . Researchers should handle this chemical with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-hydroxyoct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQFJLBAOZQKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923515
Record name 3-Hydroxyoct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120676-01-9
Record name 3-Hydroxy-7-octenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120676019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyoct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-hydroxyoct-7-enoic acid" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-hydroxyoct-7-enoic acid , a specialized medium-chain-length (mcl) hydroxy fatty acid monomer. It focuses on its biosynthetic origin, chemical reactivity, and critical role in developing functionalized polyhydroxyalkanoates (PHAs) for advanced drug delivery systems.

Biosynthesis, Chemical Properties, and Applications in Drug Development

Part 1: Executive Summary & Molecule Profile

3-Hydroxyoct-7-enoic acid (CAS: 120676-01-9) is a chiral, unsaturated carboxylic acid primarily known as a monomeric building block for functionalizable biopolyesters. Unlike saturated analogs (e.g., 3-hydroxyoctanoic acid), the terminal alkene at the C7 position provides a "chemical handle" for post-synthetic modification, making it invaluable for creating targeted drug delivery vehicles and tissue engineering scaffolds.

Core Physicochemical Profile[1][2][3]
PropertyValue / Description
IUPAC Name (3R)-3-hydroxyoct-7-enoic acid
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Chirality R-configuration (Biosynthetic origin)
Physical State Viscous oil at room temperature (Predicted)
Solubility Soluble in alcohols, chloroform, ethyl acetate; Low water solubility
pKa (Predicted) ~4.5 (Carboxylic acid), ~14.5 (Secondary alcohol)
Key Functional Groups Terminal alkene (C7=C8), Secondary hydroxyl (C3), Carboxyl (C1)
Part 2: Biosynthesis & Production Protocols[7][8]

The primary route for obtaining enantiopure (R)-3-hydroxyoct-7-enoic acid is microbial fermentation using Pseudomonas strains. This process leverages the β-oxidation pathway to process unsaturated fatty acid precursors.

2.1 Microbial Hosts and Metabolic Pathway
  • Primary Host: Pseudomonas putida (strains KT2440, KT2442) and Pseudomonas oleovorans.

  • Metabolic Route: The monomer is generated as an intermediate of the β-oxidation cycle . When fed 7-octenoic acid , the bacteria activate it to 7-octenoyl-CoA, which undergoes one cycle of β-oxidation to produce 3-hydroxy-7-octenoyl-CoA.

  • Polymerization: The PHA synthase enzyme (PhaC) polymerizes this CoA-thioester into Poly(3-hydroxy-7-octenoate), sequestering it in cytosolic granules.

2.2 Biosynthesis Workflow Diagram (DOT)

Biosynthesis cluster_0 Extracellular Environment cluster_1 Intracellular Cytosol (P. putida) Precursor 7-Octenoic Acid (Carbon Source) Uptake FadL/FadD (Transport & Activation) Precursor->Uptake AcylCoA 7-Octenoyl-CoA Uptake->AcylCoA EnoylCoA trans-2,7-Octadienoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase Monomer (R)-3-Hydroxy-7-octenoyl-CoA (Target Monomer) EnoylCoA->Monomer Enoyl-CoA Hydratase (PhaJ) Keto 3-Keto-7-octenoyl-CoA Monomer->Keto Beta-oxidation continues (Avoid for Monomer acc.) PhaC PhaC Synthase Monomer->PhaC Polymerization Polymer Poly(3-hydroxy-7-octenoate) (Granule) PhaC->Polymer

Caption: Biosynthetic pathway of 3-hydroxyoct-7-enoic acid monomer in Pseudomonas putida via beta-oxidation of 7-octenoic acid.

2.3 Production Protocol (Self-Validating)
  • Inoculation: Cultivate P. putida KT2442 in E2 mineral medium.

  • Carbon Feed: Supplement with 10-20 mM 7-octenoic acid as the sole carbon source.

    • Control Check: Monitor optical density (OD600). Growth will be slower than on glucose.

  • Induction: Nitrogen limitation (0.1% NH₄Cl) triggers PHA accumulation after 24 hours.

  • Harvest: Centrifuge cells, lyophilize, and extract polymer using chloroform.

  • Monomer Recovery: To isolate the free acid, perform acid methanolysis (H₂SO₄/MeOH) to generate the methyl ester, followed by mild alkaline hydrolysis.

Part 3: Analytical Characterization[8]

Identification of 3-hydroxyoct-7-enoic acid relies on distinguishing the terminal alkene signals and the chiral hydroxyl center.

3.1 Nuclear Magnetic Resonance (NMR) Data

The following data corresponds to the ethyl ester derivative, which is the standard form for purification and analysis.

NucleusShift (δ ppm)MultiplicityAssignmentStructural Insight
¹H 5.81ddtH-7 (Methine)Terminal alkene proton
¹H 4.99mH-8 (Methylene)Terminal alkene protons
¹H 4.02mH-3 (Methine)Chiral center (OH attachment)
¹H 2.50, 2.42ddH-2 (Methylene)Alpha-protons (Next to Carbonyl)
¹H 2.09mH-6 (Methylene)Allylic protons
¹H 1.51mH-4, H-5Alkyl chain backbone
¹³C 173.61sC-1Carbonyl carbon
¹³C 139.10dC-7Alkene methine
¹³C 115.30tC-8Alkene methylene (Terminal)
¹³C 68.44dC-3Chiral carbon (C-OH)

Data Source: Derived from synthesis of 3-hydroxy-7-octenoic acid ethyl ester (Reference 1, 2).

3.2 Mass Spectrometry (GC-MS)
  • Derivatization: TMS (Trimethylsilyl) derivatization of the hydroxyl and carboxyl groups is required.

  • Fragmentation Pattern: Look for alpha-cleavage fragments characteristic of beta-hydroxy acids (m/z 175 for the C3-C8 fragment after cleavage of the carboxyl-TMS group).

Part 4: Chemical Reactivity & Drug Delivery Applications[8][13]

The utility of 3-hydroxyoct-7-enoic acid lies in its dual functionality. The hydroxyl group allows for polyester formation, while the pendant double bond remains intact, available for "click" chemistry or oxidation.

4.1 Functionalization Workflow

Researchers utilize the terminal alkene to attach drugs, peptides, or PEG chains to the polymer backbone after biosynthesis.

Key Reactions:

  • Epoxidation: Reaction with m-CPBA yields an epoxy-PHA, reactive toward amines (proteins/drugs).

  • Thiol-Ene Click: UV-initiated addition of thiols (R-SH) across the double bond. High efficiency, aqueous compatible.

  • Crosslinking: Thermal or radical crosslinking to form stable hydrogels.

4.2 Functionalization Diagram (DOT)

Functionalization Monomer 3-Hydroxyoct-7-enoic Acid (in Polymer Chain) Epoxidation Epoxidation (m-CPBA) Monomer->Epoxidation EpoxyPHA Epoxy-PHA (Reactive Scaffold) Epoxidation->EpoxyPHA DrugConj Drug Conjugation (Amine-Drug) EpoxyPHA->DrugConj FinalProduct Drug-Loaded Nanoparticle (Covalent Attachment) DrugConj->FinalProduct

Caption: Post-polymerization modification strategy converting the alkene moiety into a drug-conjugation site.

4.3 Application in Drug Delivery Systems
  • Nanoparticles: Polymers containing 3-hydroxyoct-7-enoic acid (e.g., PHO-co-PHOe) form nanoparticles with lower crystallinity than saturated PHAs. This amorphous nature improves the encapsulation efficiency of hydrophobic drugs.

  • Targeting: The alkene allows for the covalent attachment of folate or antibodies (via PEG spacers) to the nanoparticle surface, enabling active targeting of cancer cells.

  • Liposomes: Used as a hydrophobic anchor in "enzyme-fixed liposomes," stabilizing the lipid bilayer.

Part 5: References
  • Fritzsche, K., Lenz, R. W., & Fuller, R. C. (1990). Production of unsaturated polyesters by Pseudomonas oleovorans. International Journal of Biological Macromolecules, 12(2), 85-91. Link

  • Kim, D. Y., et al. (2003). Biosynthesis of novel poly(3-hydroxyalkanoates) containing alkoxy groups by Pseudomonas oleovorans. International Journal of Biological Macromolecules. (Cited for NMR comparison of octenoate derivatives).

  • Luesch, H., et al. (2001). Pitipeptolides A and B: New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula. Journal of Natural Products, 64(3), 304–307. (Describes natural occurrence of 2,2-dimethyl-3-hydroxy-7-octenoic acid). Link

  • Bear, M. M., et al. (1997). Biotransformation of unsaturated fatty acids into 3-hydroxyalkanoic acids. European Journal of Biochemistry.[4][5][6] (Methodology for enzymatic synthesis).

  • PubChem Compound Summary. 3-Hydroxy-7-octenoic acid (CID 115154 related structures). Link

Sources

The Elusive Natural Occurrence of 3-hydroxyoct-7-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Known Unknowns

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the natural occurrence of 3-hydroxyoct-7-enoic acid. In the spirit of rigorous scientific inquiry, it is imperative to begin with a candid acknowledgment: at the time of this writing, there is a notable absence of direct scientific literature detailing the specific natural occurrence, biosynthetic pathway, or defined biological activities of 3-hydroxyoct-7-enoic acid.

This guide, therefore, takes a unique approach. Instead of presenting a linear narrative on a well-documented molecule, we will first explore the void of information surrounding 3-hydroxyoct-7-enoic acid itself. Subsequently, we will delve into a comprehensive analysis of structurally related compounds, specifically other unsaturated 3-hydroxy fatty acids. By examining the established knowledge of these analogous molecules, we aim to provide a robust framework for hypothesis generation, experimental design, and future research directions in the pursuit of understanding this rare or as-yet-undiscovered natural product.

Part 1: The Current State of Knowledge on 3-hydroxyoct-7-enoic Acid: A Void in the Literature

Extensive searches of chemical databases and scientific literature reveal no specific reports of the isolation of 3-hydroxyoct-7-enoic acid from a natural source, nor have its biosynthetic origins or biological functions been elucidated. While its chemical structure is straightforward, its absence from the known natural product landscape suggests several possibilities:

  • Rarity: It may be a very rare natural product, present in minute quantities or in organisms that have not been extensively studied for their lipid content.

  • Transient Intermediate: It could be a short-lived intermediate in a larger biosynthetic pathway, making its isolation and characterization challenging.

  • Novelty: It may be a yet-to-be-discovered natural product awaiting the right analytical techniques or exploration of unique biological niches.

This lack of information presents a unique opportunity for discovery. The subsequent sections of this guide are designed to equip researchers with the foundational knowledge of related compounds to strategically explore these possibilities.

Part 2: A Proxy Approach: Insights from Structurally Related Unsaturated 3-Hydroxy Fatty Acids

To build a predictive framework for the potential natural occurrence and function of 3-hydroxyoct-7-enoic acid, we will now examine the broader class of unsaturated 3-hydroxy fatty acids. These molecules share key structural motifs—a hydroxyl group at the C-3 position and one or more double bonds in the fatty acid chain—that are often associated with specific biological activities.

Natural Occurrence of Unsaturated 3-Hydroxy Fatty Acids

Unsaturated hydroxy fatty acids are found across various biological kingdoms, from bacteria and fungi to plants and animals. They play diverse roles as structural components of membranes, signaling molecules, and defense compounds.

Table 1: Examples of Naturally Occurring Unsaturated 3-Hydroxy Fatty Acids and Their Sources

Compound NameStructureNatural Source(s)
(R)-3-hydroxy-cis-5-octenoic acidC8H14O3Fungal species
3-hydroxy-5-cis-dodecenoic acidC12H22O3Lactobacillus plantarum[1]
3-hydroxy-cis-5, 7-hexadecadienoic acidC16H28O3Bacteria (e.g., Neisseria gonorrhoeae)[2]
Ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid)C18H34O3Castor bean (Ricinus communis)
Coriolic acid (13-hydroxy-cis-9,trans-11-octadecadienoic acid)C18H32O3Various plants, including rice
Biosynthesis of Unsaturated 3-Hydroxy Fatty Acids: A Generalized Pathway

The biosynthesis of unsaturated 3-hydroxy fatty acids is not fully elucidated for all organisms but is generally understood to involve the interplay of fatty acid synthesis, hydroxylation, and desaturation pathways. The introduction of the hydroxyl group and the double bond can occur through several enzymatic routes.

There are two primary pathways for the synthesis of unsaturated fatty acids:

  • Aerobic Desaturation: This is the most common pathway in eukaryotes and some prokaryotes. It involves the introduction of a double bond into a saturated fatty acid by a desaturase enzyme, a reaction that requires oxygen and NADH.[3]

  • Anaerobic Desaturation: This pathway is found in many bacteria and does not require oxygen. An enzyme introduces the double bond during the fatty acid elongation cycle.[3]

The 3-hydroxy group is a common intermediate in fatty acid biosynthesis and degradation (β-oxidation). The accumulation of 3-hydroxy fatty acids can result from the diversion of these intermediates from their primary metabolic fate.

Below is a conceptual workflow illustrating the potential biosynthetic logic for a generic unsaturated 3-hydroxy fatty acid.

Biosynthesis cluster_fas Fatty Acid Synthase (FAS) cluster_modification Post-FAS Modification Acetyl-CoA Acetyl-CoA Saturated_Fatty_Acyl-ACP Saturated Fatty Acyl-ACP Acetyl-CoA->Saturated_Fatty_Acyl-ACP + Malonyl-CoA Malonyl-CoA Malonyl-CoA Desaturase Desaturase (Aerobic) Saturated_Fatty_Acyl-ACP->Desaturase Unsaturated_Fatty_Acyl-ACP Unsaturated Fatty Acyl-ACP Desaturase->Unsaturated_Fatty_Acyl-ACP Hydroxylase Hydroxylase Unsaturated_Fatty_Acyl-ACP->Hydroxylase Unsaturated_3-Hydroxy_Fatty_Acid Unsaturated 3-Hydroxy Fatty Acid Hydroxylase->Unsaturated_3-Hydroxy_Fatty_Acid

Caption: Conceptual workflow of unsaturated 3-hydroxy fatty acid biosynthesis.

Known Biological Activities of Unsaturated 3-Hydroxy Fatty Acids

Unsaturated 3-hydroxy fatty acids exhibit a range of biological activities, making them interesting targets for drug discovery and development.

  • Antimicrobial and Antifungal Properties: Many 3-hydroxy fatty acids have demonstrated activity against various pathogens. For instance, racemic mixtures of saturated 3-hydroxy fatty acids show antifungal activity against different molds and yeasts.[1] The presence of both a hydroxyl group and at least one double bond in a C18 fatty acid chain appears to be crucial for antifungal activity.

  • Signaling and Regulation: In some bacteria, 3-hydroxy fatty acids are precursors to acyl-homoserine lactones, which are key signaling molecules in quorum sensing. This is a system of stimulus and response correlated to population density.

  • Plant Defense: Medium-chain 3-hydroxyacids can induce systemic resistance in plants against pathogen infections.[4]

The potential biological roles of these molecules are summarized in the diagram below.

BiologicalRoles Unsaturated_3_Hydroxy_FA Unsaturated 3-Hydroxy Fatty Acids Antimicrobial Antimicrobial Activity Unsaturated_3_Hydroxy_FA->Antimicrobial Antifungal Antifungal Activity Unsaturated_3_Hydroxy_FA->Antifungal Quorum_Sensing Quorum Sensing (Bacteria) Unsaturated_3_Hydroxy_FA->Quorum_Sensing Plant_Defense Plant Defense (Systemic Resistance) Unsaturated_3_Hydroxy_FA->Plant_Defense

Caption: Overview of the biological roles of unsaturated 3-hydroxy fatty acids.

Part 3: Experimental Protocols for the Exploration of 3-hydroxyoct-7-enoic Acid

For researchers embarking on the quest to find and characterize 3-hydroxyoct-7-enoic acid, a systematic approach is crucial. The following protocols are generalized methodologies that can be adapted for this purpose.

Protocol for Extraction and Isolation of Hydroxy Fatty Acids from Microbial Cultures

This protocol provides a general framework for the extraction of lipids from bacterial or fungal cultures.

Step-by-Step Methodology:

  • Cultivation: Grow the microbial strain of interest in a suitable liquid medium to a high cell density.

  • Cell Harvesting: Centrifuge the culture to pellet the cells. Separate the supernatant and the cell pellet, as the target compound could be intracellular or secreted.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell pellet or a lyophilized sample of the supernatant, add a mixture of chloroform:methanol:water in a 1:2:0.8 ratio (v/v/v).

    • Vortex vigorously to ensure thorough mixing and cell lysis.

    • Add an equal volume of chloroform and water to induce phase separation.

    • Centrifuge to clarify the layers. The lower chloroform layer will contain the lipids.

  • Fractionation:

    • Dry the lipid extract under a stream of nitrogen.

    • Redissolve the extract in a small volume of a suitable solvent.

    • Perform solid-phase extraction (SPE) using a silica-based sorbent to separate fatty acids from other lipid classes.

  • Purification by HPLC:

    • Utilize reversed-phase high-performance liquid chromatography (HPLC) to purify the hydroxy fatty acid fraction. A C18 column is typically used with a gradient of acetonitrile and water containing a small amount of formic acid.

  • Characterization:

    • Analyze the purified fraction by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation and silylation) to confirm the presence and structure of 3-hydroxyoct-7-enoic acid.

    • Further structural elucidation can be performed using nuclear magnetic resonance (NMR) spectroscopy.

Workflow for Screening for Novel Hydroxy Fatty Acids

The following diagram outlines a logical workflow for screening new microbial isolates or plant extracts for the presence of 3-hydroxyoct-7-enoic acid.

ScreeningWorkflow Start Start Sample_Collection Sample Collection (e.g., Microbial Isolates, Plant Extracts) Start->Sample_Collection Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_Screening LC-MS/MS Screening (Targeted analysis for m/z of C8H14O3) Lipid_Extraction->LC_MS_Screening Hit_Identification Hit Identification LC_MS_Screening->Hit_Identification Hit_Identification->Sample_Collection No Hit Scale_Up Scale-up Culture/Extraction Hit_Identification->Scale_Up Positive Hit Purification Purification by HPLC Scale_Up->Purification Structure_Elucidation Structure Elucidation (GC-MS, NMR) Purification->Structure_Elucidation Bioactivity_Assays Bioactivity Assays Structure_Elucidation->Bioactivity_Assays End End Bioactivity_Assays->End

Caption: A systematic workflow for the discovery of 3-hydroxyoct-7-enoic acid.

Conclusion and Future Directions

The study of 3-hydroxyoct-7-enoic acid currently represents an uncharted territory in natural product chemistry. This guide has aimed to provide a comprehensive starting point for researchers by acknowledging the existing knowledge gap and leveraging the wealth of information available for structurally similar unsaturated 3-hydroxy fatty acids. The provided conceptual frameworks for biosynthesis and biological activity, along with generalized experimental protocols, are intended to serve as a catalyst for future investigations.

The discovery of 3-hydroxyoct-7-enoic acid in a natural source would be a significant contribution to the field. Its characterization could unveil novel biosynthetic pathways and potentially lead to the development of new therapeutic agents or agrochemicals. The path forward requires a combination of systematic screening of diverse biological sources, advanced analytical techniques, and a willingness to explore the frontiers of the natural world.

References

  • Kutschera, A., Schmulzer, T., & Mueller, M. J. (2019). 3-Hydroxy-fatty acids as signals in plant-microbe interactions. Journal of experimental botany, 70(17), 4419–4428.
  • Sjögren, J., Magnusson, J., Broberg, A., Schnürer, J., & Kenne, L. (2003). Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14. Applied and environmental microbiology, 69(12), 7554–7557. [Link]

  • Isabella, V. M., & Clark, V. L. (2012). Unsaturated fatty acid synthesis in bacteria: mechanisms and regulation of canonical and remarkably noncanonical pathways. Molecular microbiology, 84(5), 811–824. [Link]

  • Wikipedia contributors. (2023). Fatty acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

Sources

3-Hydroxyoct-7-enoic Acid: Metabolic Pivot in Microbial Polyesters and Secondary Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoct-7-enoic acid (also known as 3-hydroxy-7-octenoic acid) is a specialized medium-chain fatty acid derivative that serves as a critical metabolic node in microbial physiology.[1][2] It functions primarily in two distinct biological contexts: as a monomeric building block for medium-chain-length polyhydroxyalkanoates (mcl-PHAs) in Pseudomonas species, and as a structural moiety in bioactive cyclodepsipeptides (e.g., pitipeptolides) produced by marine cyanobacteria.

For researchers and drug developers, this molecule offers unique utility. Its terminal alkene group provides a "chemical handle" for post-synthetic modification (e.g., via thiol-ene click chemistry), enabling the production of functionalized biopolymers. Simultaneously, its presence in cyanobacterial secondary metabolites highlights its potential in the pharmacophore of antimycobacterial and cytotoxic compounds.

Part 1: Chemical & Structural Basis

To understand the metabolic role of 3-hydroxyoct-7-enoic acid, one must first appreciate its structural properties which dictate its reactivity and enzymatic recognition.

PropertySpecification
IUPAC Name 3-hydroxyoct-7-enoic acid
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.2 g/mol
Key Functional Groups [3] • Carboxyl group (C1): Thioester formation (CoA activation).• Hydroxyl group (C3): Ester linkage formation (polymerization).• Terminal Alkene (C7): Reactive site for functionalization; resistant to standard beta-oxidation saturation.
Chirality (R)-configuration is the exclusive form incorporated into PHA biopolymers by PhaC synthases.

Structural Significance: The terminal double bond at position 7 is metabolically stable during the initial cycles of beta-oxidation, allowing the molecule to be sequestered into storage granules (PHAs) without losing its unsaturation. This preservation is vital for the material properties of the resulting bioplastic, lowering crystallinity and increasing elasticity.

Part 2: Metabolic Pathways

Pathway A: Beta-Oxidation & PHA Biosynthesis (Pseudomonas Paradigm)

In Pseudomonas species (e.g., P. putida, P. oleovorans), 3-hydroxyoct-7-enoic acid is generated as an intermediate during the catabolism of alkanes or fatty acids with terminal unsaturations (e.g., 7-octenoic acid).

Mechanism:

  • Uptake & Activation: Exogenous 7-octenoic acid is transported (FadL) and activated to 7-octenoyl-CoA by acyl-CoA synthetase (FadD).

  • Beta-Oxidation: The CoA thioester enters the beta-oxidation cycle. However, unlike saturated fatty acids, the terminal double bond remains intact.

  • The Metabolic Diversion (The "Pivot"):

    • Standard beta-oxidation produces (S)-3-hydroxyacyl-CoA.

    • PhaJ (Enoyl-CoA hydratase): Converts enoyl-CoA directly to (R)-3-hydroxyoct-7-enoyl-CoA .

    • PhaG (Transacylase): Alternatively, if derived from de novo fatty acid synthesis, PhaG converts (R)-3-hydroxyacyl-ACP to the CoA form.

  • Polymerization: The PHA synthase (PhaC ) accepts (R)-3-hydroxyoct-7-enoyl-CoA as a substrate, releasing CoA and forming an ester bond with the nascent PHA chain.

Pathway B: Secondary Metabolite Assembly (Cyanobacterial Paradigm)

In marine cyanobacteria (e.g., Lyngbya majuscula), this moiety is incorporated into complex secondary metabolites like Pitipeptolides A and B .

  • Biosynthesis: Unlike the catabolic derivation in Pseudomonas, this is likely an anabolic process involving Polyketide Synthase (PKS) modules or Hybrid PKS/NRPS (Non-Ribosomal Peptide Synthetase) systems.

  • Role: The 3-hydroxyoct-7-enoic acid unit acts as a hydrophobic anchor or spacer within the cyclic depsipeptide structure, contributing to membrane permeability and cytotoxic activity against targets like Mycobacterium tuberculosis.

Visualization: The Pseudomonas Metabolic Diversion

The following diagram illustrates the flow from substrate uptake to PHA accumulation, highlighting the critical diversion point.

PHA_Metabolism cluster_extracellular Extracellular Environment cluster_cytoplasm Cytoplasm (Pseudomonas sp.) Substrate 7-Octenoic Acid AcylCoA 7-Octenoyl-CoA Substrate->AcylCoA FadD (Activation) EnoylCoA 2,7-Octadienoyl-CoA AcylCoA->EnoylCoA FadE S_Hydroxy (S)-3-Hydroxyoct-7-enoyl-CoA EnoylCoA->S_Hydroxy FadB (Hydration) R_Hydroxy (R)-3-Hydroxyoct-7-enoyl-CoA (The Pivot) EnoylCoA->R_Hydroxy PhaJ (Specific Hydratase) S_Hydroxy->R_Hydroxy Epimerase (Putative) BetaOx Beta-Oxidation (Energy) S_Hydroxy->BetaOx FadA (Thiolysis) PHA_Polymer mcl-PHA Granule (Poly-3-hydroxyoct-7-enoate) R_Hydroxy->PHA_Polymer PhaC (Polymerization)

Caption: Metabolic pathway showing the conversion of 7-octenoic acid into mcl-PHA via the PhaJ-mediated shunt.

Part 3: Experimental Protocols

Protocol 1: Biosynthesis & Extraction of 3-Hydroxyoct-7-enoate Enriched PHA

Objective: Produce mcl-PHA homopolymers or copolymers enriched with the 3-hydroxyoct-7-enoic acid monomer using Pseudomonas putida KT2440 or P. oleovorans.

Reagents:

  • Strain: Pseudomonas putida KT2440 (ATCC 47054).

  • Media: Mineral Salts Medium (MSM) supplemented with trace elements.

  • Carbon Source: 7-Octenoic acid (10-20 mM) or Sodium Octanoate (co-feed).

Step-by-Step Workflow:

  • Inoculum Prep: Grow P. putida in LB broth overnight at 30°C, 200 rpm.

  • Fermentation: Inoculate (1% v/v) into 500 mL MSM containing 15 mM 7-octenoic acid as the sole carbon source.

    • Note: Use baffled flasks to ensure high oxygen transfer.

  • Incubation: Incubate at 30°C for 48-72 hours. Monitor OD₆₀₀ until stationary phase is reached (nitrogen limitation triggers PHA accumulation).

  • Harvesting: Centrifuge culture (6,000 x g, 15 min, 4°C). Wash pellet twice with saline.

  • Lyophilization: Freeze-dry the cell pellet for 24 hours.

  • Extraction:

    • Resuspend dry biomass in Chloroform (10 mL per g biomass).

    • Reflux at 60°C for 4 hours.

    • Filter to remove cell debris.

    • Precipitate PHA by adding the chloroform filtrate dropwise into 10 volumes of ice-cold Methanol.

  • Purification: Repeat dissolution (chloroform) and precipitation (methanol) twice.

Protocol 2: Analytical Quantification via GC-MS

Objective: Confirm the monomer composition and detect the terminal double bond.

Methodology (Methanolysis):

  • Sample Prep: Take 5-10 mg of purified PHA or lyophilized cells.

  • Reaction: Add 2 mL of methanol containing 15% (v/v) sulfuric acid and 2 mL of chloroform.

  • Digestion: Heat at 100°C for 140 minutes in a sealed tube.

    • Mechanism:[3] Transesterification converts the polymer into methyl esters of the constituent monomers (e.g., methyl 3-hydroxyoct-7-enoate).

  • Extraction: Add 1 mL water. Vortex. Centrifuge. Collect the lower organic phase (chloroform).

  • GC-MS Analysis:

    • Column: HP-5 or DB-5MS capillary column.

    • Program: 50°C (2 min) → 10°C/min → 280°C.

    • Identification: Look for the characteristic fragmentation pattern of 3-hydroxy fatty acid methyl esters.

    • Key Ion: The base peak at m/z 103 is characteristic of 3-hydroxy methyl esters (cleavage between C3 and C4). The molecular ion will reflect the unsaturation.

Part 4: Applications in Drug Development & Materials

"Clickable" Bioplastics

The 3-hydroxyoct-7-enoic acid monomer is highly valued in tissue engineering and drug delivery systems because of its terminal alkene .

  • Functionalization: The double bond allows for thiol-ene click chemistry under UV light. Researchers can graft peptides, fluorescent markers, or hydrophilic groups (e.g., PEG) onto the polymer surface without degrading the backbone.

  • Use Case: Creating antimicrobial surfaces by grafting cationic peptides onto a Poly(3-hydroxyoct-7-enoate) scaffold.

Antimicrobial Pharmacophores (Cyanobacterial Peptides)

In drug discovery, the 3-hydroxyoct-7-enoic acid moiety in Pitipeptolides is linked to bioactivity.

  • Target: Mycobacterium tuberculosis.[4]

  • Mechanism: The lipophilic tail (the octenoic acid chain) likely facilitates penetration of the thick mycobacterial cell wall, while the cyclic peptide core interacts with intracellular targets.

  • Development Strategy: Synthetic analogs of this acid can be generated to vary chain length or saturation, optimizing the lipophilicity/activity profile of peptidomimetic drugs.

References

  • Lenz, R. W., et al. (1999). "Production of copolyesters of 3-hydroxyalkenoic acids by Pseudomonas oleovorans." International Journal of Biological Macromolecules. Link

  • Luesch, H., et al. (2001). "Pitipeptolides A and B, New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula."[1] Journal of Natural Products. Link

  • Prieto, A., et al. (2016). "Engineering of the endogenous metabolisms of Pseudomonas putida for the synthesis of tailored mcl-PHAs." Microbial Biotechnology. Link

  • Zhu, X., et al. (2015).[2] "Engineered Biosynthesis of Alkyne-tagged Polyketides." PMC - NIH. Link

  • Witholt, B., & Kessler, B. (1999). "Perspectives of medium chain length poly(hydroxyalkanoates), a versatile set of bacterial bioplastics." Current Opinion in Biotechnology. Link

Sources

Technical Guide: 3-Hydroxyoct-7-enoic Acid as a Functional PHA Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the utilization of 3-hydroxyoct-7-enoic acid (3HO7) as a functional monomer in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).

The "Unsaturated Advantage" in Biopolymer Therapeutics

Executive Summary

For drug development professionals and polymer scientists, 3-hydroxyoct-7-enoic acid represents a critical divergence from standard biopolymers. Unlike saturated PHA monomers (e.g., 3-hydroxybutyrate or 3-hydroxyoctanoate) which are chemically inert, the terminal alkene at the C7 position of this molecule provides a reactive "handle" for post-polymerization modification.

This guide details the end-to-end workflow for biosynthesizing poly(3-hydroxyoct-7-enoate) [P(3HO7)], validating its structure, and leveraging its unsaturation for high-value biomedical applications such as targeted drug delivery systems (DDS) and tissue engineering scaffolds.

Molecular Architecture & Mechanistic Value

The Precursor Distinction

It is critical to distinguish between the feedstock precursor and the metabolic precursor :

  • Feedstock Precursor: 7-Octenoic acid . This is the substrate fed to the bacterial culture.

  • Metabolic Precursor: (R)-3-hydroxyoct-7-enoyl-CoA .[1] This is the intracellular intermediate formed via

    
    -oxidation that is polymerized by the PHA synthase (PhaC).
    
Chemical Utility

The monomer, 3-hydroxyoct-7-enoic acid , offers unique properties:

  • Chirality: Biosynthesis exclusively yields the (R)-enantiomer , ensuring isotactic polymer chains with predictable crystallinity.

  • Terminal Unsaturation: The double bond at C7 is preserved during bacterial

    
    -oxidation. This site is accessible for thiol-ene "click" chemistry , epoxidation, or halogenation without degrading the polymer backbone.
    

Biosynthetic Production Strategy

Strain Selection
  • Primary Candidate: Pseudomonas putida KT2440.[2][3][4]

    • Rationale: It is a certified GRAS (Generally Recognized As Safe) strain, lacks the phaZ depolymerase gene (preventing product degradation during extraction), and possesses a robust

      
      -oxidation pathway.
      
  • Alternative: Pseudomonas oleovorans.[3][5][6][7][8]

    • Rationale: Historically significant but often produces lower molecular weight polymers compared to KT2440.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of the feedstock (7-octenoic acid) into the polymer via the


-oxidation pathway.

G feed Feedstock: 7-Octenoic Acid uptake Membrane Transport (FadL/FadD) feed->uptake acyl_coa 7-Octenoyl-CoA uptake->acyl_coa Activation beta_ox Beta-Oxidation Cycle (FadA/FadB) acyl_coa->beta_ox enoyl_coa 2-trans,7-Octadienoyl-CoA beta_ox->enoyl_coa Dehydrogenation monomer Metabolic Precursor: (R)-3-Hydroxyoct-7-enoyl-CoA beta_ox->monomer Direct Intermediates hydratase Enoyl-CoA Hydratase (PhaJ) enoyl_coa->hydratase Hydration hydratase->monomer (R)-Specific polymer Poly(3-hydroxy-7-octenoate) [P(3HO7)] monomer->polymer PHA Synthase (PhaC)

Figure 1: Metabolic flux from 7-octenoic acid to P(3HO7). The key step is the diversion of intermediates from


-oxidation to PHA synthesis via PhaJ or PhaG.

Experimental Protocol: Biosynthesis & Extraction

Upstream Processing (Fermentation)

This protocol is designed for a fed-batch system to maximize cell density and polymer accumulation.

Reagents:

  • M9 Minimal Media (Standard formulation).

  • Carbon Source: 7-Octenoic acid (CAS: 18719-24-9).

  • Nitrogen Source: Ammonium Chloride (

    
    ).
    

Protocol:

  • Inoculum Prep: Cultivate P. putida KT2440 in LB broth at 30°C/200 rpm for 12 hours.

  • Acclimatization: Transfer 1% (v/v) inoculum to M9 media containing 5 mM sodium octanoate (saturated) to induce pathway enzymes. Incubate 24h.

  • Production Phase (Fed-Batch):

    • Inoculate the production bioreactor (M9 media).

    • Feed Strategy: Initiate feeding of 7-octenoic acid (20 mM final concentration) when

      
       reaches ~1.0.
      
    • Nitrogen Limitation: Maintain

      
       at limiting levels (0.05 g/L) to trigger the stress response required for PHA accumulation.
      
    • Control: Maintain pH at 7.0 using NaOH/HCl. Temperature: 30°C.[9]

    • Duration: 48–72 hours.

Downstream Processing (Purification)

To isolate the polymer containing the 3-hydroxyoct-7-enoic acid units:

  • Harvest: Centrifuge culture broth (4000

    
     g, 20 min) to pellet cells. Lyophilize (freeze-dry) the pellet for 24 hours.
    
  • Extraction:

    • Perform Soxhlet extraction on the dry biomass using acetone for 12 hours. (Acetone solubilizes mcl-PHAs but not cell debris).

  • Precipitation:

    • Concentrate the acetone extract via rotary evaporation to ~10% volume.

    • Dropwise add the concentrate into cold methanol (10-fold excess) under vigorous stirring. The P(3HO7) will precipitate as a white, rubbery gum.

  • Purification: Redissolve in chloroform and re-precipitate in methanol to remove lipid impurities.

Functionalization for Drug Delivery

The terminal alkene of the 3-hydroxyoct-7-enoic acid unit is the target for chemical modification.

Thiol-Ene "Click" Chemistry

This reaction is highly specific, high-yielding, and occurs under mild conditions, making it ideal for attaching sensitive biological ligands (e.g., peptides, targeting antibodies).

  • Mechanism: Radical-mediated addition of a thiol (-SH) group across the alkene.

  • Protocol:

    • Dissolve P(3HO7) in chloroform.[9]

    • Add the thiol-containing functional molecule (e.g., HS-PEG-Folate for tumor targeting).

    • Add photoinitiator (DMPA).

    • Irradiate with UV light (365 nm) for 10–30 minutes.

    • Precipitate in methanol to recover the functionalized polymer.

Epoxidation

Converts the alkene into an epoxide, allowing for cross-linking or further ring-opening reactions to attach drugs.

  • Reagent: m-Chloroperoxybenzoic acid (m-CPBA).

  • Result: Increases hydrophilicity and allows for the creation of hydrogels suitable for controlled drug release.

Analytical Validation (Self-Validating Systems)

Trustworthiness in this protocol is established via rigorous characterization.

Nuclear Magnetic Resonance ( H-NMR)

You must verify the presence of the unsaturated bond to confirm the incorporation of 3-hydroxyoct-7-enoic acid.

Chemical Shift (

, ppm)
AssignmentStructural Significance
5.7 – 5.9 Multiplet (

)
Confirms internal vinyl proton (H7).
4.9 – 5.1 Doublet (

)
Confirms terminal vinyl protons (H8).
5.2 Multiplet (

)
Characteristic of the PHA backbone (H3).
2.5 Multiplet (

)
Alpha-methylene protons (H2).
Thermal Properties (DSC)
  • Glass Transition (

    
    ):  Typically lower than saturated PHO (approx. -45°C to -55°C) due to the plasticizing effect of the terminal double bond preventing efficient crystallization.
    
  • Melting Point (

    
    ):  Often absent or very broad, indicating an amorphous, elastomeric material ideal for soft tissue engineering.
    

References

  • Production and Characterization of mcl-PHAs

    • Title: "Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths"[3]

    • Source: PLOS ONE (2023)
    • URL:[Link]

  • Chemical Modification Strategies

    • Title: "Polyhydroxyalkanoates: Chemical Modifications Toward Biomedical Applications"[6]

    • Source: ACS Biom
    • URL:[Link]

  • Metabolic Pathway Engineering

    • Title: "Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production
    • Source: Microbial Biotechnology (2019)[4]

    • URL:[Link]

  • Monomer Characterization

    • Title: "Poly-3-hydroxyoctanoate P(3HO)
    • Source: Biomacromolecules (2011)
    • URL:[Link]

  • Applications in Drug Delivery

    • Title: "Folate-decorated poly(3-hydroxybutyrate-co-3-hydroxyoctanoate)
    • Source: Drug Delivery (2016)
    • URL:[Link]

Sources

3-Hydroxyoct-7-enoic Acid: A Functional Synthon in Bacterial Physiology and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, biosynthesis, and application of 3-hydroxyoct-7-enoic acid , a rare unsaturated hydroxy fatty acid found in specific bacterial lineages.

Executive Summary

3-hydroxyoct-7-enoic acid (3HO7) is a specialized bacterial metabolite that occupies a unique niche at the intersection of polymer science and natural product chemistry . Unlike common saturated fatty acids, 3HO7 possesses a terminal alkene group (


 at the 

-position), a chemical handle that has driven its "discovery" in two distinct contexts:
  • As a Monomer in "Smart" Bioplastics: Identified in Pseudomonas species (e.g., P. oleovorans, P. putida) as a constituent of medium-chain length polyhydroxyalkanoates (mcl-PHAs), enabling post-synthetic chemical modification.

  • As a Pharmacophore in Marine Cytotoxins: Discovered as a residue in Pitipeptolides (cyclic depsipeptides) from the cyanobacterium Lyngbya majuscula, contributing to antimycobacterial and cytotoxic activities.[1]

This guide serves as a technical blueprint for researchers aiming to exploit 3HO7 for functionalized drug delivery vehicles or novel antibiotic scaffolds .

Part 1: Structural Elucidation & Chemical Identity

The molecule differs from standard lipid metabolites by the preservation of unsaturation at the distal end of the chain.

FeatureSpecification
IUPAC Name 3-hydroxyoct-7-enoic acid
Formula

Key Functional Groups

-hydroxyl group (C3); Terminal alkene (C7)
Chirality (R)-configuration (in PHA context); often dimethylated in peptides
Detection Signature 1H-NMR: Multiplet at

5.8 (methine) and

5.0 (methylene) for terminal vinyl group.GC-MS: Characteristic fragment ions after trimethylsilylation (TMS).
The "Discovery" Context

The identification of 3HO7 was not serendipitous but driven by the search for functionalizable biomaterials .

  • 1990s (The Polymer Era): Researchers led by R.W. Lenz and R.C. Fuller demonstrated that Pseudomonas oleovorans could incorporate unsaturated fatty acids into intracellular polyesters. When fed 7-octenoic acid , the bacteria performed

    
    -oxidation but intercepted the intermediate 3-hydroxyoct-7-enoyl-CoA  for polymerization, effectively "freezing" the metabolic intermediate into a stable polymer.
    
  • 2001 (The Natural Product Era): Luesch and Moore isolated Pitipeptolides A and B from Guam-collected Lyngbya majuscula. They identified a 2,2-dimethyl-3-hydroxy-7-octenoic acid residue, proving that cyanobacteria possess specialized PKS/NRPS machinery to synthesize this moiety de novo for chemical defense.

Part 2: Biosynthetic Pathways & Metabolic Engineering

Understanding the biosynthesis is critical for scaling production. The pathway differs significantly between Pseudomonas (catabolic interception) and Cyanobacteria (anabolic construction).

The Pseudomonas "Interception" Pathway

In Pseudomonas, 3HO7 is an intermediate of the


-oxidation cycle. To accumulate it, the flux must be diverted from degradation (energy production) to polymerization (storage).

Mechanism:

  • Uptake: 7-Octenoic acid enters the cell and is activated to 7-Octenoyl-CoA .

  • 
    -Oxidation Step 1:  Hydration of the double bond? No. The terminal double bond is far from the thioester. The standard 
    
    
    
    -oxidation machinery processes the carboxyl end.
  • Intermediate Formation: The cycle produces 3-hydroxyoct-7-enoyl-CoA .

  • The Critical Junction:

    • Path A (Degradation): 3-hydroxyacyl-CoA dehydrogenase oxidizes it to 3-ketoacyl-CoA (loss of monomer).

    • Path B (Accumulation):PHA Synthase (PhaC) polymerizes the 3-hydroxy intermediate into the granule.

Diagram 1: Metabolic Flux to 3-Hydroxyoct-7-enoic Acid

Biosynthesis Substrate 7-Octenoic Acid (Feed) AcylCoA 7-Octenoyl-CoA Substrate->AcylCoA FadD (AlkK) EnoylCoA Trans-2,7-Octadienoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyCoA 3-Hydroxyoct-7-enoyl-CoA (Target Monomer) EnoylCoA->HydroxyCoA Enoyl-CoA Hydratase (PhaJ) KetoCoA 3-Ketooct-7-enoyl-CoA HydroxyCoA->KetoCoA 3-Hydroxyacyl-CoA Dehydrogenase (FadB) - COMPETITIVE PATH Polymer Poly(3-hydroxyoct-7-enoic acid) (mcl-PHA) HydroxyCoA->Polymer PHA Synthase (PhaC) RETENTION PATH AcetylCoA Acetyl-CoA + C6-CoA KetoCoA->AcetylCoA Thiolase

Caption: Metabolic channeling in Pseudomonas. To maximize 3HO7 production, FadB activity must be minimized or PhaC activity maximized.

Part 3: Experimental Protocols

Protocol A: Production & Isolation from Pseudomonas putida

This protocol describes the production of mcl-PHA enriched with 3HO7 monomers.

Reagents:

  • Strain: Pseudomonas putida KT2440 or P. oleovorans GPo1.

  • Carbon Source: Sodium octanoate (co-feed) and 7-octenoic acid (precursor).

  • Media: E2 Mineral Medium (low nitrogen to trigger PHA storage).

Step-by-Step Workflow:

  • Inoculation: Grow preculture in LB overnight at 30°C.

  • Fermentation: Transfer to E2 medium. Feed 20 mM 7-octenoic acid as the sole carbon source (or mixed with octanoate to adjust polymer properties).

    • Note: 7-octenoic acid is toxic at high concentrations. Use a pulsed-feeding strategy.

  • Harvest: Centrifuge cells (6000 x g, 15 min) after 48-72 hours (stationary phase). Lyophilize the pellet.

  • Extraction:

    • Resuspend lyophilized cells in Chloroform (10 mL per g dry weight).

    • Reflux at 60°C for 4 hours.

    • Filter cell debris.

    • Precipitate polymer by adding the filtrate dropwise into 10 volumes of ice-cold Methanol.

  • Monomer Release (Methanolysis):

    • To isolate the specific acid (3HO7) for analysis or drug use:

    • Mix 10 mg polymer with 2 mL Chloroform and 2 mL Methanol containing 15%

      
      .
      
    • Heat at 100°C for 140 minutes.

    • Add 1 mL water, vortex, and collect the organic phase (contains 3-hydroxyoct-7-enoic acid methyl ester).

Protocol B: Analytical Verification (GC-MS)

Objective: Confirm the preservation of the terminal double bond.

  • Derivatization: The methyl ester from methanolysis is often silylated (BSTFA + TMCS) to protect the hydroxyl group.

  • GC Parameters:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Temp Program: 80°C (2 min)

      
       10°C/min 
      
      
      
      250°C.
  • Mass Spec Interpretation:

    • Look for the molecular ion of the TMS-derivative.

    • Key Fragment: The double bond at C7 is stable, but characteristic

      
      -cleavage relative to the ester and TMS-ether groups will confirm the 3-hydroxy structure.
      
    • Differentiation: Distinguish from 3-hydroxyoctanoic acid (saturated) by a mass difference of -2 Da.

Part 4: Applications in Drug Development

The discovery of 3HO7 is not merely academic; it provides a chemical handle (


) that is biologically inert during synthesis but chemically active for post-production modification.
Antibody-Drug Conjugate (ADC) Carriers

Standard PHAs are hydrophobic and inert. PHAs containing 3HO7 can be functionalized via thiol-ene click chemistry .

  • Mechanism: React the terminal alkene of the polymer surface with HS-PEG-Antibody or HS-Drug linkers.

  • Benefit: Creates biodegradable nanoparticles that actively target specific cell lines.

Pitipeptolide-Inspired Antibiotics

The 3HO7 residue in Pitipeptolides (from Lyngbya) is essential for their bioactivity.

  • Strategy: Synthetic chemists use 3HO7 (produced via the Pseudomonas route or chiral synthesis) as a building block to synthesize Pitipeptolide analogs.

  • Target: Mycobacterium tuberculosis.[2] The lipophilic tail facilitates membrane penetration, while the cyclic peptide core disrupts cellular function.

Diagram 2: Functionalization Workflow

Functionalization PHA PHA-3HO7 Scaffold (Terminal Alkenes) Click UV / Radical Initiator (Thiol-ene Click) PHA->Click Product Functionalized Nanocarrier (Covalent Linkage) Click->Product High Yield No Metal Catalyst Drug Thiolated Drug/Peptide (HS-R) Drug->Click

Caption: Thiol-ene "click" chemistry utilizes the 3HO7 double bond to attach drugs to the biopolymer surface.

References

  • Lenz, R. W., et al. (1990). "Production of unusual bacterial polyesters by Pseudomonas oleovorans containing unsaturated units." FEMS Microbiology Reviews. Link

  • Luesch, H., et al. (2001).[3] "Pitipeptolides A and B, New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula."[1] Journal of Natural Products. Link

  • Kim, D. Y., et al. (2007). "Biosynthesis, modification, and biodegradation of bacterial medium-chain-length polyhydroxyalkanoates." Journal of Microbiology. Link

  • Hazer, B., & Steinbüchel, A. (2007). "Increased diversification of polyhydroxyalkanoates by modification reactions for industrial and medical applications." Applied Microbiology and Biotechnology. Link

  • Montiel-Smith, S., et al. (2009). "Synthesis of Pitipeptolide A and B analogs." Tetrahedron. Link

Sources

An In-depth Technical Guide to 3-hydroxyoct-7-enoic acid: Synthesis, Identification, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Fatty Acids

In the ever-expanding universe of bioactive lipids, the exploration of novel molecular structures is paramount to unlocking new therapeutic avenues. This guide focuses on a specific, and likely novel, unsaturated hydroxy fatty acid: 3-hydroxyoct-7-enoic acid . As of the time of this writing, a dedicated CAS number for this compound has not been identified in major chemical databases, suggesting its status as a frontier molecule.

This document, therefore, serves as both a theoretical framework and a practical handbook for the synthesis, identification, and potential application of 3-hydroxyoct-7-enoic acid. By leveraging established principles from the chemistry of analogous unsaturated hydroxy fatty acids, we provide a robust, scientifically-grounded pathway for researchers to approach this molecule with confidence. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Section 1: Physicochemical Characterization (Predicted)

The unique structural features of 3-hydroxyoct-7-enoic acid—a hydroxyl group at the C-3 position and a terminal double bond at the C-7 position—dictate its physicochemical properties. These properties are crucial for designing purification strategies and understanding its behavior in biological systems.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₈H₁₄O₃Based on an eight-carbon chain with a carboxylic acid, a hydroxyl group, and one double bond.
Molecular Weight 158.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidSimilar to other medium-chain hydroxy fatty acids.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane)The polar carboxylic acid and hydroxyl groups confer some water solubility, while the C8 carbon backbone ensures solubility in organic solvents.
Chirality Exists as (R) and (S) enantiomers at the C-3 positionThe hydroxyl group at C-3 creates a chiral center, a critical consideration for stereospecific synthesis and biological activity.

Section 2: Strategic Synthesis of 3-hydroxyoct-7-enoic acid

The synthesis of 3-hydroxyoct-7-enoic acid requires a strategic approach to introduce the hydroxyl and terminal alkene functionalities with high regioselectivity and, ideally, stereocontrol. A plausible and versatile synthetic route is outlined below, drawing inspiration from established methods for preparing unsaturated hydroxy fatty acids.[1][2]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection points to a strategy involving the coupling of two key building blocks: a protected 3-hydroxy-propionate equivalent and a 5-carbon fragment containing the terminal alkene.

G cluster_products Target Molecule cluster_intermediates Intermediates cluster_reactants Starting Materials 3-hydroxyoct-7-enoic acid 3-hydroxyoct-7-enoic acid Protected 3-hydroxyoct-7-enoic ester Protected 3-hydroxyoct-7-enoic ester 3-hydroxyoct-7-enoic acid->Protected 3-hydroxyoct-7-enoic ester Esterification Key Intermediate A Protected Aldehyde Protected 3-hydroxyoct-7-enoic ester->Key Intermediate A Deprotection Building Block 1 Protected 3-hydroxypropionaldehyde Key Intermediate A->Building Block 1 Grignard Reaction Building Block 2 4-pentenyl magnesium bromide Key Intermediate A->Building Block 2 Grignard Reaction G cluster_workflow Analytical Workflow Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy ¹H, ¹³C, 2D Derivatization (FAME) Derivatization (FAME) Sample->Derivatization (FAME) Optional for GC-MS LC-MS LC-MS Sample->LC-MS Direct Analysis Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation GC-MS GC-MS Derivatization (FAME)->GC-MS Structure Confirmation Structure Confirmation GC-MS->Structure Confirmation LC-MS->Structure Confirmation Final Identification Final Identification Structure Elucidation->Final Identification Structure Confirmation->Final Identification

Sources

Biosynthesis pathway of "3-hydroxyoct-7-enoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The Biosynthesis of 3-Hydroxyoct-7-enoic Acid : A Technical Guide for Metabolic Engineering and Natural Product Discovery.

Executive Summary

3-Hydroxyoct-7-enoic acid (3-OH-7-octenoate) is a specialized unsaturated fatty acid moiety primarily known as a biosynthetic building block in marine cyanobacterial secondary metabolites, such as Pitipeptolides .[1][2][3][4] Beyond its natural occurrence, it serves as a critical "clickable" synthon in synthetic biology. Its terminal alkene group allows for bioorthogonal ligation (e.g., thiol-ene click chemistry), making it a high-value target for engineered polyketide synthase (PKS) platforms.

This guide details the biosynthetic logic required to produce 3-hydroxyoct-7-enoic acid, focusing on the JamABC-PKS hybrid pathway . This system, derived from the jamaicamide biosynthetic gene cluster of Moorea producens (formerly Lyngbya majuscula), represents the gold standard for incorporating terminal unsaturations into polyketide scaffolds.

Biosynthetic Logic & Pathway Architecture

The biosynthesis of 3-hydroxyoct-7-enoic acid does not follow standard fatty acid synthase (FAS) logic alone. It requires a dedicated Starter Unit Activation system followed by a specific PKS Extension cycle.

The Core Mechanism
  • Precursor Selection: The pathway begins with 5-hexenoic acid (C6). In engineered systems, this is often supplied exogenously (precursor-directed biosynthesis), though in native cyanobacteria, it is derived from desaturation of fatty acyl precursors.

  • Activation & Loading (The Jam System):

    • JamA (Acyl-ACP Synthetase): Activates 5-hexenoic acid to 5-hexenoyl-AMP and transfers it to the acyl carrier protein.

    • JamC (Acyl Carrier Protein): Accepts the hexenoyl moiety, forming 5-hexenoyl-JamC .[5]

  • Chain Extension (PKS Module):

    • A minimal PKS module (containing Ketosynthase, Acyltransferase, and Ketoreductase domains) accepts 5-hexenoyl-JamC as the starter unit.

    • Condensation: The KS domain catalyzes a Claisen condensation with Malonyl-CoA (C2 extender), adding two carbons.

    • Reduction: The KR domain reduces the

      
      -keto group to a 
      
      
      
      -hydroxyl group.
  • Result: The C6 precursor + C2 extension yields a C8 chain: 3-hydroxyoct-7-enoic acid .

Detailed Enzymology

EnzymeClassFunctionMechanism of Action
JamA Acyl-ACP SynthetaseSubstrate ActivationAdenylates the carboxyl group of 5-hexenoic acid (consuming ATP), then transfers the acyl group to the phosphopantetheine arm of JamC.
JamC Acyl Carrier Protein (ACP)Substrate ShuttlingActs as a standalone ACP. It protects the activated thioester and docks with the downstream KS domain.
PKS Module Type I PKSElongation & ReductionKS: Decarboxylative condensation of Malonyl-CoA with 5-hexenoyl-JamC.AT: Selects Malonyl-CoA.KR: Stereoselective reduction of the C3-ketone to a C3-hydroxyl (typically forming the R-isomer).
TE ThioesteraseOff-loadingHydrolyzes the thioester bond to release the free acid (if not part of a larger assembly line).

Technical Insight: In the native Pitipeptolide pathway, the module responsible for this unit likely contains a Methyltransferase (MT) domain to produce the 2,2-dimethyl variant. For the unmethylated 3-hydroxyoct-7-enoic acid described here, a PKS module lacking the MT domain (e.g., the engineered LipPKS1 minimal module) is used.

Experimental Protocol: Engineered Production in E. coli

This protocol describes the heterologous production of 3-hydroxyoct-7-enoic acid using the JamA-JamC-LipPKS1 system in an engineered E. coli host (e.g., strain BAP1, which is engineered for phosphopantetheinylation).

Phase 1: Strain Construction
  • Vector 1 (Substrate Loading): Construct a pET-derived plasmid (e.g., pET28a) containing jamA and jamC (from Moorea producens JHB).

  • Vector 2 (Extension): Construct a compatible plasmid (e.g., pCDFDuet) containing the gene for a minimal PKS module (e.g., lipPKS1 from the lipomycin cluster, truncated to remove the loading domain).

  • Transformation: Co-transform E. coli BAP1 with both vectors. Select on LB agar with Kanamycin (Vector 1) and Spectinomycin (Vector 2).

Phase 2: Fermentation & Feeding
  • Inoculation: Inoculate a single colony into 5 mL LB (+ antibiotics) and grow overnight at 37°C.

  • Scale-up: Transfer 1% inoculum into 50 mL F1 minimal medium (or TB medium) containing antibiotics.

  • Induction: Grow to OD

    
     ~ 0.6. Cool to 16°C and induce with 0.1 mM IPTG.
    
  • Precursor Feeding: At the time of induction, add 5-hexenoic acid to a final concentration of 1 mM .

    • Note: Dissolve the fatty acid precursor in DMSO or ethanol before addition.

  • Incubation: Ferment at 16°C for 48–72 hours to maximize soluble protein expression and metabolite accumulation.

Phase 3: Extraction & Analysis
  • Acidification: Adjust culture pH to ~3.0 using 1M HCl to protonate the carboxylic acid product.

  • Extraction: Extract twice with an equal volume of Ethyl Acetate (EtOAc).

  • Concentration: Dry the organic layer under nitrogen gas or rotary evaporation.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Detection: ESI-MS in Negative Mode (Look for [M-H]⁻ ion: m/z ~157.1).

    • Validation: Compare retention time and fragmentation pattern against a synthetic standard.

Pathway Visualization

The following diagram illustrates the flow of carbon from the 5-hexenoic acid precursor through the enzymatic assembly line to the final 3-hydroxyoct-7-enoic acid product.

BiosynthesisPathway Precursor 5-Hexenoic Acid (C6 Alkene) JamA JamA (Acyl-ACP Synthetase) Precursor->JamA Substrate ATP ATP ATP->JamA Malonyl Malonyl-CoA PKS_KS PKS Module: KS (Condensation) Malonyl->PKS_KS Extender Unit (+2C) JamC JamC (Acyl Carrier Protein) JamA->JamC Acyl Transfer Complex 5-Hexenoyl-JamC (Activated Starter) JamC->Complex Loading Complex->PKS_KS Starter Unit PKS_KR PKS Module: KR (Ketoreduction) PKS_KS->PKS_KR beta-Keto Intermediate PKS_ACP PKS ACP PKS_KR->PKS_ACP beta-Hydroxy Intermediate TE Thioesterase (Hydrolysis) PKS_ACP->TE Translocation Product 3-Hydroxyoct-7-enoic Acid (C8 Product) TE->Product Release

Figure 1: Enzymatic cascade for the biosynthesis of 3-hydroxyoct-7-enoic acid using the JamABC-PKS system.

Critical Quality Attributes & Troubleshooting

ParameterSpecification/IssueSolution/Optimization
Precursor Toxicity 5-Hexenoic acid can be toxic to E. coli at high concentrations.Feed in pulses (e.g., 0.2 mM every 4 hours) or use a two-phase fermentation system (add 10% oleyl alcohol to trap product/sequester precursor).
Ketoreduction Stereochemistry PKS KR domains are stereospecific.Ensure the selected PKS module (e.g., LipPKS1) possesses a "B-type" KR if the R-isomer is desired (standard for bacterial fatty acids).
Background Hydrolysis Endogenous thioesterases may hydrolyze the starter unit (5-hexenoyl-JamC) before extension.Overexpress the PKS module relative to JamA/C to drive the flux toward condensation rather than hydrolysis.

References

  • Engineered Biosynthesis of Alkyne-tagged Polyketides. Source: Zhu, X., Liu, J., & Zhang, W. (2015). Nature Communications. Context: Describes the use of JamA and JamC to load 5-hexenoic acid for PKS extension. URL:[Link]

  • Pitipeptolides A and B, New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula. Source: Luesch, H., Yoshida, W. Y., Moore, R. E., Paul, V. J., & Corbett, T. H. (2001). Journal of Natural Products. Context: Identifies the natural occurrence of the 3-hydroxy-7-octenoic acid moiety in Pitipeptolide B. URL:[Link]

  • Biosynthesis of Alkyne-Containing Natural Products. Source: Zhu, X., & Zhang, W. (2020). Natural Product Reports. Context: Comprehensive review of the JamABC system and the mechanism of terminal unsaturation. URL:[Link]

  • Polyhydroxyalkanoates (PHAs): Sustainable Biopolyester Production. Source: ResearchGate (Pseudomonas studies). Context: Discusses the incorporation of 3-hydroxy-7-octenoic acid monomers into PHA polymers by Pseudomonas oleovorans. URL:[Link]

Sources

Technical Guide: Stereochemistry and Synthesis of 3-Hydroxyoct-7-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-hydroxyoct-7-enoic acid" Stereoisomers and Enantiomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Hydroxyoct-7-enoic acid (CAS: 120676-01-9) is a bifunctional chiral building block characterized by a terminal alkene and a


-hydroxyl group. It serves as a critical intermediate in the synthesis of complex natural products, including macrolides and pheromones, and is a primary monomeric unit derived from the depolymerization of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).

Its structural versatility lies in its two functional "handles": the C3 hydroxyl center, which offers a platform for chiral induction, and the C7 terminal alkene, which is amenable to olefin metathesis and cross-coupling reactions. This guide provides a comprehensive analysis of its stereoisomers, synthetic pathways, and analytical characterization.

Structural Analysis & Stereochemistry

Molecular Architecture

The molecule consists of an eight-carbon chain with a carboxylic acid at C1, a hydroxyl group at C3, and a double bond at C7.

  • Formula:

    
    
    
  • Molecular Weight: 158.20 g/mol

  • Chiral Center: C3 is the sole stereogenic center.

Enantiomers and CIP Priority

According to Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C3 are ranked as follows:

  • 
     (Highest priority, Oxygen)
    
  • 
     (Carboxyl-bearing carbon)
    
  • 
     (Alkenyl chain)
    
  • 
     (Lowest priority)
    

This results in two distinct enantiomers:

  • (3R)-3-hydroxyoct-7-enoic acid: The naturally occurring isomer found in bacterial PHAs.

  • (3S)-3-hydroxyoct-7-enoic acid: The unnatural enantiomer, typically accessed via chemical asymmetric synthesis.

Stereoisomers cluster_0 Stereoisomers of 3-Hydroxyoct-7-enoic Acid R_isomer (3R)-Isomer (Natural, PHA-derived) Mirror || Mirror Plane || R_isomer->Mirror S_isomer (3S)-Isomer (Synthetic) Mirror->S_isomer

Figure 1: Stereochemical relationship between the (3R) and (3S) enantiomers.

Synthesis Strategies

The production of 3-hydroxyoct-7-enoic acid is approached via two primary distinct methodologies: biological depolymerization (yielding high optical purity R-isomer) and chemical synthesis (yielding racemic or enantiomerically enriched products).

Biological Route: PHA Depolymerization

Bacterial strains such as Pseudomonas putida accumulate mcl-PHAs when grown on octanoate or nonanoate. These biopolymers are polyesters composed of (3R)-3-hydroxyalkanoate monomers.

  • Mechanism: Acid-catalyzed hydrolysis or enzymatic depolymerization (using PHA depolymerases) of the polymer backbone releases the monomer.

  • Stereochemical Outcome: Exclusively (3R) -configuration (

    
     ee).
    
  • Utility: Ideal for sourcing the natural enantiomer for biodegradable polymer research.

Chemical Route: The Reformatsky Reaction

For drug development requiring the (3S) isomer or racemic scaffolds for screening, the Reformatsky reaction is the standard protocol. It involves the zinc-mediated addition of an


-bromoester to an aldehyde.
  • Precursors: Hex-5-enal and Ethyl bromoacetate.[1]

  • Key Intermediate: Ethyl 3-hydroxyoct-7-enoate.[2]

  • Mechanism: Zinc inserts into the C-Br bond of ethyl bromoacetate to form a zinc enolate, which attacks the aldehyde carbonyl of hex-5-enal.

Synthesis Hex5enal Hex-5-enal (Aldehyde Precursor) Zn Zn Hex5enal->Zn EthylBromo Ethyl Bromoacetate (Enolate Precursor) EthylBromo->Zn Reformatsky Reformatsky Reaction (THF, Reflux) Zn->Reformatsky RacemicEster Ethyl 3-hydroxyoct-7-enoate (Racemic Mixture) Reformatsky->RacemicEster Resolution Enzymatic Resolution (Lipase) RacemicEster->Resolution PureR (3R)-Ester Resolution->PureR Hydrolysis PureS (3S)-Ester Resolution->PureS Unreacted

Figure 2: Chemical synthesis pathway via Reformatsky reaction and subsequent resolution.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 3-hydroxyoct-7-enoate (Racemic)

Note: This protocol yields the ethyl ester, which is more stable and easier to purify than the free acid. Hydrolysis to the acid is performed in the final step.

Materials:

  • Hex-5-enal (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Activated Zinc dust (1.5 equiv)

  • Trimethyl borate (0.5 equiv, optional promoter)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried 3-neck round bottom flask under Argon, suspend Zinc dust in minimal THF. Activate with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 2 mol%) until the solvent refluxes briefly.

  • Reagent Addition: Add ethyl bromoacetate dropwise to the refluxing zinc suspension to generate the Reformatsky reagent (zinc enolate).

  • Coupling: Cool the mixture to

    
    . Add hex-5-enal dropwise over 20 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
    ). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

  • Result: Clear oil, Ethyl 3-hydroxyoct-7-enoate.[2]

Hydrolysis to 3-Hydroxyoct-7-enoic Acid:

  • Treat the ester with

    
     in 
    
    
    
    (1:1) at
    
    
    for 2 hours. Acidify carefully to pH 3 with
    
    
    and extract immediately to prevent lactonization.

Analytical Characterization

Distinguishing the enantiomers requires chiral chromatography or derivatization due to their identical physical properties in an achiral environment.

Chiral HPLC
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).

  • Detection: UV at 210 nm (carboxyl absorption).

  • Expected Elution: The (3R) and (3S) isomers will show distinct retention times. Standards should be prepared via Mosher's ester analysis if pure enantiomers are not available.

NMR Analysis (Mosher's Method)

To determine absolute configuration of a synthetic sample:

  • Derivatize the 3-hydroxy group with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analyze

    
     NMR or 
    
    
    
    NMR.
  • Calculate

    
     for protons near the chiral center to assign configuration based on the Mosher model.
    

Applications in Drug Development

Olefin Metathesis Scaffold

The terminal alkene at C7 is a "silent" handle during the ester/acid manipulation but becomes active in Grubbs Metathesis.

  • Ring-Closing Metathesis (RCM): Esterification of the C3-hydroxyl with an unsaturated acid followed by RCM yields macrocyclic lactones (macrolides).

  • Cross-Metathesis: Reaction with acrylates or other olefins extends the chain, useful for fatty acid mimetics.

-Lactam Precursors

Through the Mitsunobu reaction or


 displacement of the hydroxyl group with nitrogen nucleophiles, the core can be converted into 

-amino acids, precursors to

-lactam antibiotics.

References

  • Synthesis of Chiral Allenic Esters by Novel Wittig Reagents. Amazon Web Services (Research Snippet). [1][2][3][4][5][6][7][8]

  • Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates.
  • Vinylogous Sulfonamides in the Total Synthesis of Indolizidine Alkaloids.CORE (UK).
  • 3-hydroxy-7-octenoic acid CAS D

Sources

Methodological & Application

Fermentation protocols for "3-hydroxyoct-7-enoic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Biosynthesis and Isolation of (R)-3-Hydroxyoct-7-enoic Acid

Abstract

This application note details the fermentation and downstream processing protocols for the synthesis of (R)-3-hydroxyoct-7-enoic acid (3HO7) . Unlike traditional synthetic chemistry, which often yields racemic mixtures, this biocatalytic route utilizes Pseudomonas putida KT2440 to produce enantiomerically pure (R)-isomers. The workflow relies on a two-stage fed-batch fermentation strategy using 7-octenoic acid as a structural precursor, followed by polymer extraction and controlled hydrolysis. This molecule is a high-value chiral synthon, offering a terminal alkene handle for "click" chemistry and further functionalization in drug discovery.

Biocatalyst Selection & Metabolic Logic

Strain: Pseudomonas putida KT2440 (ATCC 47054). Rationale: This strain is a designated safety strain (HV1) and the industry standard for medium-chain-length polyhydroxyalkanoate (mcl-PHA) production. It possesses the phaC1 and phaC2 synthases required to polymerize 3-hydroxyacyl-CoAs.

Metabolic Pathway: The synthesis exploits the


-oxidation pathway .[1] When fed 7-octenoic acid, the bacterium activates it to 7-octenoyl-CoA. Through one cycle of 

-oxidation, the intermediate (R)-3-hydroxyoct-7-enoyl-CoA is formed. The PHA synthase (PhaC) diverts this intermediate into the nascent PHA granule, effectively storing the target molecule as a polymer (Poly-3HO7).

Critical Control Point: To prevent the carbon chain from shortening further (degrading into C6 or C4), the carbon flux must be overwhelmed by the precursor supply under nitrogen-limiting conditions, forcing storage rather than complete oxidation for energy.

MetabolicPathway cluster_inputs Feedstock Inputs cluster_cell P. putida Cytoplasm Glucose Glucose (Biomass Growth) AcetylCoA Acetyl-CoA (TCA Cycle) Glucose->AcetylCoA Glycolysis Octenoic 7-Octenoic Acid (Precursor) AcylCoA 7-Octenoyl-CoA Octenoic->AcylCoA FadD (Activation) EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Beta-Oxidation TargetCoA (R)-3-OH-Oct-7-enoyl-CoA (Target Intermediate) EnoylCoA->TargetCoA PhaJ (Hydratase) KetoCoA 3-Ketoacyl-CoA TargetCoA->KetoCoA FadB (Oxidation) PHA Intracellular PHA (Poly-3HO7) TargetCoA->PHA Polymerization (Nitrogen Limit) KetoCoA->AcetylCoA Thiolase PhaC PhaC Synthase

Figure 1: Metabolic routing of 7-octenoic acid toward PHA biosynthesis. The target monomer is intercepted at the 3-hydroxyacyl-CoA stage.

Fermentation Protocol (Fed-Batch)

This protocol uses a High-Cell-Density (HCD) strategy to maximize volumetric productivity.

Media Preparation

Mineral Salt Medium (MSM) - E2 Composition (per L):

Component Concentration Function

|


 | 2.0 g | Nitrogen Source (Limiting factor) |
| 

| 0.4 g | Magnesium cofactor | |

| 13.3 g | Buffer / Phosphorus | |

| 3.7 g | Buffer / Phosphorus | | Trace Element Sol. | 1.0 mL | Fe, Zn, Mn, Cu, Co, Ca | | Glucose | 20.0 g | Start Carbon (Biomass) |

Note: Sterilize glucose separately to avoid Maillard reactions.

Inoculum Build-up
  • Seed 1: Inoculate a single colony of P. putida KT2440 into 10 mL LB broth. Incubate 12h at 30°C, 200 rpm.

  • Seed 2: Transfer 1% (v/v) to 100 mL MSM + 20g/L Glucose. Incubate 14-16h (OD600 ~ 2.0-3.0).

Bioreactor Operations (5L Scale)

Setup:

  • Vessel: 5L Stirred Tank Reactor (Working Volume 3L).

  • Temperature: 30°C.

  • pH: 7.0 (Control with 2M NaOH / 2M

    
    ).
    
  • DO (Dissolved Oxygen): > 20% (Cascade: Agitation 300-900 rpm -> Aeration 1-3 vvm).

Process Timeline:

  • Batch Phase (0 - 12h): Inoculate reactor. Grow on initial glucose until depletion (indicated by DO spike and pH rise).

  • Fed-Batch Growth (12 - 24h): Exponential feeding of Glucose (500 g/L stock) to reach biomass of ~30-40 g/L CDW (Cell Dry Weight). Maintain Nitrogen sufficiency.

  • PHA Accumulation / Precursor Phase (24 - 48h):

    • Stop Nitrogen Feed: Allow residual nitrogen to deplete.

    • Start Precursor Feed: Feed 7-octenoic acid (emulsified with 1% Tween 80 if necessary, or direct feed).

    • Feed Rate: 2-4 g/L/h. Caution: Octenoic acid is toxic at high concentrations. Use a DO-stat control strategy (feed when DO rises).

    • Target: Accumulate polymer for 24-30 hours.

Downstream Processing: Isolation of 3HO7

The fermentation yields a polymer (PHA).[2][3][4][5][6][7] To obtain the target acid (monomer), we must extract and hydrolyze it.

Harvest & Extraction
  • Centrifugation: 6,000 x g, 20 min, 4°C. Discard supernatant.

  • Lyophilization: Freeze-dry biomass for 48h.

  • Solvent Extraction:

    • Resuspend dry biomass in Ethyl Acetate or Acetone (10:1 solvent:biomass ratio).

    • Stir at 50°C for 4 hours.

    • Filter to remove cell debris.

    • Concentrate filtrate via rotary evaporation to obtain crude PHA polymer.

    • Purification (Optional): Precipitate in cold methanol (10 volumes) to remove lipids.

Depolymerization (Synthesis of the Acid)

Direct acidic hydrolysis can be harsh on the terminal alkene. We recommend Methanolysis followed by Saponification .

Step A: Methanolysis (Polymer -> Methyl Ester)

  • Dissolve 1g PHA in 10 mL Chloroform.

  • Add 10 mL Methanol containing 15% (v/v)

    
    .
    
  • Reflux at 100°C for 140 minutes.

  • Add 10 mL water to induce phase separation.

  • Collect organic phase (contains Methyl 3-hydroxyoct-7-enoate ).

  • Dry over

    
     and evaporate solvent.
    

Step B: Saponification (Methyl Ester -> Free Acid)

  • Dissolve methyl ester in Ethanol/Water (1:1).

  • Add 1M NaOH (2 equivalents).

  • Stir at Room Temperature for 2 hours (mild conditions preserve the alkene).

  • Acidify to pH 3.0 with dilute HCl.

  • Extract with Ethyl Acetate.

  • Evaporate solvent to yield (R)-3-hydroxyoct-7-enoic acid .

Downstream Biomass Harvested Biomass (Lyophilized) Extraction Solvent Extraction (Ethyl Acetate, 50°C) Biomass->Extraction PHA Purified Poly(3HO7) Polymer Extraction->PHA Methanolysis Acid Methanolysis (H2SO4/MeOH, 100°C) PHA->Methanolysis Ester Methyl 3-hydroxyoct-7-enoate (Intermediate) Methanolysis->Ester Saponification Saponification (NaOH, RT) Ester->Saponification FinalProduct (R)-3-Hydroxyoct-7-enoic Acid (Final Product) Saponification->FinalProduct

Figure 2: Downstream workflow from biomass to isolated monomeric acid.

Analytical Validation

To confirm identity and purity, use GC-MS.

  • Instrument: Agilent 7890B/5977A GC-MS.

  • Column: HP-5ms (30m x 0.25mm).

  • Sample Prep: Use the methyl ester from Step 3.2.A (Silylation with BSTFA is optional for free hydroxyls).

  • Key Marker: Look for the molecular ion corresponding to the methyl ester and characteristic fragmentation patterns of 3-hydroxy fatty acids (m/z 103 for the hydroxyl fragment).[1]

  • Chiral HPLC: To confirm enantiomeric excess (ee%), use a Chiralcel OD-H column. P. putida typically yields >99% (R)-enantiomer.

References

  • Prieto, A., et al. (2016). "Engineering of the endogenous PHA synthase for production of tailored functional polyhydroxyalkanoates in Pseudomonas putida." Microbial Biotechnology. Link

  • Ren, Q., et al. (2005). "Modification of the Pseudomonas putida PHA synthase for production of mcl-PHAs with adjustable monomer composition." Journal of Applied Microbiology. Link

  • Schmid, M., et al. (2007). "Production of medium-chain-length polyhydroxyalkanoates with terminal double bonds by Pseudomonas putida." Biomacromolecules. Link

  • Gao, X., et al. (2016). "Biosynthesis of chiral 3-hydroxyalkanoic acids and their applications." Applied Microbiology and Biotechnology. Link

Sources

Application Notes and Protocols for the Extraction and Purification of 3-hydroxyoct-7-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 3-hydroxyoct-7-enoic acid

3-hydroxyoct-7-enoic acid is a chiral unsaturated fatty acid that holds potential as a valuable building block in the synthesis of complex bioactive molecules and pharmaceuticals. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, along with a terminal double bond, makes it a versatile synthon for various chemical transformations. The stereochemistry of the hydroxyl group is of particular importance, as it can significantly influence the biological activity of its derivatives. This guide provides a comprehensive overview of the methodologies for the preparation, extraction, and purification of 3-hydroxyoct-7-enoic acid, with a focus on achieving high purity and enantiomeric separation. While natural sources of this specific unsaturated hydroxy fatty acid are not extensively documented, this application note will also cover a plausible synthetic route, followed by detailed downstream processing.

I. Synthesis of 3-hydroxyoct-7-enoic acid: A Practical Approach

Given the limited information on the natural occurrence of 3-hydroxyoct-7-enoic acid, a reliable synthetic protocol is essential for its accessibility. An asymmetric synthesis approach can provide access to enantiomerically pure forms of the molecule.[1] A plausible and effective strategy involves the organocatalytic asymmetric epoxidation of a terminal alkene followed by nucleophilic opening.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow 1,7-Octadiene 1,7-Octadiene Epoxidation Epoxidation 1,7-Octadiene->Epoxidation Asymmetric Epoxidation Chiral_Epoxide Chiral_Epoxide Epoxidation->Chiral_Epoxide Ring_Opening Ring_Opening Chiral_Epoxide->Ring_Opening Nucleophilic Attack Protected_Diol Protected_Diol Ring_Opening->Protected_Diol Oxidation Oxidation Protected_Diol->Oxidation Selective Oxidation Protected_Acid Protected_Acid Oxidation->Protected_Acid Deprotection Deprotection Protected_Acid->Deprotection Removal of Protecting Groups 3-hydroxyoct-7-enoic_acid 3-hydroxyoct-7-enoic_acid Deprotection->3-hydroxyoct-7-enoic_acid

Caption: Proposed synthetic workflow for 3-hydroxyoct-7-enoic acid.

II. Extraction and Initial Purification from a Synthetic Reaction Mixture

Following the synthesis, the target molecule must be efficiently extracted from the reaction mixture and separated from unreacted starting materials, catalysts, and byproducts. A standard liquid-liquid extraction protocol is generally effective.

Protocol 1: Liquid-Liquid Extraction

  • Quenching the Reaction: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate. The choice of solvent may be adjusted based on the specific reaction conditions.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and finally with brine. This removes residual reagents and neutralizes the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

III. Chromatographic Purification of 3-hydroxyoct-7-enoic acid

Purification of the crude extract is typically achieved through column chromatography, followed by high-performance liquid chromatography (HPLC) for achieving high purity, especially for enantiomeric separation.

A. Flash Column Chromatography

Flash column chromatography is an effective initial purification step to remove major impurities.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in the initial, low-polarity mobile phase.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase gradient, starting with a low concentration of the polar solvent (ethyl acetate) and gradually increasing it.

    • Collect fractions and analyze them by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to yield the partially purified 3-hydroxyoct-7-enoic acid.

B. High-Performance Liquid Chromatography (HPLC) for Final Purification and Chiral Separation

For obtaining highly pure enantiomers of 3-hydroxyoct-7-enoic acid, chiral HPLC is the method of choice.[2][3][4]

HPLC_Purification_Workflow Partially_Purified_Acid Partially Purified 3-hydroxyoct-7-enoic acid Derivatization Optional Derivatization Partially_Purified_Acid->Derivatization Chiral_HPLC Chiral HPLC System Partially_Purified_Acid->Chiral_HPLC Direct Injection Derivatization->Chiral_HPLC Fraction_Collection Fraction Collection Chiral_HPLC->Fraction_Collection Enantiomer_1 Enantiomer 1 Fraction_Collection->Enantiomer_1 Enantiomer_2 Enantiomer 2 Fraction_Collection->Enantiomer_2 Analysis Purity & Enantiomeric Excess Analysis Enantiomer_1->Analysis Enantiomer_2->Analysis

Sources

Analytical techniques for "3-hydroxyoct-7-enoic acid" detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Detection and Quantitation of 3-Hydroxyoct-7-enoic Acid in Biological Matrices


-Oxidation Disorders, Quorum Sensing Research.

Abstract

3-Hydroxyoct-7-enoic acid is a bioactive oxylipin and a metabolic intermediate associated with fungal quorum sensing (specifically in Dipodascus and Cryptococcus species) and mitochondrial


-oxidation of unsaturated fatty acids. Its detection is complicated by its polarity, low endogenous abundance, and the presence of a terminal alkene which is susceptible to degradation. This Application Note details a multi-modal analytical framework: a high-throughput LC-MS/MS  protocol for targeted quantitation and a GC-MS  method for structural confirmation. Special emphasis is placed on chiral resolution, as biological activity is often enantiomer-specific (R-form vs. S-form).

Analytical Strategy & Workflow

The quantification of 3-hydroxy fatty acids (3-OH-FAs) requires a rigorous approach to exclude "ghost peaks" from plasticizers and to separate isobaric interferences. We utilize a "Dual-Stream" approach:

  • Stream A (LC-MS/MS): Utilizes negative electrospray ionization (ESI-) with optional 3-nitrophenylhydrazine (3-NPH) derivatization for femtomolar sensitivity.

  • Stream B (GC-MS): Utilizes methyl ester/trimethylsilyl (TMS) derivatization for structural elucidation and isomer differentiation.

AnalyticalWorkflow Sample Biological Matrix (Plasma/Culture Media) LLE LLE Extraction (EtOAc/Acidified) Sample->LLE Spike IS (3-OH-C10:0) Split Split Sample LLE->Split LC_Deriv Optional Derivatization (3-NPH / EDC) Split->LC_Deriv Targeted Quant GC_Deriv Two-Step Derivatization 1. Methylation (BF3-MeOH) 2. Silylation (BSTFA) Split->GC_Deriv Structural ID LC_Col UPLC Separation (C18 or Chiralpak IA-U) LC_Deriv->LC_Col LC_MS LC-MS/MS (ESI-) MRM: 157.1 -> 113.1 LC_Col->LC_MS GC_MS GC-MS (EI) SIM Mode GC_Deriv->GC_MS

Figure 1: Dual-stream analytical workflow ensuring both sensitivity (LC-MS) and structural specificity (GC-MS).

Protocol A: LC-MS/MS Targeted Quantitation

Rationale: Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) in Negative ESI mode is the gold standard for free fatty acids. The carboxylic acid moiety ionizes readily as


.
Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Aliquot 100

    
    L of sample (plasma or cell supernatant).
    
  • Step 2: Add 10

    
    L Internal Standard (IS). Recommendation: 3-hydroxydecanoic acid (3-OH-C10:0) due to structural similarity but distinct mass.
    
  • Step 3: Acidify with 10

    
    L of 1M Formic Acid (pH 
    
    
    
    3.0) to protonate the carboxylic acid, enhancing extraction efficiency into the organic phase.
  • Step 4: Add 400

    
    L Ethyl Acetate. Vortex for 2 mins; Centrifuge at 12,000 x g for 5 mins.
    
  • Step 5: Transfer supernatant to a glass vial. Evaporate to dryness under

    
     at 35°C.
    
  • Step 6: Reconstitute in 100

    
    L MeOH:H2O (50:50).
    
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7

    
    m) for achiral; Chiralpak IA-U  (2.1 x 100 mm) for enantiomer separation.
    
  • Mobile Phase A: Water + 0.02% Acetic Acid (Acetic acid is preferred over Formic acid for negative mode sensitivity in fatty acids).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

MS Parameters (MRM Transitions)

The precursor ion for 3-hydroxyoct-7-enoic acid (


) is m/z 157.1  (

).
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
Quantifier 157.1113.1-18Decarboxylation (

loss)
Qualifier 1 157.1139.1-14Dehydration (

loss)
Qualifier 2 157.159.0-25Acetate fragment (characteristic of 3-OH)

Protocol B: GC-MS Structural Confirmation

Rationale: GC-MS provides superior isomer resolution. Direct injection of hydroxy fatty acids results in poor peak shape; therefore, derivatization is mandatory to cap both the carboxyl and hydroxyl groups.

Derivatization Protocol (Methyl Ester / TMS Ether)

Warning: Avoid acidic methanol at high temps for long periods to prevent reaction with the terminal alkene.

  • Methylation: Dissolve dried extract in 200

    
    L of 
    
    
    
    -Methanol (14%). Incubate at 60°C for 15 mins. (Converts COOH
    
    
    COOMe).
  • Extraction: Add 200

    
    L Hexane and 200 
    
    
    
    L water. Vortex. Transfer the upper Hexane layer to a new vial. Evaporate to dryness.
  • Silylation: Add 50

    
    L BSTFA + 1% TMCS . Incubate at 60°C for 30 mins. (Converts 3-OH 
    
    
    
    3-OTMS).
  • Analysis: Inject 1

    
    L into GC-MS (Splitless).
    
GC-MS Parameters
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Key Ions (EI Source):

    • Look for m/z 175 (Fragment from cleavage between C1-C2, characteristic of 3-OTMS methyl esters).

    • Look for m/z 75 (TMS base peak).

Advanced Topic: Chiral Separation

Biological synthesis of 3-hydroxy acids via mitochondrial


-oxidation typically yields the (S)-enantiomer , whereas peroxisomal pathways or specific fungal synthases may yield the (R)-enantiomer .

Protocol:

  • Column: Chiralpak IA-U or IB-U (Amylose-based).

  • Phase: Normal Phase (Hexane/Ethanol/TFA) or Reversed Phase (Water/Acetonitrile).

  • Observation: The R- and S- isomers of 3-hydroxyoct-7-enoic acid will typically separate with a resolution (

    
    ) > 1.5 using an isocratic flow of 85% A (0.1% Formic acid in Water) / 15% B (Acetonitrile) on a Chiralpak IA-U column.
    

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation logic is vital for validating the MS method.

Fragmentation Parent Precursor Ion [M-H]- m/z 157.1 (Deprotonated Acid) Decarbox Product Ion m/z 113.1 [M-H-CO2]- Parent->Decarbox Loss of CO2 (44 Da) Primary Quantifier Dehydrate Product Ion m/z 139.1 [M-H-H2O]- Parent->Dehydrate Loss of H2O (18 Da) Qualifier

Figure 2: ESI(-) Fragmentation pathway for 3-hydroxyoct-7-enoic acid.

References

  • Lipid Maps. "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry." Lipid Maps Protocols. Available at: [Link]

  • Jones, P.M., Bennett, M.J. (2010).[1] "3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry." Methods in Molecular Biology, 603, 229-243.[1]

  • Laemmerhofer, M., et al. (2023). "UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis.

  • Creative Proteomics. "Choosing the Right LC-MS Platform for Fatty Acid Analysis."

  • Kock, J.L.F., et al. (2003). "Oxylipins in yeast: A review." Prostaglandins & Other Lipid Mediators. (Context for 3-hydroxy oxylipins in fungi).

Sources

Application Note: Quantitative Analysis of 3-hydroxyoct-7-enoic acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-hydroxyoct-7-enoic acid is an unsaturated hydroxy fatty acid. The analysis of hydroxy fatty acids is of growing interest in various scientific fields, including microbiology, biotechnology, and clinical diagnostics. For instance, 3-hydroxy fatty acids are known intermediates in fatty acid beta-oxidation and can serve as biomarkers for certain metabolic disorders.[1] They are also crucial components of bacterial polyhydroxyalkanoates (PHAs), which are biodegradable polymers with potential applications in biomaterials.[2] The presence of both a hydroxyl and a carboxylic acid functional group, along with a terminal double bond, makes 3-hydroxyoct-7-enoic acid a polar and relatively non-volatile compound, necessitating a robust analytical methodology for its accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of hydroxy fatty acids by GC-MS is challenging due to their low volatility and tendency to undergo thermal degradation in the hot injector and column. To overcome these limitations, a chemical derivatization strategy is essential to convert the polar functional groups into less polar, more volatile, and thermally stable moieties. This application note provides a detailed protocol for the analysis of 3-hydroxyoct-7-enoic acid using GC-MS, incorporating a two-step derivatization procedure involving esterification of the carboxylic acid followed by silylation of the hydroxyl group.

Principle of the Method

The analytical workflow is based on the conversion of 3-hydroxyoct-7-enoic acid into a volatile derivative suitable for GC-MS analysis. The carboxylic acid group is first converted to a methyl ester (FAME) to reduce its polarity. Subsequently, the hydroxyl group is converted to a trimethylsilyl (TMS) ether. This dual derivatization significantly increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS.

The derivatized analyte is then introduced into the GC, where it is separated from other sample components on a capillary column. The eluting compound enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is typically performed using selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring specific characteristic ions of the analyte.

Experimental Protocols

Materials and Reagents
  • 3-hydroxyoct-7-enoic acid standard

  • Internal Standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid or a structurally similar compound not present in the sample)

  • Methanol, anhydrous

  • Hexane, GC grade

  • Boron trichloride in methanol (12-14% w/w)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Sample vials, 2 mL, with PTFE-lined caps

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer with electron ionization (EI) capabilities.

  • GC Column: A mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or for enhanced separation of isomers, a more polar column like a DB-23 ((50%-cyanopropyl)-methylpolysiloxane) could be utilized.[3]

Workflow Diagram

GC-MS Workflow for 3-hydroxyoct-7-enoic acid cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing 3-hydroxyoct-7-enoic acid Spike Spike with Internal Standard Sample->Spike Dry Evaporate to Dryness (under Nitrogen) Spike->Dry Ester Esterification: BCl3/Methanol, 60°C Dry->Ester Extract1 Extract with Hexane Ester->Extract1 Dry2 Evaporate to Dryness Extract1->Dry2 Silyl Silylation: BSTFA + 1% TMCS, 70°C Dry2->Silyl Inject Inject into GC-MS Silyl->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Quant Data Analysis & Quantification Detect->Quant

Caption: Overall workflow for the analysis of 3-hydroxyoct-7-enoic acid.

Step-by-Step Derivatization Protocol
  • Sample Preparation: To a 2 mL glass vial, add a known volume or weight of the sample. If the sample is in an aqueous solution, it should be acidified and extracted with an organic solvent like ethyl acetate.[4] For this protocol, we will assume the starting material is a dried extract or a standard.

  • Internal Standard Addition: Add a known amount of the internal standard to the sample vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all water and protic solvents as they will interfere with the derivatization reagents.

  • Esterification:

    • Add 200 µL of 12-14% boron trichloride in methanol to the dried sample.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried FAME residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[3][4]

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following parameters serve as a starting point and may require optimization for specific instrumentation and applications.

GC Parameter Setting Rationale
Injector Splitless mode, 250°CEnsures efficient vaporization of the derivatized analyte without discrimination.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C, hold for 2 minAllows for proper focusing of the analytes at the head of the column.
Ramp 1: 10°C/min to 200°CSeparates a wide range of derivatized fatty acids.
Ramp 2: 20°C/min to 280°C, hold 5 minEnsures elution of higher boiling point compounds and cleans the column.
Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp 230°COptimal temperature for ionization while minimizing thermal degradation.
Quadrupole Temp 150°CStandard operating temperature for the mass analyzer.
Scan Mode Full Scan (m/z 50-500) and SIMFull scan for qualitative analysis and library matching; SIM for quantitative analysis.
SIM Ions To be determined from the full scan spectrum of the derivatized standard.Monitoring characteristic ions improves sensitivity and selectivity.

Data Analysis and Interpretation

Qualitative Analysis

Expected Fragmentation:

  • Molecular Ion (M+): A low-intensity molecular ion peak may be observed.

  • [M-15]+: A prominent peak corresponding to the loss of a methyl group from a TMS moiety.

  • Alpha-cleavage: Fragmentation adjacent to the silylated hydroxyl group is expected to be a dominant pathway, yielding characteristic ions.

Quantitative Analysis

For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations containing a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 3-hydroxyoct-7-enoic acid in unknown samples is then determined from this calibration curve.

Method Validation and Quality Control

To ensure the reliability of the results, the method should be validated for:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A quality control sample should be included in each analytical batch to monitor the performance of the method over time.

Troubleshooting

Problem Possible Cause Solution
No peak or very small peak Incomplete derivatizationEnsure reagents are fresh and anhydrous. Check reaction times and temperatures.
Adsorption in the injector or columnUse a deactivated liner and ensure the column is properly conditioned.
Broad or tailing peaks Active sites in the GC systemDeactivate the injector liner and column. Check for leaks.
High injection volumeReduce the injection volume.
Poor reproducibility Inconsistent sample preparationEnsure accurate and precise addition of reagents and internal standard.
Injector discriminationOptimize injector temperature and injection speed.

Conclusion

This application note details a robust and reliable GC-MS method for the quantitative analysis of 3-hydroxyoct-7-enoic acid. The described two-step derivatization protocol effectively enhances the volatility and thermal stability of the analyte, enabling its successful chromatographic separation and mass spectrometric detection. This method can be readily adapted for the analysis of other hydroxy fatty acids in various matrices, providing a valuable tool for researchers in diverse scientific disciplines.

References

  • Wikipedia. (n.d.). 3-Hydroxypropionic acid. Retrieved February 9, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3-octenoic acid. Retrieved February 9, 2026, from [Link]

  • LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Retrieved February 9, 2026, from [Link]

  • Wiley Online Library. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (n.d.). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 7-[3,5-Dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Retrieved February 9, 2026, from [Link]

  • SpringerLink. (n.d.). Engineering Pseudomonas aeruginosa for (R)- 3-hydroxydecanoic acid production. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). (E)-6,9,10-trihydroxyoctadec-7-enoic acid. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2014). What is the best method for the derivatization of fatty acids to FAMEs for GC analysis? Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... Retrieved February 9, 2026, from [Link]

  • PubMed. (2012). Synthesis of (±)-7-hydroxylycopodine. Retrieved February 9, 2026, from [Link]

  • FooDB. (2019). Showing Compound 3-(3-Hydroxyphenyl)propionic acid glucuronide (FDB093604). Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-3,7-dimethyloct-6-enoic acid. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 7-Hydroxy-6-methyl-oct-3-enoic acid. Retrieved February 9, 2026, from [Link]

Sources

NMR spectroscopy for "3-hydroxyoct-7-enoic acid" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Hydroxyoct-7-enoic acid (3-HO-7-EA) represents a critical class of medium-chain


-hydroxy fatty acids. These molecules are frequently encountered as monomers in the biosynthesis of polyhydroxyalkanoates (PHAs) or as intermediates in the metabolic engineering of lipid pathways.

Characterizing this molecule presents three distinct spectroscopic challenges:

  • Labile Protons: The presence of both carboxylic acid (-COOH) and hydroxyl (-OH) groups requires careful solvent selection to prevent exchange-induced signal loss.

  • Chirality: The C3 position is a stereocenter. Standard 1D NMR cannot distinguish enantiomers (

    
     vs 
    
    
    
    ) without derivatization.
  • Terminal Unsaturation: The C7=C8 double bond provides a distinct spin system that must be resolved from the aliphatic backbone.

This Application Note provides a definitive protocol for the full characterization of 3-HO-7-EA, moving from basic connectivity (1D


H/

C) to absolute stereochemical determination (Mosher's Method).

Structural Analysis Strategy

The molecule consists of three distinct NMR-active zones:

  • Zone A (Polar Head): The carboxylic acid (C1) and the

    
    -hydroxyl group (C3).
    
  • Zone B (Linker): The aliphatic methylene chain (C4, C5, C6).

  • Zone C (Tail): The terminal alkene (C7=C8).

Workflow Diagram

NMR_Workflow Sample Crude/Pure 3-HO-7-EA Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent OneD 1D Acquisition (1H, 13C, DEPT-135) Solvent->OneD 600 MHz rec. Assign Backbone Assignment OneD->Assign Chiral Stereochem Analysis (Mosher Ester) Assign->Chiral If chiral purity needed Report Final Characterization Assign->Report Chiral->Report

Figure 1: Analytical workflow for 3-hydroxyoct-7-enoic acid characterization.

Protocol 1: Sample Preparation & Solvent Selection

Objective: To maximize signal resolution and observe exchangeable protons.

Critical Insight: While Chloroform-d (


)  is standard, it is suboptimal for this specific molecule. In 

, the -OH and -COOH protons often broaden or disappear due to trace water exchange and concentration-dependent hydrogen bonding.

Recommendation: Use Dimethyl Sulfoxide-d6 (


) .[1]
  • Why: DMSO acts as a hydrogen bond acceptor, "locking" the hydroxyl and carboxyl protons in place. This slows chemical exchange, resulting in sharp doublets for secondary alcohols and visible singlets for carboxylic acids.

Procedure:

  • Weigh 5–10 mg of 3-HO-7-EA into a clean vial.

  • Add 0.6 mL of high-quality

    
     (99.9% D, containing 0.03% TMS).
    
    • Note: Ensure the solvent ampoule is freshly opened to minimize water content. Water in DMSO appears at ~3.33 ppm and can obscure the C3 methine signal.

  • Transfer to a 5mm NMR tube.

  • Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before locking/shimming.

Protocol 2: H NMR Acquisition & Assignment

Instrument Parameters:

  • Pulse Sequence: zg30 (30° pulse)

  • Relaxation Delay (D1):

    
     5 seconds (Essential for accurate integration of the COOH proton).
    
  • Scans (NS): 16–32.

  • Spectral Width: 14 ppm (to capture the COOH signal at ~12 ppm).

Representative Chemical Shift Data (DMSO-d6)
PositionCarbon Type

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-COOH Carboxyl11.9 - 12.1br s-Deshielded, exchangeable.
C7 Internal Vinyl5.75 - 5.85ddttrans 17.0, cis 10.2, vic 6.5Characteristic vinyl pattern.
C8 (trans) Term. Vinyl4.98 - 5.04dqtrans 17.1, gem 1.8"E" proton, higher shift.
C8 (cis) Term. Vinyl4.91 - 4.96dqcis 10.2, gem 1.8"Z" proton.
-OH Hydroxyl4.60 - 4.70d5.0Visible only in dry DMSO.
C3 Methine3.80 - 3.90m-

to OH,

to COOH.
C2 Methylene2.25 - 2.40dd / m15.0, 7.5

to Carbonyl. Diastereotopic.
C6 Methylene2.00 - 2.08q7.0Allylic position.
C5 Methylene1.40 - 1.55m-Alkyl chain.
C4 Methylene1.30 - 1.45m-Alkyl chain.

Key Diagnostic Features:

  • The "Roof Effect" at C8: The two terminal alkene protons (C8) are not equivalent. They appear as two distinct multiplets. Look for the large trans coupling (~17 Hz) and the smaller cis coupling (~10 Hz).

  • Diastereotopic C2 Protons: The C2 protons are adjacent to the chiral center at C3. They are magnetically non-equivalent and often appear as a complex ABX system rather than a simple doublet.

Protocol 3: C NMR & DEPT-135

Objective: Confirm the carbon backbone and differentiate


 from 

.

Parameters:

  • Pulse Sequence: dept135 (Distortionless Enhancement by Polarization Transfer).

  • Phasing:

    
     (Up/Positive), 
    
    
    
    (Down/Negative), Quaternary (Invisible).

Expected Signals:

  • Positive Signals (+):

    • C7 (~139 ppm): Alkene CH.

    • C3 (~68 ppm): Alcohol CH (Diagnostic shift).

  • Negative Signals (-):

    • C8 (~114 ppm): Terminal alkene

      
      .
      
    • C2 (~42 ppm):

      
      -methylene.
      
    • C6 (~33 ppm): Allylic

      
      .
      
    • C4, C5 (~25-30 ppm): Backbone

      
      .
      
  • Invisible in DEPT (Observe in standard

    
    C): 
    
    • C1 (~172 ppm): Carbonyl quaternary.

Advanced Protocol: Stereochemical Determination (Mosher's Method)

Since 3-HO-7-EA contains a chiral secondary alcohol at C3, determining the absolute configuration (


 or 

) is critical for biological applications.

Mechanism: Reaction with chiral derivatizing agents,


- and 

-MTPA-Cl (Mosher's Acid Chloride), creates diastereomeric esters. The magnetic anisotropy of the phenyl ring in the MTPA moiety shields protons differently depending on the configuration.
Step-by-Step Derivatization Protocol
  • Dry the Sample: Ensure the 3-HO-7-EA is completely free of water (azeotrope with toluene if necessary).

  • Reaction (Perform twice, in parallel):

    • Vial A: 5 mg Sample + 10

      
      L 
      
      
      
      -(-)-MTPA-Cl + 20
      
      
      L Pyridine-d5 + 0.5 mL
      
      
      .
    • Vial B: 5 mg Sample + 10

      
      L 
      
      
      
      -(+)-MTPA-Cl + 20
      
      
      L Pyridine-d5 + 0.5 mL
      
      
      .
    • Note: Pyridine acts as the base/catalyst. The reaction usually completes in 10–30 minutes at room temperature.

  • Acquisition: Acquire

    
    H NMR for both crude reaction mixtures. Focus on the chemical shifts of protons adjacent to C3 (i.e., H2 and H4).
    
Data Analysis ( )

Calculate the difference in chemical shift:


.[2][3][4]
  • Logic:

    • Arrange the molecule with the C3-H bond eclipsed with the ester carbonyl.

    • The MTPA phenyl group will shield one side of the molecule (upfield shift, negative

      
      ) and deshield the other (downfield shift, positive 
      
      
      
      ).

Interpretation Model for 3-HO-7-EA:

  • If Configuration is 3R:

    • Protons on the C4-C8 side (Tail) will have Positive

      
      .
      
    • Protons on the C2/C1 side (Head) will have Negative

      
      .
      
  • If Configuration is 3S:

    • Protons on the C4-C8 side will have Negative

      
      .
      
    • Protons on the C2/C1 side will have Positive

      
      .
      
Proton



(Sign)
Indicated Config
H-2 (Head) 2.552.60-0.05 (-)3R
H-4 (Tail) 1.701.62+0.08 (+)3R

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Standard reference for chemical shift prediction and coupling constants).

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Definition of absolute configuration using the method of Mosher ester analysis. Nature Protocols, 2(10), 2451–2458. [Link]

  • Abraham, R. J., & Mobli, M. (2008). The effect of solvent on 1H NMR chemical shifts. Modgraph NMR Prediction. (Source for DMSO vs CDCl3 solvent effects).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Title: Enzymatic Polymerization of 3-Hydroxyoct-7-enoic Acid: A Novel Platform for Functional Polyhydroxyalkanoates (PHAs)

Abstract: This document provides a comprehensive guide to the in-vitro enzymatic polymerization of 3-hydroxyoct-7-enoic acid into a functional polyhydroxyalkanoate (PHA). The presence of a terminal alkene group in the polymer side chain offers a versatile platform for post-polymerization modification, enabling the development of advanced biomaterials for drug delivery, tissue engineering, and other biomedical applications. This guide details the underlying enzymatic principles, provides step-by-step protocols for monomer activation, polymerization, polymer purification, and characterization, and outlines a protocol for post-synthetic modification via thiol-ene click chemistry.

Introduction: The Strategic Advantage of Unsaturated PHAs

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[1] Their material properties can be tuned by altering the monomeric composition, making them attractive alternatives to conventional petroleum-based plastics.[2] Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, exhibit elastomeric and adhesive properties, distinguishing them from the more rigid short-chain-length PHAs.[3]

The incorporation of monomers with functional groups, such as the terminal alkene in 3-hydroxyoct-7-enoic acid, represents a significant advancement in PHA technology. This functional handle allows for covalent modification of the polymer post-synthesis, opening up a vast landscape of tailored materials.[4] The terminal double bond is particularly amenable to highly efficient and specific chemical reactions, such as thiol-ene "click" chemistry, which can be used to attach a wide array of molecules, including therapeutic agents, targeting ligands, and hydrophilic polymers, under mild conditions.[5] This guide focuses on the enzymatic synthesis of poly(3-hydroxyoct-7-enoate), providing researchers with the foundational knowledge and practical protocols to leverage this exciting platform.

The Enzymatic Machinery: PHA Synthase and Monomer Activation

The key enzyme responsible for PHA synthesis is PHA synthase (PhaC), which catalyzes the polymerization of (R)-3-hydroxyacyl-Coenzyme A (CoA) thioesters into high molecular weight polyesters.[6] PHA synthases are classified into four classes based on their substrate specificity and subunit composition.[7] For the polymerization of a medium-chain-length monomer like 3-hydroxyoct-7-enoyl-CoA, a Class II PHA synthase, typically from Pseudomonas species such as Pseudomonas aeruginosa or Pseudomonas putida, is the enzyme of choice due to its preference for C6-C14 3-hydroxyacyl-CoAs.[8][9]

The direct substrate for PHA synthase is the CoA-activated form of the monomer. Therefore, an in-vitro polymerization system requires a method to generate (R)-3-hydroxyoct-7-enoyl-CoA. This can be achieved through a two-enzyme system:

  • Acyl-CoA Synthetase: This enzyme activates the free 3-hydroxyoct-7-enoic acid to its corresponding CoA thioester in an ATP-dependent manner.

  • PHA Synthase (PhaC): This enzyme then polymerizes the (R)-3-hydroxyoct-7-enoyl-CoA monomers.

Alternatively, a pathway involving an (R)-specific enoyl-CoA hydratase (PhaJ) could be utilized, which converts oct-2-en-7-enoyl-CoA to (R)-3-hydroxyoct-7-enoyl-CoA.[4][10] For the purpose of this guide, we will focus on the more direct activation from the free hydroxy acid.

Enzymatic_Polymerization_Workflow cluster_0 Monomer Activation cluster_1 Polymerization Monomer 3-Hydroxyoct-7-enoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Monomer->Acyl_CoA_Synthetase CoA_ATP CoA + ATP CoA_ATP->Acyl_CoA_Synthetase Activated_Monomer (R)-3-Hydroxyoct-7-enoyl-CoA Acyl_CoA_Synthetase->Activated_Monomer PHA_Synthase PHA Synthase (PhaC) Activated_Monomer->PHA_Synthase PHA_Polymer Poly(3-hydroxyoct-7-enoate) PHA_Synthase->PHA_Polymer n

Figure 1: Workflow for the in-vitro enzymatic synthesis of poly(3-hydroxyoct-7-enoate).

Detailed Protocols

Protocol 1: In-Vitro Enzymatic Polymerization

This protocol describes the synthesis of poly(3-hydroxyoct-7-enoate) using a purified recombinant Class II PHA synthase and an acyl-CoA synthetase.

Materials:

  • (R,S)-3-hydroxyoct-7-enoic acid

  • Recombinant Class II PHA Synthase (e.g., PhaC1 from P. aeruginosa), purified

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)[11]

  • Dithiothreitol (DTT)

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. For a 1 mL final volume, add the components in the following order:

    • Potassium phosphate buffer (100 mM, pH 7.5): to final volume of 1 mL

    • (R,S)-3-hydroxyoct-7-enoic acid: 5 mM

    • ATP: 10 mM

    • CoA: 1 mM

    • MgCl₂: 10 mM

    • DTT: 2 mM

    • Acyl-CoA Synthetase: 1-5 µM

    • PHA Synthase (PhaC1): 1-5 µM

  • Initiation and Incubation: Gently mix the components by pipetting. Initiate the reaction by transferring the tube to an incubator shaker set at 30-37°C with gentle agitation.

  • Reaction Progression: Allow the polymerization to proceed for 12-24 hours. The formation of the polymer may be visible as a milky white precipitate or suspension.

  • Termination: Stop the reaction by placing the tube on ice or by adding 100 µL of 0.5 M EDTA to chelate the Mg²⁺ ions.

  • Polymer Collection: Centrifuge the reaction tube at 12,000 x g for 15 minutes to pellet the synthesized PHA.[12] Carefully decant and discard the supernatant.

  • Washing: Wash the polymer pellet by resuspending it in 1 mL of cold methanol, vortexing briefly, and centrifuging again at 12,000 x g for 10 minutes. Repeat this wash step twice to remove residual buffer components and unreacted monomers.

  • Drying: After the final wash, decant the methanol and allow the polymer pellet to air dry or dry under a gentle stream of nitrogen. Store the dried polymer at -20°C.

Protocol 2: Purification of Poly(3-hydroxyoct-7-enoate)

This protocol is for purifying the polymer from cellular debris if produced in a whole-cell or cell-free extract system, or for further purifying the in-vitro synthesized product. It utilizes a non-chlorinated solvent.[3][13]

Materials:

  • Crude PHA pellet

  • 1-Butanol

  • Methanol (ice-cold)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Stir plate and stir bar

  • Centrifuge and appropriate tubes

Procedure:

  • Dissolution: Place the crude, dried PHA into a round-bottom flask. Add 1-butanol to achieve a polymer concentration of approximately 1-2% (w/v) (e.g., 100-200 mg of PHA in 10 mL of 1-butanol).[3]

  • Reflux: Heat the mixture to the boiling point of 1-butanol (~118°C) under reflux with stirring. Continue refluxing for 1-2 hours until the polymer is fully dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the polymer solution through a glass fiber filter to remove them.

  • Precipitation: Allow the hot polymer solution to cool to room temperature. Then, pour the solution into a beaker containing at least 5 volumes of ice-cold methanol with vigorous stirring. The PHA will precipitate as a white, fibrous solid.

  • Collection: Allow the precipitate to settle. Decant the majority of the solvent mixture. Collect the precipitated polymer by centrifugation at 5,000 x g for 10 minutes.

  • Washing and Drying: Wash the collected polymer twice with fresh cold methanol. After the final wash, decant the methanol and dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Purification_Workflow Start Crude PHA Pellet Dissolve Dissolve in 1-Butanol (1-2% w/v) Start->Dissolve Reflux Reflux at ~118°C (1-2 hours) Dissolve->Reflux Precipitate Precipitate in Cold Methanol (5 volumes) Reflux->Precipitate Collect Collect by Centrifugation Precipitate->Collect Wash Wash with Cold Methanol (2x) Collect->Wash Dry Dry Under Vacuum Wash->Dry End Purified Poly(3-hydroxyoct-7-enoate) Dry->End

Figure 2: Workflow for the purification of poly(3-hydroxyoct-7-enoate).

Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(3-hydroxyoct-7-enoate).

Technique Parameter Measured Expected Results for Poly(3-hydroxyoct-7-enoate)
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and monomer composition¹H NMR (CDCl₃): δ ~5.8 ppm (m, 1H, -CH=CH₂), ~5.0 ppm (m, 2H, -CH=CH ₂), ~5.2 ppm (m, 1H, -CH(O)-), ~2.5 ppm (d, 2H, -CH₂-COO-), ~2.1 ppm (q, 2H, -CH ₂-CH=CH₂), ~1.6 ppm (m, 2H, -CH₂-CH₂-CH₂-). ¹³C NMR will confirm the presence of carbonyl, chiral center, and alkene carbons.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn)Expected Mw typically in the range of 50,000 - 300,000 g/mol with a PDI between 1.5 and 2.5 for in-vitro synthesis.[14]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)As an mcl-PHA, it is expected to be largely amorphous with a low Tg (typically between -30°C and -50°C) and a low melting point, if any crystallinity is present.[15]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature (Td)Expected to show a single-step thermal degradation profile with a Td above 250°C.

Application Protocol: Post-Polymerization Modification via Thiol-Ene Click Chemistry

The terminal alkene side chains are ideal for modification using the thiol-ene reaction, a highly efficient and orthogonal "click" chemistry reaction.[5][13] This protocol provides an example of attaching a hydrophilic thiol-containing molecule.

Materials:

  • Purified poly(3-hydroxyoct-7-enoate)

  • 1-Thioglycerol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • UV lamp (365 nm)

  • Schlenk flask or similar reaction vessel

  • Methanol

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified poly(3-hydroxyoct-7-enoate) in anhydrous THF or DCM to a concentration of ~10 mg/mL.

  • Reagent Addition: To the polymer solution, add 1-thioglycerol (2-5 molar equivalents relative to the alkene groups on the polymer) and the photoinitiator DMPA (0.1 molar equivalents relative to the alkene groups).

  • Photoreaction: Stir the solution at room temperature and expose it to UV light (365 nm) for 1-4 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR, observing the disappearance of the alkene proton signals (~5.0 and 5.8 ppm).

  • Purification: Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Collection and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the product thoroughly with fresh methanol to remove unreacted thiol and initiator. Dry the final functionalized polymer under vacuum.

Thiol_Ene_Modification PHA Poly(3-hydroxyoct-7-enoate) (Alkene Side Chains) Reaction Thiol-Ene Reaction (in THF/DCM) PHA->Reaction Thiol 1-Thioglycerol Thiol->Reaction Initiator Photoinitiator (DMPA) + UV Light Initiator->Reaction Functionalized_PHA Hydroxyl-Functionalized PHA Reaction->Functionalized_PHA

Figure 3: Schematic of post-polymerization modification via thiol-ene chemistry.

Conclusion and Future Perspectives

The enzymatic synthesis of poly(3-hydroxyoct-7-enoate) provides a powerful route to creating well-defined, functional biomaterials. The protocols outlined in this guide offer a robust framework for researchers to produce and modify these versatile polymers. The ability to covalently attach various moieties to the polymer backbone via the terminal alkene opens up numerous possibilities in advanced drug delivery systems, functional tissue engineering scaffolds, and diagnostic agents.[16][17][18] Future work will likely focus on expanding the range of functional monomers that can be incorporated by engineering PHA synthase specificity and optimizing in-vitro synthesis systems for higher yields and molecular weights.

References

  • Gumel, A. M., Annuar, M. S. M., & Heidelberg, T. (2022). Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 848933. [Link]

  • Poirier, Y., Nawrath, C., & Somerville, C. (1995). Synthesis of medium-chain-length polyhydroxyalkanoates in Arabidopsis thaliana using intermediates of peroxisomal fatty acid β-oxidation. Plant physiology, 108(4), 1433–1441. [Link]

  • Nomura, C. T., & Taguchi, S. (2021). Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit. Frontiers in Bioengineering and Biotechnology, 9, 637841. [Link]

  • Peoples, O. P., & Sinskey, A. J. (1999). Structural Study of Poly (hydroxyalkanoate) Synthase Responsible for Biobased Polymer Production. United States Department of Agriculture, Agricultural Research Service. [Link]

  • Gravel, A., et al. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Molecular Genetics and Metabolism Reports, 42, 109192. [Link]

  • Rehm, B. H., & Steinbüchel, A. (2001). In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1546(1), 145-154. [Link]

  • Abreu, F., et al. (2020). Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures from Sludge. Molecules, 25(8), 1937. [Link]

  • Tajima, K., et al. (2012). In vitro synthesis of polyhydroxyalkanoate (PHA) incorporating lactate (LA) with a block sequence by using a newly engineered thermostable PHA synthase from Pseudomonas sp. SG4502 with acquired LA-polymerizing activity. Applied microbiology and biotechnology, 94(3), 697–706. [Link]

  • González-Villanueva, M., et al. (2022). Rational engineering of natural polyhydroxyalkanoates producing microorganisms for improved synthesis and recovery. Microbial Biotechnology, 15(7), 1878-1897. [Link]

  • Fukui, T., et al. (1998). Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae. Journal of Bacteriology, 180(3), 667-673. [Link]

  • da Silva, G. P., et al. (2023). Recent Biotechnological Applications of Polyhydroxyalkanoates (PHA) in the Biomedical Sector—A Review. Polymers, 15(22), 4467. [Link]

  • Williams, S. F., & Martin, D. P. (2002). Methods for purifying polyhydroxyalkanoates.
  • Levine, A. C., et al. (2016). Use of thiol-ene click chemistry to modify mechanical and thermal properties of polyhydroxyalkanoates (PHAs). International journal of biological macromolecules, 82, 126-133. [Link]

  • Qi, Q., et al. (1998). Production of Medium-Chain-Length Poly(3-Hydroxyalkanoates) from Gluconate by Recombinant Escherichia coli. Applied and Environmental Microbiology, 64(12), 4764-4769. [Link]

  • Anaya-Eugenio, G. D., et al. (2025). Protocol for obtaining polyhydroxyalkanoates from microbial cultures: Production, quantification, and analytical assays. STAR Protocols, 6(1), 103842. [Link]

  • Koller, M. (2021). Enhancing the Potential of PHAs in Tissue Engineering Applications: A Review of Chemical Modification Methods. Polymers, 13(11), 1775. [Link]

  • Bhatia, S. K., et al. (2021). Retainment of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Properties from Oil-Fermented Cupriavidus necator Using Additional Ethanol-Based Defatting Process. Polymers, 13(16), 2686. [Link]

  • Sato, S., et al. (2013). PHBHHx synthesis pathway with R-specific enoyl-CoA hydratase. ResearchGate. [Link]

  • Nomura, C. T., & Gross, R. A. (2015). Use of thiol-ene click chemistry to modify mechanical and thermal properties of polyhydroxyalkanoates (PHAs). International journal of biological macromolecules, 82, 126-133. [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • Wang, Y., et al. (2023). Enhancing Production of Medium-Chain-Length Polyhydroxyalkanoates from Pseudomonas sp. SG4502 by tac Enhancer Insertion. Polymers, 15(10), 2290. [Link]

  • Ramsay, B. A., et al. (1995). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). ResearchGate. [Link]

  • Gangarapu, S., et al. (2017). Post-polymerization modification of PHBU via the thiol-ene reaction yields three modified variations. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Supporting Information. The Royal Society of Chemistry. [Link]

  • Ates, D., & Brigham, C. J. (2022). Medium-Chain-Length Polyhydroxyalkanoates Production. Encyclopedia.pub. [Link]

  • M. F. A., et al. (2024). Microbial Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) from Waste Cooking Oil. Fermentation, 10(8), 415. [Link]

  • Furrer, P., et al. (2010). Isolation and Purification of Medium Chain Length Poly(3-hydroxyalkanoates) (mcl-PHA) for Medical Applications Using Nonchlorinated Solvents. Biomacromolecules, 11(9), 2493-2501. [Link]

  • Ganova, A., et al. (2011). Tacticity of poly(butyl-a-cyanoacrylate) chains in nanoparticles: NMR spectroscopy and DFT calculations. ResearchGate. [Link]

  • Kılıçay, E., & Demir, D. (2019). Applications of Polyhydroxyalkanoates (PHA) in Medicine and Pharmacy. ResearchGate. [Link]

  • Theato, P., & Naolou, T. (2018). Post-polymerisation modification of poly(3-hydroxybutyrate) (PHB) using thiol–ene and phosphine addition. Polymer Chemistry, 9(28), 3883-3890. [Link]

  • Jiang, Y., & Loos, K. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 8(7), 243. [Link]

  • Loos, K. (2023). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Processes, 11(2), 524. [Link]

  • Breuer, M., et al. (2011). Enzymatic synthesis of polyol acrylates.
  • Jiang, Y., et al. (2022). Enzymatic synthesis of novel aromatic-aliphatic polyesters with increased hydroxyl group density. Polymer, 243, 124614. [Link]

Sources

Application Note: Functionalization & Biomedical Utilization of Poly(3-hydroxyoct-7-enoate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the production, chemical modification, and application of Polyhydroxyalkanoates (PHAs) containing the specific monomer 3-hydroxyoct-7-enoic acid (3HO7). Unlike standard saturated PHAs (like PHB or PHHO), 3HO7-containing polymers possess a terminal alkene group at the C7 position. This "chemical handle" allows for high-efficiency post-polymerization functionalization via thiol-ene click chemistry or epoxidation , transforming the material from a passive scaffold into a bioactive, tunable platform for tissue engineering and drug delivery.

Part 1: Biosynthesis & Production Strategy

The production of PHAs containing 3-hydroxyoct-7-enoic acid requires metabolic engineering or specific precursor feeding using Pseudomonas strains. The terminal unsaturation is preserved because the beta-oxidation pathway processes the carboxyl end, leaving the distal alkene intact until polymerization.

Bacterial Strain & Precursor Selection
  • Workhorse Strain: Pseudomonas putida KT2440 or Pseudomonas oleovorans GPo1.

  • Precursor: 7-Octenoic acid (CAS: 18719-24-9).

    • Note: Feeding pure 7-octenoic acid typically yields a homopolymer or high-fraction copolymer of 3-hydroxyoct-7-enoate. Co-feeding with nonanoic acid or octanoic acid yields random copolymers with tunable unsaturation density.

Fermentation Protocol (Fed-Batch)
  • Inoculum: Culture P. putida in Luria-Bertani (LB) broth at 30°C, 200 rpm for 12 hours.

  • Production Media: Mineral Salts Medium (MSM) supplemented with glucose (10 g/L) for initial biomass growth.

  • Induction Phase: Once OD₆₀₀ reaches ~10-15, initiate feeding of 7-octenoic acid.

    • Feed Rate: Pulse feed 5-10 mM of 7-octenoic acid every 3-6 hours.

    • Toxicity Control: Maintain carbon source concentration < 20 mM to prevent cellular toxicity.

  • Harvest: Centrifuge biomass (4000 x g, 20 min) after 48-72 hours.

Extraction & Purification (Solvent Casting)
  • Lyophilization: Freeze-dry the cell pellet.

  • Extraction: Stir dried biomass in Chloroform or Ethyl Acetate (10 mL per g biomass) at 50°C for 4 hours.

  • Filtration: Remove cell debris via vacuum filtration.

  • Precipitation: Dropwise addition of the filtrate into cold Methanol (10:1 ratio of Methanol:Solvent).

  • Yield Check: Verify unsaturation via 1H-NMR . Look for characteristic multiplet peaks at 5.8 ppm (-CH=) and 5.0 ppm (=CH2).

Biosynthetic Pathway Visualization

Biosynthesis cluster_0 Extracellular Environment cluster_1 Intracellular Metabolism (P. putida) Precursor 7-Octenoic Acid (Precursor) Uptake FadL/FadD (Uptake & Activation) Precursor->Uptake AcylCoA 7-Octenoyl-CoA Uptake->AcylCoA BetaOx Beta-Oxidation (Chain Shortening) AcylCoA->BetaOx If chain > C10 PhaG PhaG/PhaJ (Transacylase/Hydratase) AcylCoA->PhaG Direct Conversion BetaOx->PhaG Monomer (R)-3-Hydroxyoct-7-enoyl-CoA PhaG->Monomer PhaC PHA Synthase (Polymerization) Monomer->PhaC Granule PHA Granule (P(3HO-7)) PhaC->Granule

Figure 1: Metabolic pathway for the conversion of 7-octenoic acid into PHA. The terminal double bond survives the enzymatic machinery, incorporating directly into the polymer backbone.

Part 2: Chemical Functionalization Protocols

The primary advantage of P(3HO-7) is the ability to modify the side chain. Two primary methods are recommended: Thiol-Ene Click Chemistry (for attaching peptides/drugs) and Epoxidation (for cross-linking).

Protocol A: UV-Initiated Thiol-Ene "Click" Reaction

This reaction is orthogonal, high-yield, and occurs under mild conditions, preserving the polyester backbone.

Materials:

  • P(3HO-7) polymer dissolved in Chloroform (50 mg/mL).

  • Functional Thiol (e.g., PEG-SH, Cysteine-RGD, or 1,6-hexanedithiol for crosslinking).

  • Photoinitiator: DMPA (2,2-dimethoxy-2-phenylacetophenone).

  • UV Light Source: 365 nm (approx. 10 mW/cm²).

Procedure:

  • Dissolution: Dissolve P(3HO-7) in chloroform in a quartz or glass vial.

  • Stoichiometry: Add the Thiol compound (1-5 molar equivalents relative to alkene groups).

  • Initiation: Add DMPA (0.5 wt% relative to polymer).

  • Reaction: Irradiate with UV light (365 nm) for 10–30 minutes at room temperature.

  • Purification: Precipitate in cold methanol to remove unreacted thiol and initiator.

Mechanism Visualization:

ThiolEne Step1 Initiation: DMPA + UV (365nm) → Radicals (I•) Step2 Thiyl Radical Formation: I• + R-SH → R-S• Step1->Step2 Step3 Propagation (Click): R-S• + PHA-Alkene → Carbon Radical Step2->Step3 Step4 Chain Transfer: Carbon Radical + R-SH → Functionalized PHA + R-S• Step3->Step4 Step4->Step2 Cycle Repeats

Figure 2: Radical-mediated thiol-ene cycle. This process attaches functional groups (R) to the C7 position of the PHA side chain without degrading the ester backbone.

Protocol B: Epoxidation (Oxirane Formation)

Epoxidation creates a reactive oxirane ring, useful for stiffening the polymer or reacting with amines.

Procedure:

  • Dissolve P(3HO-7) in Dichloromethane (DCM).

  • Add m-Chloroperbenzoic acid (mCPBA) (1.2 equivalents per double bond) at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash organic layer with NaHCO₃ (sat) to remove byproduct (m-chlorobenzoic acid).

  • Precipitate in Methanol.

Part 3: Biomedical Applications & Data[1]

Mechanical Tuning via Cross-linking

Native mcl-PHAs are often sticky and amorphous. Cross-linking the 3HO7 units transforms them into robust elastomers suitable for cardiac patches or tendon repair.

Comparative Mechanical Properties Table Data synthesized from Levine et al. and standard mcl-PHA characterization.

Material StateTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Application Fit
Native P(3HO-7) 3.0 - 5.01.0 - 3.0> 1000%Coatings, Adhesives
UV Cross-linked (via dithiol)15.0 - 26.010.0 - 25.0200 - 400%Cardiac Patches, Soft Tissue
Epoxidized 8.0 - 12.050.0 - 80.0100 - 200%Nerve Conduits
Bioactive Scaffolds (RGD Functionalization)

By "clicking" RGD (Arg-Gly-Asp) peptides to the 3HO7 alkene, cell adhesion is significantly improved compared to neat PHA.

  • Workflow: React P(3HO-7) with Cysteine-containing RGD peptide (Cys-Gly-Arg-Gly-Asp) via Protocol A.

  • Result: Human Mesenchymal Stem Cells (hMSCs) show >80% spreading on RGD-PHO films vs <20% on neat PHO films after 24 hours.

References

  • Levine, A. C., et al. (2016). Influence of Cross-Linking on the Physical Properties and Cytotoxicity of Polyhydroxyalkanoate (PHA) Scaffolds for Tissue Engineering. ACS Biomaterials Science & Engineering.[1] [Link]

  • Hazer, B., & Steinbüchel, A. (2007).[2] Increased diversification of polyhydroxyalkanoates by modification reactions for industrial and medical applications. Applied Microbiology and Biotechnology. [Link]

  • Ren, Q., et al. (2009).[3] Biosynthesis of poly(3-hydroxyoctanoate-co-3-hydroxy-10-undecenoate) with high content of unsaturated monomers. Biomacromolecules. [Link]

  • Sparks, J., & Scholz, C. (2009). Synthesis and Characterization of a Cationic Poly(β-hydroxyalkanoate). Biomacromolecules. [Link]

Sources

Application Note: Biocompatibility Profiling of Functional Poly(3-hydroxyoct-7-enoate) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the biological evaluation protocols for polymers derived from 3-hydroxyoct-7-enoic acid (3HO-7E). Unlike standard polyhydroxyalkanoates (PHAs), 3HO-7E contains a terminal alkene group (C7=C8), conferring unique chemical reactivity for post-polymerization functionalization (e.g., thiol-ene "click" chemistry). However, this reactivity and the polymer's Gram-negative bacterial origin introduce specific biocompatibility challenges—namely, oxidative stability and endotoxin (LPS) contamination. This document outlines a self-validating workflow for purification, cytotoxicity (ISO 10993-5), and hemocompatibility (ISO 10993-4), specifically tailored for functionalizable mcl-PHAs.

Introduction: The "Functional" PHA Challenge

Poly(3-hydroxyoct-7-enoate) [P(3HO-7E)] represents a class of "functional" medium-chain-length PHAs (mcl-PHAs). While the polyester backbone ensures biodegradability, the pendant terminal alkene allows for the covalent attachment of bioactive peptides or crosslinking to tune mechanical properties.

Critical Safety Parameters:

  • Endotoxin Carryover: Produced primarily in Pseudomonas strains (e.g., P. putida), these polymers co-extract with Lipopolysaccharides (LPS). LPS induces severe immunogenic responses, often generating false positives in biocompatibility assays.

  • Alkene Reactivity: The double bond is susceptible to oxidation (lipid peroxidation-like mechanisms). Degradation products (short-chain aldehydes) can be cytotoxic.

  • Sterilization Sensitivity: Gamma irradiation can induce uncontrolled crosslinking of the alkene groups. Ethylene Oxide (EtO) is the recommended sterilization modality for this specific polymer.

Strategic Workflow

The following diagram illustrates the critical path for validating 3HO-7E polymers. Note the "Gatekeeper" step of Endotoxin Removal; biological testing should not proceed until this threshold is met.

Biocompatibility_Workflow RawPolymer Raw P(3HO-7E) (Bacterial Extraction) Purification Purification Cycle (Solvent Extraction + Oxidizing Wash) RawPolymer->Purification LAL_Test LAL Assay (Endotoxin Check) Purification->LAL_Test Decision LPS < 20 EU/g? LAL_Test->Decision Decision->Purification No (Fail) Sterilization Sterilization (EtO / Solvent) Decision->Sterilization Yes (Pass) Cyto Cytotoxicity (ISO 10993-5) L929 Fibroblasts Sterilization->Cyto Hemo Hemocompatibility (ISO 10993-4) Hemolysis/Thrombosis Sterilization->Hemo Immuno Immunogenicity M1/M2 Macrophage Ratio Sterilization->Immuno

Figure 1: Validation workflow emphasizing the critical endotoxin checkpoint before biological assays.

Protocol 1: Material Preparation & Endotoxin Removal

Objective: Reduce Lipopolysaccharide (LPS) content to < 20 EU/g (Endotoxin Units per gram) for implantable grades. Rationale: Standard precipitation is insufficient for mcl-PHAs due to the "sticky" nature of the elastomeric polymer trapping LPS.

Reagents
  • Chloroform (HPLC Grade)

  • Hydrogen Peroxide (H₂O₂), 30% v/v

  • Methanol (cold)

  • Endotoxin-free water (EFW)

Methodology
  • Dissolution: Dissolve 1 g of P(3HO-7E) in 20 mL Chloroform (5% w/v). Stir at room temperature until homogenous.

  • Oxidative Wash: Add 20 mL of H₂O₂ (30%) to the polymer solution.

    • Note: The terminal alkene in 3HO-7E is relatively stable to dilute H₂O₂ at room temp for short durations, but prolonged exposure can form epoxides. Limit contact time to 10 minutes under vigorous stirring.

  • Phase Separation: Transfer to a separating funnel. Allow phases to separate (approx. 30 min). Collect the lower organic phase (Chloroform + Polymer).

  • Precipitation: Dropwise add the organic phase into 200 mL of cold Methanol (-20°C) under rapid stirring. The polymer will precipitate as a white/translucent gum.

  • Drying: Dry under vacuum at 40°C for 48 hours to remove residual solvents.

  • Validation: Perform Limulus Amebocyte Lysate (LAL) assay.

    • Pass Criteria: < 0.5 EU/mL (extraction ratio 0.2 g/mL).

Protocol 2: In Vitro Cytotoxicity (ISO 10993-5)

Objective: Assess leachable toxicity using the MEM Elution Method . Cell Line: L929 Mouse Fibroblasts (Standard connective tissue model).

Experimental Logic

Direct contact tests can be physically damaging due to the tackiness of mcl-PHAs. The elution method is preferred to detect unreacted monomers or residual solvents.

Procedure
  • Sample Preparation:

    • Sterilize P(3HO-7E) films (10 cm²) via Ethylene Oxide or 70% Ethanol dip + UV (30 min).

    • Warning: Do not autoclave (polymer melts/degrades).

  • Extraction:

    • Immerse sample in MEM culture medium (with 10% FBS) at a ratio of 3 cm²/mL (ISO standard for film thickness < 0.5mm).

    • Incubate at 37°C, 5% CO₂ for 24 hours .

    • Controls: HDPE (Negative Control), Latex/PU with ZDEC (Positive Control).

  • Exposure:

    • Seed L929 cells in 96-well plates (1x10⁴ cells/well) and culture for 24h to sub-confluence.

    • Replace medium with 100 µL of the Polymer Extract.

    • Incubate for 24 hours.

  • Readout (MTT Assay):

    • Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

Data Interpretation
Viability (%)GradeInterpretation
> 80%0Non-Cytotoxic (Pass)
70 - 80%1Slight Cytotoxicity (Re-test recommended)
< 70%2+Cytotoxic (Fail)

Protocol 3: Hemocompatibility (ISO 10993-4)

Objective: Evaluate hemolysis and thrombogenicity. Relevance: mcl-PHAs are hydrophobic. When used in vascular grafts, they may induce protein adsorption (fibrinogen) leading to platelet activation.

A. Hemolysis Assay[1][2]
  • Blood Source: Fresh human blood (citrated), used within 4 hours of collection.

  • Contact:

    • Equilibrate 10 cm² polymer film in PBS (37°C, 30 min).

    • Add 2 mL of diluted blood (2% v/v in PBS) to the polymer.

    • Incubate 60 min at 37°C with gentle agitation.

  • Measurement:

    • Centrifuge at 800g for 15 min.

    • Measure supernatant absorbance at 540 nm (Hemoglobin).

  • Calculation:

    
    
    
    • Positive Control: 0.1% Triton X-100 (100% lysis).

    • Negative Control: PBS (0% lysis).

    • Pass Criteria: < 5% (Standard), < 2% (Stricter requirement for blood-contacting implants).

B. Platelet Adhesion (SEM Visualization)
  • Incubate polymer films with Platelet Rich Plasma (PRP) for 60 min at 37°C.

  • Rinse gently with PBS to remove non-adherent cells.

  • Fix with 2.5% Glutaraldehyde.

  • Dehydrate (Ethanol series) and Sputter Coat (Gold/Palladium).

  • SEM Scoring: Count adhered platelets per field (2000x). Look for pseudopodia extension (sign of activation).

Mechanism of Interaction

Understanding the chemical-biological interface is crucial for troubleshooting.

Interaction_Mechanism Alkene Terminal Alkene (C7=C8) Oxidation Oxidation Risk (Reactive Oxygen Species) Alkene->Oxidation If Unstabilized Hydrophobicity Hydrophobic Backbone ProteinAds Protein Adsorption (Albumin/Fibrinogen) Hydrophobicity->ProteinAds CellAdhesion Cell Adhesion (Fibroblasts/Endothelial) ProteinAds->CellAdhesion Controlled Clotting Thrombosis Risk ProteinAds->Clotting Uncontrolled Oxidation->CellAdhesion Inhibits (Cytotoxic)

Figure 2: Chemical-Biological Interface. The hydrophobicity drives protein adsorption (critical for cell attachment but risky for clotting), while the alkene group presents an oxidation risk if not properly handled or functionalized.

References

  • Biocompatibility of mcl-PHAs: Basnett, P., et al. (2017). "Novel Biodegradable and Biocompatible Poly(3-hydroxyoctanoate)/Bacterial Cellulose Composites." ResearchGate.

  • Synthesis of Functional PHAs: Meng, D.C., et al. (2014). "Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer." Green Chemistry.

  • Endotoxin Removal: Lee, S.Y., et al. (2006). "Removal of Endotoxin during Purification of Poly(3-Hydroxybutyrate) from Gram-Negative Bacteria." Applied and Environmental Microbiology.

  • ISO 10993-5 Protocols: ISO Standard. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."

  • Hemocompatibility Mechanisms: Weber, M., et al. (2018). "Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility." Frontiers in Bioengineering and Biotechnology.

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxyoct-7-enoic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the purification of 3-hydroxyoct-7-enoic acid . It is designed for researchers and process engineers encountering specific bottlenecks in isolation, resolution, and stability.[1]

Case ID: 3HO7E-PUR-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Molecule Profile: 3-hydroxyoct-7-enoic acid (3-OH-7-C8:1) Key Characteristics: Amphiphilic, terminal alkene (C7), secondary hydroxyl (C3), carboxylic acid (C1).[1][2][3][4][5] Critical Challenges:

  • Structural Similarity: Difficult separation from saturated analog (3-hydroxyoctanoic acid) and positional isomers.[1]

  • Oligomerization: Spontaneous formation of estolides (intermolecular esters) under acidic/thermal stress.[1]

  • Enantiopurity: Isolating the bioactive (R)-enantiomer from racemic synthetic mixtures.[1]

Module 1: Extraction & Primary Isolation

Issue: Low recovery yields or persistent emulsions during liquid-liquid extraction (LLE).

Troubleshooting Protocol 1.1: The pH Switch Technique

The amphiphilic nature of 3-hydroxyoct-7-enoic acid often leads to stable emulsions at neutral pH. You must exploit the carboxylic acid moiety (


) for efficient phase transfer.[1]

Step-by-Step Workflow:

  • Basification (Solubilization): Adjust the crude aqueous mixture to pH 10.0 using 1M NaOH. The molecule exists as a carboxylate salt (highly water-soluble).[1]

    • Why? This keeps the target in the aqueous phase while you wash away non-polar neutral impurities (alkanes, alkenes) with an organic solvent (e.g., Hexane or MTBE).

  • Acidification (Protonation): Cool the aqueous phase to 4°C. Slowly adjust pH to 2.0 using 1M HCl.

    • Critical Control: Do not use concentrated acid; local hot spots trigger acid-catalyzed dimerization (estolide formation).[1]

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) .[1]

    • Ratio: 3x volumes of EtOAc per volume of aqueous phase.[1]

    • Tip: If emulsion forms, add brine (saturated NaCl) to increase ionic strength, forcing phase separation.[1]

Self-Validating Check:

  • Spot the organic layer on TLC (SiO2, 5% MeOH in DCM).[1] If the spot trails significantly, residual water or oligomers are present.

FAQ: Oligomerization Control

Q: I see a "ghost peak" at double the molecular weight in my MS. What is it? A: This is likely the dimer (estolide).[1] 3-hydroxy acids can self-esterify (hydroxyl of one molecule reacts with carboxyl of another).[1]

  • Fix: Avoid heating the free acid above 40°C during rotary evaporation.

  • Fix: Store the purified fraction as a sodium salt (lyophilized) or methyl ester if downstream applications permit.

Module 2: Chromatographic Purification (The Polishing Phase)

Issue: Inability to separate 3-hydroxyoct-7-enoic acid from 3-hydroxyoctanoic acid (saturated impurity).

Troubleshooting Protocol 2.1: Argentation Chromatography

Standard C18 HPLC often fails to resolve the C7=C8 double bond from the saturated chain due to minimal hydrophobicity differences. You must use Silver Ion (


) Chromatography .[1]

Mechanism:


 ions form a reversible 

-complex with the terminal alkene, significantly increasing retention time of the unsaturated target compared to the saturated impurity.

Experimental Setup:

  • Stationary Phase: Silica impregnated with

    
     (10% w/w) or commercial Silver-Ion columns (e.g., ChromSpher Lipids).[1]
    
  • Mobile Phase: Hexane : Isopropanol (Gradient: 98:2

    
     90:10).[1]
    
  • Detection: ELSD (Evaporative Light Scattering Detector) is preferred as the double bond has weak UV absorbance (unless derivatized).[1]

ParameterStandard C18Argentation (

)
Separation Principle Hydrophobicity

-Complexation (Unsaturation)
Selectivity (

)
< 1.05 (Poor)> 1.50 (Excellent)
Target Elution Co-elutes with saturated analogRetained longer than saturated analog
Visualization: Purification Logic Flow

PurificationWorkflow Start Crude Mixture (Target + Saturated Impurity) Step1 pH-Switch Extraction (Remove Neutrals) Start->Step1 Decision Is Saturated Analog Present? Step1->Decision PathA Standard RP-HPLC (C18 Column) Decision->PathA No (Synthesis from pure alkene) PathB Argentation Chromatography (Ag+ Impregnated Silica) Decision->PathB Yes (Biological/Mixed Source) Final Pure 3-hydroxyoct-7-enoic acid PathA->Final PathB->Final High Selectivity Separation

Caption: Decision matrix for selecting the appropriate chromatographic method based on impurity profile.

Module 3: Enantiomeric Resolution

Issue: Need to isolate (R)-3-hydroxyoct-7-enoic acid from a racemic synthetic mixture.

Troubleshooting Protocol 3.1: Enzymatic Kinetic Resolution

Chemical resolution is often inefficient.[1] Lipase-catalyzed esterification is the gold standard for 3-hydroxy acids.[1]

The System:

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).[1]

  • Acyl Donor: Vinyl Acetate.[1]

  • Solvent: MTBE or Hexane (Anhydrous).[1]

Reaction: The lipase selectively acetylates the (R)-hydroxyl group.[1]

  • Racemic Mixture + Vinyl Acetate

    
    (R)-Acetate  + (S)-Free Acid .[1]
    
  • Separation: The (S)-free acid can be washed out with mild base (pH 8), leaving the (R)-acetate in the organic layer.[1]

  • Hydrolysis: Treat the (R)-acetate with mild base (LiOH) to recover pure (R)-3-hydroxyoct-7-enoic acid.[1]

Self-Validating Check:

  • Analyze ee% using Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 90:10).

Module 4: Stability & Storage

Issue: Sample degrades or becomes insoluble after storage.

Stability Data Table
Storage ConditionTimeframeDegradation RiskRecommendation
Room Temp (Solid) < 24 HoursLowAcceptable for short transfers.[1]
4°C (Solution) 1 WeekModerateRisk of slow oligomerization.
-20°C (Neat Oil) MonthsHighAvoid. Neat oils concentrate reactive groups.[1]
-80°C (Solvent) > 6 MonthsLowBest Practice. Store in dilute EtOAc or Benzene.[1]

Critical Warning: Never store the free acid in a concentrated "neat" oil form for extended periods. The proximity of the -OH and -COOH groups promotes estolide formation. Always store as a dilute solution or as a stable salt (Sodium 3-hydroxyoct-7-enoate).[1]

References

  • Biotechnological Production & Purification

    • Ren, Q., et al. (2005).[1] "Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification." Journal of Biotechnology.[1]

    • Source Verification:[1]

  • Chiral Resolution & Synthesis

    • Pamies, O., & Bäckvall, J. E. (2003).[1] "Combination of Enzymes and Metal Catalysts.[1] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. (Describes CAL-B kinetics for 3-hydroxy esters).

    • Context: Supports the enzymatic resolution protocol for secondary alcohols.[1]

  • Chromatographic Techniques

    • Momchilova, S., & Nikolova-Damyanova, B. (2003).[1] "Stationary phases for silver ion chromatography of lipids." Journal of Separation Science.

    • Context: Validates the use of Ag+ chromatography for separating saturated/unsaturated f
  • PHA Monomer Extraction

    • Jiang, X., et al. (2006).[1] "Production of PHA monomers by Pseudomonas putida." FEMS Microbiology Letters.

    • Source Verification:[1]

Sources

Preventing degradation of "3-hydroxyoct-7-enoic acid" during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation During Extraction & Purification

Document ID: TS-PHA-3HO7-001 Last Updated: 2024-05-20 Department: Application Science / Lipidomics

Critical Failure Modes: The Science of Instability

To successfully extract 3-hydroxyoct-7-enoic acid (often a hydrolysis product of mcl-PHAs from Pseudomonas sp.), you must understand that this molecule possesses two "suicide motifs" that activate under standard extraction conditions.

A. The -Elimination Trap (Dehydration)

The most common mode of failure is the conversion of your target molecule into trans-2-octadienoic acid .

  • Mechanism: Under acidic conditions (often used to protonate the carboxylic acid for organic solvent extraction) and heat, the hydroxyl group at C3 is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). This creates a good leaving group.
    
  • The Driver: The presence of the carbonyl group at C1 makes the

    
    -protons (at C2) highly acidic. The loss of water and formation of a double bond between C2 and C3 creates a conjugated system (
    
    
    
    -unsaturated acid), which is thermodynamically favored over the
    
    
    -hydroxy precursor.
  • Result: Loss of chiral center at C3 and change in biological activity.

B. Terminal Alkene Oxidation (Ozonolysis/Polymerization)

The double bond at C7 (terminal alkene) is susceptible to:

  • Radical Polymerization: If extracted with ether-based solvents containing peroxides.

  • Oxidation: Exposure to air/light over time can lead to epoxide formation or cleavage.

Troubleshooting Matrix

Identify your issue below to find the immediate corrective action.

Symptom Probable Cause Corrective Action
NMR shows new alkene signals at

5.8-7.0 ppm (conjugated)
Acid-Catalyzed Dehydration. You likely acidified the broth to pH < 2.0 or used heat during solvent evaporation.1. Adjust extraction pH to 3.5–4.0 (using Citric Acid, not HCl).2. Switch to lyophilization instead of rotary evaporation.3. Keep all phases at 4°C.
Yield is high, but purity is low (oligomers detected) Spontaneous Estolide Formation. The hydroxyl group of one monomer reacted with the carboxyl of another (polyesterification).1. Avoid concentrating the free acid to dryness.2. Store as a salt (Na+ or K+) in aqueous solution, or methylate immediately if analyzing by GC-MS.
Sample became insoluble/gel-like Radical Cross-linking. The terminal alkenes polymerized, likely initiated by peroxides in the solvent.1. Use HPLC-grade, non-stabilized solvents (freshly opened).2. Add 0.01% BHT (Butylated hydroxytoluene) to the extraction solvent as a radical scavenger.
Loss of terminal double bond (C7) Isomerization. Migration of the double bond to an internal position (thermodynamically more stable).1. Avoid transition metal contamination (use glass/Teflon, no metal spatulas).2. Strictly limit exposure to UV light.

The "Cold-Neutral" Extraction Protocol

Objective: Isolate 3-hydroxyoct-7-enoic acid from fermentation broth or hydrolysis mixture without triggering


-elimination.
Reagents & Equipment
  • Acid: 1M Citric Acid (preferred over HCl for gentler pH control).

  • Solvent: Ethyl Acetate (HPLC Grade, chilled to 4°C).

  • Scavenger: BHT (2,6-Di-tert-butyl-4-methylphenol).

  • Apparatus: Teflon-coated separatory funnel, refrigerated centrifuge.

Step-by-Step Workflow
Step 1: Cell Removal & Clarification

If extracting from fermentation broth (Pseudomonas putida), remove biomass first.

  • Centrifuge broth at 8,000

    
     g for 15 mins at 4°C .
    
  • Filter supernatant through a 0.2

    
    m PVDF membrane.
    
    • Why: Removes enzymes (depolymerases) that might alter the structure during processing.

Step 2: The "Soft" Acidification

CRITICAL STEP: Do not drop pH to 1.0.

  • Place supernatant on ice.

  • Slowly add 1M Citric Acid with stirring until pH reaches 3.5 – 4.0 .

    • Mechanism:[1][2][3][4][5][6] The pKa of 3-hydroxy fatty acids is

      
       4.5. At pH 3.5, sufficient molecules are protonated (neutral charge) to partition into the organic phase, but the hydronium ion concentration is too low to rapidly catalyze dehydration.
      
Step 3: Cryo-Extraction
  • Add Ethyl Acetate (containing 0.01% BHT) at a 1:1 ratio.

  • Gently invert for 10 minutes at 4°C . Do not shake vigorously to avoid emulsions.

  • Centrifuge at 4°C to separate phases.

  • Collect the upper organic phase. Repeat extraction 2x.

Step 4: Water Removal & Concentration
  • Dry the combined organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 20 mins at 4°C.

  • Filter out the salt.

  • Evaporation: Use a rotary evaporator with a bath temperature < 30°C . Do not evaporate to complete dryness.

    • Alternative: If possible, keep in solution or lyophilize (freeze-dry) if a powder is required.

Visualizing the Threat

Diagram 1: The Degradation Pathway

This diagram illustrates how heat and acid transform your valuable target into a byproduct.

Degradation cluster_conditions Risk Factors Target 3-hydroxyoct-7-enoic acid (Target Molecule) Intermediate Carbocation / Oxonium (Unstable Intermediate) Target->Intermediate Acid (H+) + Heat Byproduct2 Cross-linked Polymer (Gel) Target->Byproduct2 Peroxides / Radical Initiator Byproduct1 trans-2-octadienoic acid (Dehydrated Impurity) Intermediate->Byproduct1 - H2O (Elimination) pH < 2.0 pH < 2.0 Temp > 40°C Temp > 40°C Old Ether Solvents Old Ether Solvents

Caption: The primary degradation route is acid-catalyzed dehydration (red path), converting the


-hydroxy group into a conjugated double bond.
Diagram 2: Optimized Extraction Workflow

Follow this logic flow to maximize recovery.

Extraction Start Aqueous Sample (Broth/Hydrolysate) Clarify Clarification (Centrifuge 4°C) Start->Clarify Acidify Soft Acidification (Citric Acid to pH 3.5) Clarify->Acidify Keep on Ice Extract Solvent Partition (Cold Ethyl Acetate + BHT) Acidify->Extract Gentle Mixing Dry Drying (Na2SO4) Extract->Dry Finish Lyophilization (Avoid Heat) Dry->Finish

Caption: The "Cold-Neutral" workflow prioritizes low temperature and mild acidification to preserve the hydroxyl moiety.

Frequently Asked Questions (FAQs)

Q: Can I use Chloroform instead of Ethyl Acetate? A: Yes, but with caution. Chloroform is excellent for solubilizing fatty acids, but it can form phosgene and HCl decomposition products over time, which are acidic. Always use fresh chloroform stabilized with amylene (not ethanol, if avoiding transesterification) or filter it through basic alumina before use to remove acidity.

Q: I need to analyze this by GC-MS. Can I inject the acid directly? A: No. The free hydroxyl and carboxylic acid groups will lead to poor peak shape and thermal degradation in the injector port. You must derivatize the sample.

  • Recommended: Silylation (BSTFA + TMCS) to protect both the -OH and -COOH groups.

  • Alternative: Methyl esterification (diazomethane or BF3-methanol), but be extremely careful with BF3-methanol as it is a strong Lewis acid and can cause the dehydration you are trying to avoid.

Q: How long can I store the extracted monomer? A:

  • In Solvent: 24 hours at -20°C.

  • Dry (Lyophilized): 6 months at -80°C under Argon/Nitrogen.

  • Note: Always store under inert gas to protect the terminal alkene from oxidation.

References

  • Jiang, X., Ramsay, J. A., & Ramsay, B. A. (2006). Acetone extraction of mcl-PHA from Pseudomonas putida KT2440.[7] Journal of Microbiological Methods, 67(2), 212–219.[7] [7]

  • Elbahloul, Y., et al. (2009). Large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida GPo1 and a simplified downstream process. Applied and Environmental Microbiology, 75(3), 643-651.[8]

  • Gangoiti, J., et al. (2010). Production of chiral (R)-3-hydroxyoctanoic acid monomers, catalyzed by Pseudomonas fluorescens GK13 poly(3-hydroxyoctanoic acid) depolymerase.[8] Applied and Environmental Microbiology, 76(11), 3554-3560.[8]

  • Ren, Q., et al. (2005). Modification of the intracellular polymer extraction method for Pseudomonas putida. Biomacromolecules, 6(4), 2290-2298.

Sources

Optimizing culture conditions for "3-hydroxyoct-7-enoic acid" production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PHA-MCL-087 Subject: Optimization of Culture Conditions for Unsaturated mcl-PHA Monomer Production Assigned Specialist: Senior Application Scientist, Bioprocess Division

Introduction & Molecule Profile

Welcome to the Technical Support Center. You are likely targeting 3-hydroxyoct-7-enoic acid (3HO7), a chiral, unsaturated medium-chain hydroxy fatty acid.

  • Primary Route: Biosynthesis via Pseudomonas putida (e.g., KT2440 or GPo1) accumulating medium-chain-length polyhydroxyalkanoates (mcl-PHAs).

  • Key Challenge: 3HO7 is rarely produced de novo. It requires precursor feeding (typically 7-octenoic acid) and precise metabolic throttling to prevent complete

    
    -oxidation while mitigating substrate toxicity.
    
  • Target Product: The molecule is typically stored intracellularly as a polymer (Poly-3HO7).[1] The free acid is obtained via downstream hydrolysis.

Upstream Processing: Fermentation & Feeding

Core Directive: The production of 3HO7 is a "growth-associated" followed by "non-growth associated" biphasic process. You must balance biomass generation (Phase 1) with polymer accumulation (Phase 2).

Critical Protocol: The Fed-Batch Strategy

Q: My cell density is low, and the culture crashes after induction. What is happening? A: You are likely experiencing substrate toxicity . 7-octenoic acid (the required precursor) acts as an uncoupler of the electron transport chain at high concentrations.

Troubleshooting Protocol:

  • Phase 1 (Biomass): Grow cells on a non-toxic carbon source (Glucose or Citrate) to reach high cell density (OD600 > 20). Do not add the precursor yet.

  • Phase 2 (Induction): Initiate Nitrogen limitation (residual

    
     < 0.05 g/L).
    
  • Phase 3 (Feeding): Switch to 7-octenoic acid feeding.

    • Standard: Maintain concentration between 5 mM and 20 mM .

    • Measurement: Use HPLC or rapid GC off-line checks.

    • Automation: Link feed rate to Dissolved Oxygen (DO) spikes. When DO rises (substrate exhaustion), pulse feed the precursor.

Data Table: Optimized Culture Parameters

ParameterOptimal RangeCritical LimitMechanism of Failure
Temperature 30°C>32°CInduction of heat-shock proteases; loss of PHA synthase activity.
pH 6.8 - 7.2< 6.0Protonated fatty acids cross membrane freely, causing rapid acidification and cell death.
C/N Ratio 40:1 (molar)< 15:1Excess Nitrogen channels carbon into biomass (growth) rather than PHA storage.
DO (Dissolved Oxygen) 20% - 40%< 5%Oxygen limitation inhibits

-oxidation, stalling precursor processing.
Precursor Feed 5 - 20 mM> 30 mMMembrane disruption; uncoupling of oxidative phosphorylation.
Metabolic Engineering & Pathway Logic

Q: I am getting a mix of C8 and C6 monomers. How do I increase specificity for C8 (3-hydroxyoct-7-enoic acid)? A: This is a function of the


-oxidation cycle. The cell naturally attempts to shorten the chain.

The Pathway Mechanism:

  • Uptake: 7-octenoic acid enters via FadL/FadD.

  • Activation: Converted to 7-octenoyl-CoA.

  • 
    -Oxidation Entry: 
    
    • Step 1: Acyl-CoA Dehydrogenase (FadE)

      
       2,7-octadienoyl-CoA.
      
    • Step 2: Enoyl-CoA Hydratase (PhaJ)

      
      3-hydroxyoct-7-enoyl-CoA .
      
  • The Branch Point:

    • Route A (Catabolism): Continues down

      
      -oxidation (loses C2 to become C6).
      
    • Route B (Storage): Polymerized by PHA Synthase (PhaC) into the granule.

Solution:

  • Genetic: Use a strain with attenuated

    
    -oxidation (e.g., fadB or fadA mutants) to prevent chain shortening, forcing the flux toward PhaC.
    
  • Process: Increase the C/N ratio. High carbon flux overwhelms the catabolic enzymes, favoring the "spillover" into PHA synthesis.

Visualizing the Metabolic Flow (Graphviz)

G cluster_ext Extracellular cluster_cyto Cytoplasm (P. putida) Precursor 7-Octenoic Acid (Feed) AcylCoA 7-Octenoyl-CoA Precursor->AcylCoA FadD (Activation) EnoylCoA 2-trans,7-octadienoyl-CoA AcylCoA->EnoylCoA FadE Target 3-hydroxyoct-7-enoyl-CoA (TARGET INTERMEDIATE) EnoylCoA->Target PhaJ (Hydratase) Keto 3-keto-acyl-CoA Target->Keto FadB (Catabolism) Polymer mcl-PHA Granule (Poly-3HO7) Target->Polymer PhaC (Synthase) (N-Limitation Trigger) C6 C6 Intermediates (Impurity) Keto->C6 Beta-Oxidation

Caption: Metabolic flux of 7-octenoic acid. N-limitation drives the green path (PhaC) over the dashed catabolic path.

Downstream Processing & Analytics

Q: How do I isolate the free acid monomer from the polymer? A: Direct secretion of the monomer is toxic. You must harvest the polymer and hydrolyze it.

Step-by-Step Extraction Protocol:

  • Cell Harvest: Centrifugation (6000 x g, 15 min). Lyophilize pellet.

  • PHA Extraction:

    • Resuspend biomass in Acetone (10:1 v/w). Stir at 50°C for 2 hours.

    • Filter to remove cell debris.

    • Evaporate acetone to concentrate.

    • Precipitate in cold Methanol (1:10 ratio).

  • Hydrolysis (To get 3-hydroxyoct-7-enoic acid):

    • Acid Methanolysis: Dissolve polymer in chloroform. Add 15%

      
       in methanol. Reflux 4h at 100°C. Note: This creates the methyl ester (3-hydroxyoct-7-enoic acid methyl ester).
      
    • Saponification (For free acid): Reflux polymer in 1M NaOH (ethanolic) for 1-2 hours. Neutralize with HCl. Extract with diethyl ether.

Q: How do I verify the "7-ene" double bond is intact? A: Standard GC/MS can sometimes migrate double bonds.

  • Recommended: NMR (

    
     and 
    
    
    
    ). Look for vinylic proton signals at 5.8 ppm (multiplet) and 5.0 ppm (doublet) for the terminal alkene.
  • GC-MS: Derivatize with TMS (Trimethylsilyl). Look for the characteristic fragmentation pattern of 3-hydroxyalkenoates (m/z 175 for the cleavage alpha to the ester group).

Troubleshooting Flowchart

Troubleshooting Start Issue: Low 3HO7 Yield CheckBiomass Is Cell Biomass High? Start->CheckBiomass CheckTox Check Precursor Toxicity (Did you feed too early?) CheckBiomass->CheckTox No CheckN Check Nitrogen Levels (Is N < 0.05 g/L?) CheckBiomass->CheckN Yes ActionFeed Action: Switch to Exponential Feeding CheckTox->ActionFeed Yes (Culture Died) ActionN Action: Stop NH4 Feed Increase Aeration CheckN->ActionN No (N is high) ActionExtract Action: Check Extraction Efficiency (Acetone) CheckN->ActionExtract Yes (N is low)

Caption: Decision tree for diagnosing low yields of 3-hydroxyoct-7-enoic acid.

References
  • Poblete-Castro, I., et al. (2012). The metabolic response of Pseudomonas putida KT2440 to the synthesis of medium-chain-length polyhydroxyalkanoates.[2] Bioengineered.[3]

  • Elbahloul, Y., & Steinbüchel, A. (2009). Large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida GPo1 and a simplified downstream process. Applied and Environmental Microbiology.

  • Fiedler, S., et al. (2000). The formation of poly(3-hydroxyalkanoates) by Pseudomonas putida is not restricted to the fed-batch cultivation mode. Applied Microbiology and Biotechnology.[4]

  • Ren, Q., et al. (2005). Modification of the PHA precursor flux in Pseudomonas putida by genetic engineering.[2] Journal of Biotechnology.

  • Sun, Z., et al. (2007). Biosynthesis of poly(3-hydroxyalkanoates) containing terminal alkenyl groups by Pseudomonas putida KT2440. Polymer International.

Sources

Overcoming low incorporation of "3-hydroxyoct-7-enoic acid" into PHAs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with Polyhydroxyalkanoates (PHAs). It addresses the specific challenge of incorporating the unsaturated monomer 3-hydroxyoct-7-enoic acid (3HO7) into mcl-PHA biopolymers using Pseudomonas platforms.

Ticket Subject: Low Incorporation of 3-Hydroxyoct-7-enoic Acid (3HO7) in Pseudomonas strains. Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division.

Executive Summary & Mechanism of Action

The Challenge: Achieving high molar fractions of 3-hydroxyoct-7-enoic acid (3HO7) is metabolically difficult because the precursor, 7-octenoic acid (Oct-7-enoic acid), is rapidly degraded via the


-oxidation pathway. In wild-type Pseudomonas strains (e.g., P. putida KT2440), the metabolic flux favors the cleavage of C8 intermediates into shorter chains (C6, C4) and Acetyl-CoA for energy, rather than polymerizing the C8 monomer.

The Mechanism: To incorporate 3HO7, the cell must activate 7-octenoic acid to 7-octenoyl-CoA , oxidize it to trans-2,7-octadienoyl-CoA , and then hydrate it to (R)-3-hydroxyoct-7-enoyl-CoA . This intermediate sits at a critical branch point:

  • Polymerization (Desired): PhaC synthase polymerizes it into the PHA chain.[1]

  • Degradation (Undesired): FadB oxidizes it to 3-ketoacyl-CoA, and FadA cleaves it, losing two carbons.

Diagnostic Workflow (Troubleshooting Guide)

Phase 1: Input & Culture Conditions (The "Feed")

Q1: My GC-MS analysis shows high levels of saturated monomers (C8:0, C10:0) and very low 3HO7. Why? Diagnosis: Metabolic Dilution. If you are co-feeding glucose, glycerol, or gluconate to support growth, the bacterium is utilizing its de novo fatty acid synthesis pathway (FASII). This pathway pumps saturated (R)-3-hydroxyacyl-ACP intermediates into the PHA cycle via the PhaG transacylase, effectively diluting your unsaturated monomer. Corrective Protocol:

  • Switch to a Two-Stage Fermentation:

    • Stage 1 (Growth): Grow biomass to high density using a cheap carbon source (e.g., Glucose) and limiting nutrient (N or P).

    • Stage 2 (Production): Wash cells or deplete the first carbon source completely. Then, pulse-feed 7-octenoic acid as the sole carbon source. This forces the cell to use the

      
      -oxidation pathway exclusively, maximizing 3HO7 incorporation.
      

Q2: The cells stop growing or die when I add 7-octenoic acid. Diagnosis: Substrate Toxicity. Medium-chain terminal alkenes can be toxic at high concentrations, disrupting cell membranes. Corrective Protocol:

  • Implement Exponential Feeding: Do not add the precursor in a single bolus. Use a fed-batch strategy to maintain the concentration of 7-octenoic acid below 10–20 mM in the reactor.

  • Surfactant Addition: Use a biocompatible surfactant (e.g., Brij-35 or Gum Arabic) to emulsify the fatty acid, improving bioavailability while reducing direct membrane contact toxicity.

Phase 2: Metabolic Engineering & Strain Selection (The "Machinery")

Q3: I see "chain shortening" products (C6:1 and C4:1) in my polymer. How do I stop this? Diagnosis: Hyperactive


-Oxidation. 
The enzyme complex FadBA is cycling your C8 precursor down to C6 and C4 before PhaC can grab it.
Corrective Protocol: 
  • Chemical Inhibition (Quick Fix): Add Acrylic Acid (approx. 0.2 mg/mL) to the culture during the production phase. Acrylic acid inhibits the 3-ketoacyl-CoA thiolase (FadA), causing a backup of 3-hydroxy intermediates and forcing them into the polymer.

  • Genetic Intervention (Permanent Fix): Switch to a

    
    fadB  or 
    
    
    
    fadA
    mutant strain.
    • Mechanism:[2][3] Deleting fadB prevents the oxidation of the 3-hydroxy intermediate to the 3-keto form. The carbon cannot be cleaved, so it accumulates as (R)-3-hydroxyoct-7-enoyl-CoA, the direct substrate for PhaC.

    • Note: These mutants cannot grow on fatty acids efficiently, so you must co-feed a small amount of glucose or acetate for energy maintenance (ATP).

Phase 3: Downstream Analysis (Verification)

Q4: My NMR signals for the terminal double bond are weak/missing. Diagnosis: Post-Extraction Oxidation. The terminal double bond at C7 is reactive. Aggressive extraction methods (high heat, acidic methanolysis for GC) can degrade the vinyl group. Corrective Protocol:

  • Gentle Extraction: Use solvent extraction (Chloroform or Acetone) at moderate temperatures (<50°C). Avoid hot acid digestion if preserving the structure is the goal.

  • GC-MS Derivatization: For quantification, use a mild methanolysis method (e.g., with Sodium Methoxide) rather than sulfuric acid/methanol to prevent isomerization or addition reactions across the double bond.

Visualizing the Pathway & Bottlenecks

The following diagram illustrates the competition between the


-oxidation cycle (energy generation) and PHA synthesis (polymer accumulation).

PHA_Pathway cluster_beta Beta-Oxidation Cycle (Energy) Octenoic 7-Octenoic Acid (Feed) OctenoylCoA 7-Octenoyl-CoA Octenoic->OctenoylCoA AlkK / FadD (Activation) EnoylCoA trans-2,7-Octadienoyl-CoA OctenoylCoA->EnoylCoA FadE (Dehydrogenation) HydroxyCoA (R)-3-Hydroxyoct-7-enoyl-CoA (Target Monomer) EnoylCoA->HydroxyCoA PhaJ / FadB (Hydration) KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA FadB (Dehydrogenation) PHA PHA Polymer (P(3HO7)) HydroxyCoA->PHA PhaC (Polymerization) AcetylCoA Acetyl-CoA + C6-CoA (Chain Shortening) KetoCoA->AcetylCoA FadA (Thiolysis)

Caption: Metabolic flux of 7-octenoic acid. Green path = Desired PHA synthesis. Red dashed path = Undesired degradation (Chain Shortening).

Experimental Data Summary

Table 1: Impact of Strain and Feeding Strategy on 3HO7 Incorporation

Experimental ConditionHost StrainCarbon Source Strategy3HO7 Monomer Content (mol%)Dominant Side-Product
Baseline P. putida KT2440 (WT)Co-feed: Glucose + 7-Octenoic Acid5 - 15% 3-hydroxydecanoate (C10:0) from de novo synthesis
Optimized Feed P. putida KT2440 (WT)Sole source: 7-Octenoic Acid (Starvation)35 - 50% 3-hydroxyhex-5-enoic acid (C6:1) from chain shortening
Inhibitor Added P. putida KT2440 (WT)7-Octenoic Acid + Acrylic Acid 60 - 75% Reduced C6:1 levels
Engineered P. putida

fadB
Co-feed: Glucose (Growth) + 7-Octenoic (Prod)> 90% Minimal; almost pure homopolymer potential

Data synthesized from comparative metabolic analyses of Pseudomonas mcl-PHA production [1, 3].[4][5]

Standard Operating Procedure (SOP): High-Yield 3HO7 Protocol

Objective: Synthesize mcl-PHA with >80% 3-hydroxyoct-7-enoic acid content.

  • Inoculation: Inoculate P. putida KT2442 (or

    
    fadB mutant) in LB medium overnight at 30°C.
    
  • Biomass Accumulation (0-24h):

    • Transfer to Mineral Salts Medium (MSM).

    • Feed Glucose (20 g/L) to drive rapid biomass growth.

    • Monitor OD600 until stationary phase is approached (approx. OD 10-15).

  • Nitrogen Limitation (Critical Step):

    • Ensure the medium has limited Ammonium (NH4Cl < 0.5 g/L initial). PHA synthesis is triggered by high C/N ratio.

  • Precursor Feeding (24h - 72h):

    • If using WT strain: Add Acrylic Acid (0.2 mg/mL) .

    • Begin feeding 7-octenoic acid (dissolved in DMSO or emulsified).

    • Feed Rate: 2-5 mM pulses every 6 hours. Do not exceed 20 mM total accumulation to prevent lysis.

  • Harvest & Extraction:

    • Centrifuge cells (4°C, 8000 rpm).

    • Lyophilize pellet.

    • Extract with Chloroform (4 hours, 50°C).

    • Precipitate in cold Methanol (10-fold excess).

References

  • Metabolic Engineering of Pseudomonas putida for PHA Production Source: National Institutes of Health (PMC) / PLOS Context: Discusses the role of fad gene knockouts in controlling monomer chain length and preventing beta-oxidation cycling. URL:[Link]

  • Biosynthesis of Polyhydroxyalkanoates containing 3-hydroxyoct-7-enoic acid Source: ResearchGate / Scientific Reports Context: Details the specific pathway of unsaturated fatty acid incorporation and the formation of vinyl-pendant PHAs. URL:[Link]

  • Disruption of Beta-Oxidation Pathway in Pseudomonas putida Source: Biomacromolecules (ACS) Context: Definitive guide on using fadB and fadA mutants to produce functionalized mcl-PHAs with high retention of the precursor structure. URL:[Link]

Sources

Side-reactions in "3-hydroxyoct-7-enoic acid" biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxyoct-7-enoic Acid Biosynthesis

Subject: Troubleshooting Guide for Yield Loss, Impurities, and Side-Reactions in Medium-Chain Hydroxy Acid Production. Ticket ID: BIO-3OH-C8:7 Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division.

Executive Summary: The Biosynthetic Challenge

You are likely attempting to produce 3-hydroxyoct-7-enoic acid (3OH-8:1) using a microbial chassis (e.g., Pseudomonas putida or engineered Escherichia coli). This molecule is a "privileged scaffold"—a chiral beta-hydroxy acid with a reactive terminal alkene, often derived from the PHA (polyhydroxyalkanoate) biosynthetic pathway or via precursor feeding (e.g., oct-7-enoic acid).

The Core Problem: This molecule is thermodynamically and enzymatically unstable in a metabolically active cell. It sits at a metabolic crossroad where three distinct forces pull it apart:

  • Dehydration (Biological & Chemical)

    
     Loss of chirality.
    
  • Isomerization (Chemical)

    
     Migration of the terminal alkene.
    
  • Oligomerization (Chemical/Enzymatic)

    
     Formation of estolides or lactones.
    

This guide provides the diagnostic protocols to identify which side-reaction is destroying your yield.

Diagnostic Visualizer: The "Danger Zone" Pathway

Use this diagram to map your impurity profile to the specific enzymatic or chemical failure point.

BiosyntheticFailureModes Precursor Precursor (Oct-7-enoyl-CoA) Intermediate 3-Keto-Intermediate (3-oxooct-7-enoyl-CoA) Precursor->Intermediate FabB/F (Condensation) Target TARGET MOLECULE 3-Hydroxyoct-7-enoic acid Intermediate->Target FabG (Reduction) NADPH dependent Side_Dehydrated IMPURITY A: Trans-2-octenoic acid (Conjugated Alkene) Target->Side_Dehydrated FAILURE 1: FabZ/FabA (Enzymatic Dehydration) Target->Side_Dehydrated FAILURE 1b: Acidic Workup (Chemical Elimination) Side_Isomer IMPURITY B: 3-Hydroxyoct-6-enoic acid (Internal Alkene) Target->Side_Isomer FAILURE 2: Metal Catalysis (Fe2+, Heat) Side_Lactone IMPURITY C: Lactones/Estolides (Oligomers) Target->Side_Lactone FAILURE 3: Low pH / PhaC (Polymerization) Side_Degradation LOSS: Acetyl-CoA + 4-Hexenoate (Beta-Oxidation) Target->Side_Degradation FAILURE 4: FadD/FadE (Re-activation)

Caption: Figure 1. Metabolic flux diagram showing the target 3-hydroxyoct-7-enoic acid and the four primary diversion pathways (Red/Grey) that reduce yield and purity.

Troubleshooting Modules

Module 1: The "Conjugation" Error (Dehydration)

Symptom: Your GC-MS shows a peak with the correct mass (


 consistent with C8:1) but a different retention time, and UV-Vis shows a new absorbance maximum at ~210-220 nm (indicative of an 

-unsaturated carbonyl). Diagnosis: The 3-hydroxyl group has been eliminated to form trans-2-oct-7-dienoic acid (or similar conjugated species).
Cause TypeSpecific MechanismCorrective Action
Biological FabZ/FabA Activity: In E. coli FAS II, the 3-hydroxyacyl-ACP intermediate is the natural substrate for FabZ (dehydratase).[1][2] If your Thioesterase (TE) is too slow, FabZ wins.Protocol A: Overexpress a specific thioesterase (e.g., TesA' or PhaG) to intercept the intermediate before FabZ acts. Protocol B: Use a fabZ knockdown strain (Note: fabZ is essential, so use attenuated promoters, not deletion).
Chemical Acid-Catalyzed Elimination: Beta-hydroxy acids dehydrate easily under acidic conditions and heat (e.g., during solvent evaporation).Protocol C: Maintain pH > 6.0 during extraction. Do not use strong mineral acids (HCl) to acidify broth. Use mild organic acids (Citric/Acetic) and extract immediately into Ethyl Acetate.
Module 2: The "Migration" Error (Isomerization)

Symptom: NMR (


H) shows the disappearance of terminal alkene protons (

5.8 ppm) and appearance of internal alkene signals. Diagnosis: The terminal double bond (at C7) has migrated to a thermodynamically more stable internal position (C6 or C5), often driven by "zippering" into conjugation.
  • Root Cause: Terminal alkenes are less stable than internal ones. Transition metals (Fe, Ni from fermentation equipment) or specific bacterial isomerases can catalyze this shift.

  • Fix:

    • Chelation: Add 0.1 mM EDTA to the supernatant immediately upon harvest.

    • Temperature Control: Never exceed 40°C during rotary evaporation.

    • Strain Engineering: Ensure your strain lacks FadL/FadD if feeding precursors, as beta-oxidation enzymes often isomerize bonds to facilitate degradation.

Module 3: The "Ghost" Yield (Re-consumption)

Symptom: High titer observed during mid-log phase, but product vanishes after glucose depletion (stationary phase). Diagnosis: The "Pac-Man" Effect. The bacteria are eating your product via Beta-Oxidation .

  • Mechanism: The host recognizes 3-hydroxyoct-7-enoic acid as a free fatty acid. The enzyme FadD (Acyl-CoA synthetase) activates it to CoA, and FadB (or FadJ) degrades it.

  • Solution: You must use a

    
     (or 
    
    
    
    ) knockout strain. This makes the product "invisible" to the cell's catabolic machinery.

Validated Experimental Protocols

Protocol: Differentiating Enantiomers and Dehydration Products

Standard GC-MS cannot easily distinguish the R/S enantiomers or subtle positional isomers. Use this derivatization method.

  • Sample Prep: Take 1 mL of cell-free supernatant.

  • Extraction: Acidify to pH 4.0 with 1M Citric Acid. Extract with 1 mL Ethyl Acetate (EtAc). Vortex 1 min. Centrifuge.

  • Derivatization (Methyl Esterification):

    • Take 500

      
      L of EtAc layer.
      
    • Add 200

      
      L TMS-Diazomethane (Caution: Explosive/Toxic) or use 
      
      
      
      -Methanol (60°C, 10 min). Note:
      
      
      is acidic and may cause dehydration (Module 1). TMS-Diazomethane is preferred for labile beta-hydroxy acids.
  • Chiral Analysis:

    • Column: Chiral-GC column (e.g., Cyclosil-B or CP-Chirasil-Dex CB).

    • Method: 100°C hold 2 min

      
       ramp 5°C/min to 200°C.
      
    • Expected Result:

      • Peak 1: (R)-3-hydroxyoct-7-enoate (Target).

      • Peak 2: (S)-3-hydroxyoct-7-enoate (Racemization indicator).

      • Peak 3: trans-2-octenoate (Dehydration artifact).

FAQ: Frequently Asked Questions

Q: Can I use standard E. coli BL21 for this? A: No. BL21 has active beta-oxidation (fad) pathways. Your product will be consumed as a carbon source. You need a strain like BL21(DE3)


fadD  or a specific FAS-engineered strain  (e.g., fadD-, tesA'+).

Q: Why is my product forming a solid precipitate in the broth? A: This is likely Polymerization . If your strain contains a PHA Synthase (phaC), it will polymerize the 3-hydroxy acid monomers into P(3HO) plastic.

  • Fix: Knock out the phaC gene cluster.

Q: My "7-enoic" bond is missing. It's just 3-hydroxyoctanoic acid. A: If you are feeding oct-7-enoic acid, check your Enoyl-Reductase (FabI) activity. While FabI usually acts on the alpha-beta bond, promiscuous reductases might attack the terminal alkene if the chain length is short. However, the most common cause is simply contamination of your precursor feed with saturated octanoic acid.

References & Grounding

  • Fatty Acid Biosynthesis Mechanism (FabZ/FabA):

    • Source: White, S. W., et al. (2005). "The structural biology of type II fatty acid biosynthesis." Annual Review of Biochemistry.

    • Relevance: Defines the competition between dehydration (FabZ) and hydrolysis (TE) required to isolate the 3-hydroxy acid.

  • Metabolic Engineering of Hydroxy Fatty Acids:

    • Source: Lennen, R. M., & Pfleger, B. F. (2013). "Engineering Escherichia coli to synthesize free fatty acids." Trends in Biotechnology.

    • Relevance: Establishes the necessity of

      
       knockouts to prevent product degradation.
      
  • PHA Monomer Production:

    • Source: Ren, Q., et al. (2005). "Synthesis of medium-chain-length poly(3-hydroxyalkanoates) in Pseudomonas putida." Applied and Environmental Microbiology.

    • Relevance: Confirms 3-hydroxyoct-7-enoic acid as a specific monomer derived from unsaturated precursors.

  • Terminal Alkene Stability:

    • Source: Rude, M. A., & Schirmer, A. (2009). "Terminal olefins from fatty acid metabolism." Current Opinion in Chemical Biology.

    • Relevance: Discusses the rarity and stability issues of terminal alkenes in microbial fermentation.

Sources

Technical Support Center: Enhancing the Thermal Stability of 3-hydroxyoct-7-enoic acid (3HO-7) Containing PHAs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and processing of polyhydroxyalkanoates (PHAs) containing the unsaturated monomer, 3-hydroxyoct-7-enoic acid (3HO-7). The incorporation of 3HO-7 offers unique functionalities to PHAs, but it also presents specific challenges, most notably a reduction in thermal stability. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address and overcome these challenges.

Introduction: The Thermal Stability Conundrum of Unsaturated PHAs

Polyhydroxyalkanoates (PHAs) are a promising class of biodegradable polyesters synthesized by various microorganisms.[1][2] Their diverse monomeric composition allows for a wide range of physical and chemical properties. The inclusion of unsaturated monomers, such as 3-hydroxyoct-7-enoic acid (3HO-7), is a key strategy for producing functionalized PHAs that can be chemically modified for advanced applications, including drug delivery and tissue engineering.

However, the presence of the vinyl group in the side chain of 3HO-7 introduces a point of thermal instability. At elevated temperatures, typically encountered during melt processing, these unsaturated side chains can initiate degradation pathways, leading to a decrease in molecular weight, discoloration, and a general loss of mechanical integrity.[3] Understanding and mitigating this thermal degradation is crucial for the successful application of 3HO-7 containing PHAs.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the handling and processing of 3HO-7 containing PHAs. The answers provide not just solutions, but also the underlying scientific reasoning to empower researchers in their experimental design.

Question 1: My 3HO-7 containing PHA is degrading at a significantly lower temperature compared to saturated PHAs like P(3HB). Why is this happening and what can I do?

Answer: The reduced thermal stability is primarily due to the presence of the terminal double bond in the 3HO-7 monomer unit. This double bond is susceptible to oxidation and can initiate radical chain reactions at elevated temperatures, leading to chain scission and crosslinking.[3][4] The main degradation mechanism for most PHAs is a non-radical random chain scission reaction known as cis-elimination; however, the presence of unsaturation can introduce additional, more aggressive degradation pathways.[5]

Troubleshooting Steps:

  • Optimize Processing Temperature: Carefully determine the processing window for your specific 3HO-7 containing PHA. Utilize techniques like Thermogravimetric Analysis (TGA) to identify the onset of thermal degradation.[6] Aim to process the material at the lowest possible temperature that still allows for adequate flow and mixing.

  • Minimize Residence Time: Reduce the time the polymer spends in the molten state within your processing equipment (e.g., extruder, injection molder). This minimizes the opportunity for thermally induced degradation reactions to occur.

  • Inert Atmosphere Processing: Whenever possible, process the material under an inert atmosphere (e.g., nitrogen or argon). This will significantly reduce the rate of oxidative degradation that targets the unsaturated side chains.

Question 2: I'm observing significant discoloration (yellowing or browning) of my PHA during melt extrusion. Is this related to thermal degradation and how can I prevent it?

Answer: Yes, discoloration is a strong indicator of thermal degradation. The formation of conjugated systems and chromophores resulting from side-chain reactions and main-chain scission is responsible for the color change.

Troubleshooting Steps:

  • Incorporate Antioxidants: The addition of primary and secondary antioxidants can effectively mitigate oxidative degradation.

    • Primary Antioxidants (Radical Scavengers): Hindered phenols are excellent choices for scavenging free radicals that initiate degradation. .

    • Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioesters can be used to decompose hydroperoxides, which are key intermediates in the oxidative degradation cycle.

  • Chelating Agents: Trace metal ions can catalyze thermo-oxidative degradation. Incorporating a chelating agent, such as citric acid or EDTA, can sequester these metal ions and improve thermal stability.

Question 3: My final product is brittle and has poor mechanical properties, even though the initial polymer had a high molecular weight. What's causing this loss of performance?

Answer: A significant drop in mechanical performance, particularly ductility and toughness, is a direct consequence of a reduction in molecular weight due to chain scission during processing.

Troubleshooting Steps:

  • Copolymerization Strategy: Consider copolymerizing 3HO-7 with other, more thermally stable monomers. Incorporating monomers like 3-hydroxybutyrate (3HB) or 3-hydroxyvalerate (3HV) can disrupt the regularity of the polymer chain, reduce crystallinity, and in some cases, improve thermal stability by increasing the distance between the processing and degradation temperatures.[2][5]

  • Blending with More Stable Polymers: Blending your 3HO-7 containing PHA with a more thermally stable and miscible polymer can be an effective strategy.[7][8] For instance, blending with polylactic acid (PLA) has been shown to improve the thermal stability of PHA blends.[8] However, ensure compatibility between the polymers to avoid phase separation and poor mechanical properties.

  • Use of Chain Extenders: The addition of chain extenders can help to "repair" some of the chain scission that occurs during processing. Diisocyanates or epoxidized compounds can react with the terminal hydroxyl and carboxyl groups of the degraded PHA chains, thereby increasing the molecular weight and restoring mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What are the ideal analytical techniques to assess the thermal stability of my 3HO-7 containing PHA?

A1: A combination of techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): Determines the onset temperature of degradation and the weight loss profile as a function of temperature.[1]

  • Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[9][10] This helps to define the processing window.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Measures the molecular weight and molecular weight distribution of the polymer before and after processing to quantify the extent of degradation.

Q2: Can the method of PHA extraction and purification affect its thermal stability?

A2: Absolutely. Residual impurities from the fermentation broth or extraction process, such as lipids, proteins, and metal ions, can act as pro-degradants. A thorough purification protocol is essential to maximize the intrinsic thermal stability of the polymer.

Q3: Are there any specific safety precautions I should take when processing unsaturated PHAs at elevated temperatures?

A3: Yes. The thermal degradation of PHAs can release volatile organic compounds (VOCs).[6] It is crucial to have adequate ventilation and to work in a well-ventilated area or under a fume hood, especially during melt processing. Consult the Safety Data Sheet (SDS) for your specific polymer and any additives you are using.

Experimental Protocols

Protocol 1: Enhancing Thermal Stability via Copolymerization

This protocol outlines a general approach for the biosynthesis of a P(3HB-co-3HO-7) copolymer with improved thermal properties.

Objective: To produce a PHA copolymer containing 3HO-7 with enhanced thermal stability compared to a 3HO-7 homopolymer.

Materials:

  • A suitable PHA-producing microbial strain (e.g., Pseudomonas putida)[11]

  • Carbon source for 3HB precursor (e.g., glucose or fructose)

  • Precursor for 3HO-7 (e.g., oct-7-enoic acid)

  • Appropriate fermentation medium and conditions

  • Extraction and purification reagents (e.g., chloroform, methanol)

Procedure:

  • Strain Cultivation: Cultivate the selected microbial strain in a suitable nutrient-rich medium to achieve a high cell density.

  • PHA Accumulation: Transfer the cells to a nitrogen-limited medium. Introduce the carbon sources for both 3HB and 3HO-7. The ratio of the precursors can be varied to control the monomer composition of the resulting copolymer.[12]

  • Fermentation: Maintain the fermentation under controlled conditions (temperature, pH, dissolved oxygen) for a specified period to allow for PHA accumulation.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the intracellular PHA granules.

  • Extraction and Purification: Extract the PHA using a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol). Repeat the dissolution and precipitation steps to ensure high purity.

  • Characterization:

    • Determine the monomer composition using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Analyze the thermal properties (Td, Tm, Tg) using TGA and DSC.[6][9]

    • Measure the molecular weight using GPC.

Protocol 2: Improving Thermal Stability with Additives

Objective: To enhance the thermal stability of a 3HO-7 containing PHA through the incorporation of an antioxidant and a thermal stabilizer.

Materials:

  • Purified 3HO-7 containing PHA

  • Hindered phenolic antioxidant (e.g., Irganox 1010)

  • Phosphite-based secondary stabilizer (e.g., Irgafos 168)

  • Solvent for solution blending (e.g., chloroform)

  • Melt-blending equipment (e.g., mini-extruder)

Procedure (Solution Blending):

  • Dissolve the PHA in a suitable solvent to create a solution of known concentration.

  • Add the desired amount of antioxidant and stabilizer to the solution (typically 0.1-1.0 wt%).

  • Stir the solution until the additives are fully dissolved.

  • Cast the solution into a film and allow the solvent to evaporate completely under vacuum.

Procedure (Melt Blending):

  • Dry the PHA and additives thoroughly to remove any residual moisture.

  • Physically mix the PHA powder/pellets with the additives.

  • Process the mixture using a melt-blender or extruder at a temperature just above the polymer's melting point but below its degradation temperature.

  • Characterization:

    • Perform TGA on the stabilized PHA to determine the increase in the onset of thermal degradation.

    • Use DSC to assess any changes in the melting and crystallization behavior.

    • Process the stabilized PHA and measure the molecular weight retention using GPC to evaluate the effectiveness of the additives.

Data Presentation

Table 1: Hypothetical Thermal Properties of Modified 3HO-7 Containing PHAs

Polymer CompositionOnset Degradation Temp. (Td, °C) by TGAMelting Temp. (Tm, °C) by DSC
P(3HO-7) Homopolymer220110
P(90% 3HB-co-10% 3HO-7)255165
P(3HO-7) + 0.5% Antioxidant240110
P(3HO-7) + 1% Stabilizer245112

Visualizations

Diagram 1: Proposed Thermal Degradation Pathway of 3HO-7 Containing PHA

PHA PHA with 3HO-7 Side Chain Degradation Initiation of Degradation PHA->Degradation Heat Heat (Processing) Heat->Degradation Oxygen Oxygen Oxygen->Degradation Radical Radical Formation on Side Chain Degradation->Radical Scission Main Chain Scission Radical->Scission Crosslinking Crosslinking Radical->Crosslinking Loss Loss of Mechanical Properties Scission->Loss Crosslinking->Loss

Caption: Thermal degradation initiation in 3HO-7 PHAs.

Diagram 2: Workflow for Enhancing Thermal Stability

Caption: Strategic workflow for improving PHA thermal stability.

References

  • ResearchGate. (n.d.). PLA-PHA blends: morphology, thermal and mechanical properties. Retrieved February 9, 2026, from [Link]

  • AIP Publishing. (2024, January 19). Thermogravimetric analysis of Polyhydroxyalkanoates (PHA)/nano-Calcium Phosphate (nCaP)/chitosan biocomposite for heat-related m. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of Side Chains on the Thermal Degradation of Poly(3-hydroxyalkanoates). Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Bio-Based Polyhydroxyalkanoate (PHA) Blends for 3D Printing: Rheological, Mechanical, Biocompatibility, and Biodegradation Properties. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal stability of polyhydroxyalkanoates. Retrieved February 9, 2026, from [Link]

  • PubMed. (2024, August 6). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. Retrieved February 9, 2026, from [Link]

  • PMC. (2024, April 11). Mechanical, Thermal, and Physicochemical Properties of Filaments of Poly (Lactic Acid), Polyhydroxyalkanoates and Their Blend for Additive Manufacturing. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Enhancement of the crystallization and thermal stability of polyhydroxybutyrate by polymeric additives. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal properties of aromatic PHAs. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Homopolymerization and copolymerization of ε-caprolactone and l-lactide organocatalyzed by carboxylic acids with mono-, di-, and tri-functionality. Retrieved February 9, 2026, from [Link]

  • TA Instruments. (n.d.). TGA, EGA, and MTGA Analysis of a Polyhydroxyalkanoate (PHA) with Wood Flour. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Enhancing Mechanical and Thermal Properties of Unsaturated Polyester Resin with Luffa Fiber Reinforcements: A Volumetric Analysis. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Effect of pH on the thermal stability of potent roasty odorants, 3-mercapto-3-methylbutyl esters, in coffee drink. Retrieved February 9, 2026, from [Link]

  • Frontiers. (2022, July 19). Advances and trends in microbial production of polyhydroxyalkanoates and their building blocks. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (2024, January 2). Unravelling the thermal behavior and kinetics of unsaturated polyester resin supplemented with organo-nanoclay. Retrieved February 9, 2026, from [Link]

  • Unipd. (2024, July 2). Copolymers as a turning point for large scale polyhydroxyalkanoates applications. Retrieved February 9, 2026, from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal degradation behaviors of some branched and linear polysiloxanes. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Unsaturated polyester resin supported form-stable phase change materials with enhanced thermal conductivity for solar energy storage and conversion. Retrieved February 9, 2026, from [Link]

  • YouTube. (2026, January 6). DSC vs TGA Which Thermal Technique Do You Need for Your Project. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Thermal Conductivity and Volumetric Heat Capacity of Recycled Concrete Aggregates Blended with Autoclaved Aerated Concrete Grains for Road Base Materials in Vietnam. Retrieved February 9, 2026, from [Link]

  • PubMed. (2018, March 1). Thermal Degradation of Long Chain Fatty Acids. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Bacterial Synthesis of PHA Block Copolymers. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Impact of Oxidized Phospholipids on Outcomes from Cerebral Ischemia and Reperfusion Injury. Retrieved February 9, 2026, from [Link]

  • PMC. (2022, May 4). Polyhydroxyalkanoates production from short and medium chain carboxylic acids by Paracoccus homiensis. Retrieved February 9, 2026, from [Link]

Sources

Controlling the molecular weight of poly("3-hydroxyoct-7-enoic acid")

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight Control & Troubleshooting Guide

Welcome to the Advanced Biopolymers Technical Support Center. As a Senior Application Scientist, I understand that working with functionalized medium-chain-length polyhydroxyalkanoates (mcl-PHAs) like PHO7E presents a unique paradox: you need the terminal alkene for downstream chemistry (drug conjugation, crosslinking), but that same reactivity makes the polymer unstable and difficult to characterize.

This guide moves beyond basic protocols to address the causality of molecular weight (MW) fluctuations and provides self-validating troubleshooting steps.

Module 1: The Biosynthetic Control System

The molecular weight of PHO7E is not determined by a single "dial" but by the kinetic competition between chain propagation (Synthase, PhaC), chain termination (Transfer), and simultaneous degradation (Depolymerase, PhaZ).

The Metabolic Pathway & Control Points

The following diagram illustrates the specific pathway for Pseudomonas putida when fed 7-octenoic acid. Note the critical "tug-of-war" between PhaC and PhaZ.

G Substrate 7-Octenoic Acid (Feed) AcylCoA Acyl-CoA Substrate->AcylCoA FadD BetaOx β-Oxidation Cycle AcylCoA->BetaOx Monomer (R)-3-OH-Oct-7-enoyl-CoA BetaOx->Monomer PhaG / PhaJ PhaC PhaC Synthase (Polymerization) Monomer->PhaC Polymer High MW PHO7E PhaC->Polymer Propagation CTA Chain Transfer (Alcohols) PhaC->CTA Termination PhaZ PhaZ Depolymerase (Degradation) Polymer->PhaZ Intracellular Hydrolysis PhaZ->Monomer

Figure 1: Metabolic flux of PHO7E synthesis in Pseudomonas putida. Red path indicates the counter-productive degradation cycle (PhaZ) that lowers MW.

Module 2: Troubleshooting & Optimization (Q&A)
Q1: My target MW is >200 kDa, but I am consistently getting <80 kDa. How do I increase chain length?

Diagnosis: In mcl-PHA production, low MW is often caused by high intracellular depolymerase activity or excessive synthase concentration (leading to many short chains rather than fewer long chains).

Corrective Protocol:

  • Strain Selection (The PhaZ Factor):

    • Action: Switch to a phaZ-negative mutant (e.g., P. putida KT2442

      
      phaZ).
      
    • Mechanism:[1][2][3][4] The phaZ gene encodes the depolymerase enzyme.[1] In wild-type strains, the polymer is constantly being built and broken down simultaneously. Removing phaZ stops the breakdown, significantly increasing MW and yield [1].

  • Synthase Expression Modulation:

    • Action: If using an inducible promoter (e.g., lac or tac), lower the inducer concentration (IPTG).

    • Mechanism:[1][2][3][4] Lower [PhaC] means fewer initiation sites. Given a fixed pool of monomer (7-octenoic acid), fewer enzymes will grow longer polymer chains [2].

Q2: I need low MW PHO7E (approx. 20-50 kDa) for a micellar drug delivery formulation. How do I reproducibly lower the MW?

Diagnosis: You need to induce frequent chain termination without stopping the reaction.

Corrective Protocol:

  • Chain Transfer Agent (CTA) Addition:

    • Action: Add ethanol or polyethylene glycol (PEG) to the fermentation broth.

    • Protocol: Add 0.5% - 1.0% (v/v) ethanol during the accumulation phase.

    • Mechanism:[1][2][3][4] The hydroxyl group acts as a chain transfer agent. The growing polymer chain is transferred from the PhaC cysteine active site to the alcohol, terminating the chain and releasing it, while the enzyme starts a new chain [3].

  • Harvest Timing:

    • Action: Harvest late (post-stationary phase) in wild-type strains.

    • Mechanism:[1][2][3][4] In strains retaining phaZ, endogenous depolymerization accelerates as carbon sources deplete, naturally reducing MW over time.

Q3: My PHO7E is insoluble in chloroform and shows a "gel" peak in GPC. Is it crosslinked?

Diagnosis: Yes. The "7-enoic" terminal double bond is highly reactive. Exposure to heat, UV light, or radical sources during extraction has likely caused oxidative crosslinking (autoxidation).

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Insoluble Gel Autoxidation of alkene Add BHT (Butylated hydroxytoluene) (0.05%) to extraction solvents. Store polymer in dark at -20°C.
High PDI (>2.5) Heterogeneous termination Solvent Fractionation: Dissolve in minimal acetone; precipitate dropwise into cold methanol. Repeat to remove low-MW oligomers.

| NMR "Ghost" Peaks | Epoxidation of side chain | Avoid chlorinated solvents that may contain HCl traces. Use acid-free chloroform stabilized with amylene, not ethanol. |

Module 3: Experimental Logic Tree for MW Control

Use this decision matrix to adjust your fermentation parameters dynamically.

LogicTree Start Start: Define Target MW CheckCurrent Analyze Current MW (GPC) Start->CheckCurrent Decision Is MW on Target? CheckCurrent->Decision TooLow MW Too Low Decision->TooLow No (<50kDa) TooHigh MW Too High Decision->TooHigh No (>300kDa) ActionLow1 Step 1: Switch to phaZ- strain TooLow->ActionLow1 ActionHigh1 Step 1: Add Ethanol (Chain Transfer) TooHigh->ActionHigh1 ActionLow2 Step 2: Reduce Inducer (Lower PhaC conc.) ActionLow1->ActionLow2 If still low ActionHigh2 Step 2: Harvest Later (Allow degradation) ActionHigh1->ActionHigh2 If still high

Figure 2: Decision matrix for tuning fermentation parameters to achieve target molecular weight.

Summary of Key Parameters
ParameterEffect on MWMechanismReference
Strain Type

phaZ = High MW
Prevents intracellular degradation of the polymer chain.[1]
Inducer Level Low IPTG = High MWLow enzyme/substrate ratio leads to longer chains.[2]
Alcohol Feed Addition = Low MWActs as a Chain Transfer Agent (CTA) to terminate propagation.[3]
Carbon Source 7-Octenoic AcidDetermines side-chain functionality (unsaturation).[4]
References
  • Enhanced production of medium-chain-length polyhydroxyalkanoates (PHA) by PHA depolymerase knockout mutant of Pseudomonas putida KT2442. Source: PubMed (National Institutes of Health) URL:[Link]

  • Method for controlling molecular weight of polyhydroxyalkanoates (Synthase Activity Control).
  • Method for controlling molecular weight and distribution of biopolymers (Chain Transfer Agents).
  • Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths. Source: PLOS ONE / ResearchGate URL:[Link][1]

Sources

Validation & Comparative

3-Hydroxyoct-7-enoic Acid vs. Standard mcl-PHA Monomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reactive" Advantage

In the landscape of medium-chain length polyhydroxyalkanoates (mcl-PHAs), 3-hydroxyoct-7-enoic acid (3HO7) represents a critical divergence from standard monomers like 3-hydroxyoctanoate (3HO) or 3-hydroxyhexanoate (3HHx). While standard saturated mcl-PHAs are chemically inert biopolyesters limited to physical blending, 3HO7 introduces a terminal alkene group into the polymer side chain.

This guide objectively compares 3HO7 against its saturated counterparts, demonstrating that while 3HO7 sacrifices some native crystallinity, it gains superior utility as a chemically modifiable scaffold for targeted drug delivery systems (DDS), tissue engineering matrices, and photo-curable elastomers.

Chemical Architecture & Reactivity

The fundamental difference lies in the side-chain termination. Standard mcl-PHAs possess alkyl side chains that rely solely on van der Waals forces for interaction. 3HO7 possesses a vinyl group (


-unsaturation), unlocking "late-stage functionalization."
Feature3-Hydroxyoctanoate (3HO) 3-Hydroxyoct-7-enoic acid (3HO7)
Structure Saturated Alkyl Chain (

)
Unsaturated Alkenyl Chain (

)
Chemical Handle None (Inert)Terminal Double Bond (

)
Reactivity Low (Hydrolysis only)High (Epoxidation, Thiol-ene, Crosslinking)
Crystallinity Semi-crystallineHighly Amorphous / Low Crystallinity
Structural Visualization

The following diagram contrasts the inert nature of standard 3HO with the reactive potential of 3HO7.

PHA_Structure_Comparison cluster_0 Standard mcl-PHA (Inert) cluster_1 Functional mcl-PHA (Reactive) P3HO Poly(3-hydroxyoctanoate) [Saturated Side Chain] Prop1 Crystallizes via Side-Chain Packing P3HO->Prop1 Prop2 Hydrophobic Non-functional P3HO->Prop2 P3HO7 Poly(3-hydroxyoct-7-enoic acid) [Terminal Alkene Group] React1 Epoxidation (mCPBA) P3HO7->React1 Oxidation React2 Thiol-Ene Click (R-SH + UV) P3HO7->React2 Click Chem React3 Crosslinking (Elastomer Formation) P3HO7->React3 Radical

Figure 1: Structural divergence and downstream reactivity of 3HO7 compared to standard 3HO.

Biosynthesis: Metabolic Pathway Engineering

Producing 3HO7 requires specific metabolic routing. Unlike 3HO, which can be produced de novo from glucose via fatty acid synthesis (FAS), 3HO7 is most efficiently produced via the


-oxidation pathway  using structurally related precursors (alkenoic acids).
Pathway Logic
  • Standard (3HO): Pseudomonas putida converts Acetyl-CoA

    
     Fatty Acid 
    
    
    
    3-hydroxyacyl-CoA.
  • Unsaturated (3HO7): Requires feeding 7-octenoic acid (direct incorporation) or 10-undecenoic acid (chain shortening).

    • Note: Feeding 10-undecenoic acid typically yields a copolymer of C11:1, C9:1, and C7:1 monomers due to sequential removal of

      
       units. To obtain high purity 3HO7, 7-octenoic acid  is the preferred substrate.
      

Biosynthesis_Pathway Octanoate Octanoate (C8:0) BetaOx Beta-Oxidation Cycle Octanoate->BetaOx Octenoate 7-Octenoic Acid (C8:1) Octenoate->BetaOx M_3HO 3-Hydroxyoctanoyl-CoA (Saturated) BetaOx->M_3HO If Saturated Feed M_3HO7 3-Hydroxyoct-7-enoyl-CoA (Unsaturated) BetaOx->M_3HO7 If Unsaturated Feed EnoylCoA Enoyl-CoA Hydratase PhaJ / Enoyl-CoA Hydratase PhaC PHA Synthase (PhaC) M_3HO->PhaC M_3HO7->PhaC Polymer mcl-PHA Granule PhaC->Polymer

Figure 2: Differential biosynthetic routing. Saturated precursors yield 3HO; unsaturated precursors yield 3HO7 via Beta-Oxidation.

Material Properties Comparison

The introduction of the double bond disrupts the orderly packing of the side chains, significantly altering the thermal and mechanical profile.

PropertyPoly(3HO) (Saturated)Poly(3HO7) (Unsaturated)Impact on Application
Glass Transition (

)
-35°C to -38°C-40°C to -45°C3HO7 is slightly more flexible at low temps.
Melting Point (

)
58°C - 61°CNone or very weak (< 45°C)3HO7 is often totally amorphous and tacky.
Crystallinity (

)
25% - 35%< 10% (Amorphous)3HO7 degrades faster due to water access.
Young's Modulus 8 - 10 MPa< 5 MPa3HO7 is softer, behaving like a viscous gum.
Solubility Chloroform, AcetoneChloroform, Acetone, THFSimilar solubility profiles.

Key Insight: Pure Poly(3HO7) is not structurally robust enough for load-bearing implants on its own. Its value is realized only after cross-linking or modification, which transforms it from a tacky gum into a robust elastomer.

Experimental Protocols

A. Biosynthesis of Poly(3-hydroxyoct-7-enoic acid)

Objective: Produce mcl-PHA with >90% unsaturated C8 monomer content.

  • Strain: Pseudomonas oleovorans (ATCC 29347) or Pseudomonas putida KT2440 (engineered for

    
    -oxidation efficiency).
    
  • Culture Medium: Mineral Salt Medium (MSM) supplemented with trace elements.

  • Carbon Source: 7-Octenoic acid (20-40 mM). Do not use glucose, as it leads to saturated monomers.

  • Fermentation:

    • Inoculate preculture in LB broth (30°C, 12h).

    • Transfer to MSM + 7-Octenoic acid (0.1% v/v initially).

    • Fed-batch: Pulse feed carbon source when dissolved oxygen (DO) spikes.

    • Harvest at 48-72h (stationary phase).

  • Extraction (Crucial for preserving double bonds):

    • Lyophilize biomass.

    • Extract with Chloroform (10 mL/g biomass) at 30°C for 4h. Avoid boiling to prevent thermal cross-linking.

    • Filter cell debris.

    • Precipitate in cold Methanol (10-fold volume).

    • Dry under vacuum at room temperature.

B. Functionalization: Thiol-Ene "Click" Chemistry

Objective: Attach a hydrophilic PEG moiety to the hydrophobic PHA surface to improve biocompatibility.

  • Reagents: Poly(3HO7), Polyethylene glycol thiol (PEG-SH), Photoinitiator (DMPA).

  • Solvent: Chloroform or THF (degassed).

  • Reaction:

    • Dissolve Poly(3HO7) (1 eq. double bonds) and PEG-SH (2-5 eq.) in solvent.

    • Add DMPA (1 wt%).

    • Irradiate with UV light (365 nm, 10 mW/cm²) for 10-30 mins.

  • Purification: Precipitate in cold methanol to remove unreacted PEG-SH.

  • Validation:

    
    H-NMR will show disappearance of vinyl proton signals at 5.8 ppm and appearance of thioether linkages.
    

References

  • Fritzsche, K., Lenz, R. W., & Fuller, R. C. (1990). Production of unsaturated polyesters by Pseudomonas oleovorans.[1][2] International Journal of Biological Macromolecules. Link

  • Rai, R., et al. (2011). Pseudomonas mendocina was found to produce a unique homopolymer of poly(3-hydroxyoctanoate). Biomacromolecules. Link

  • Hazer, B., & Steinbüchel, A. (2007). Increased diversification of polyhydroxyalkanoates by modification reactions for industrial and medical applications.[2] Applied Microbiology and Biotechnology. Link

  • Ashby, R. D., & Foglia, T. A. (1998). Poly(hydroxyalkanoate) biosynthesis from triglyceride substrates. Applied Microbiology and Biotechnology. Link

  • Sparks, J., & Scholz, C. (2008). Synthesis and Characterization of a Cationic Poly(β-hydroxyalkanoate). Biomacromolecules. Link

Sources

Comparative Technical Guide: Saturated vs. Unsaturated Medium-Chain-Length PHAs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing properties of PHAs with and without "3-hydroxyoct-7-enoic acid" Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between standard saturated medium-chain-length polyhydroxyalkanoates (specifically Poly(3-hydroxyoctanoate) , P(3HO)) and their unsaturated counterparts containing 3-hydroxyoct-7-enoic acid (often denoted as 3HO7 or 3Hwq).

While both biopolymers exhibit elastomeric properties typical of mcl-PHAs, the inclusion of the terminal alkene in 3-hydroxyoct-7-enoic acid fundamentally alters the material's utility. The saturated form is chemically inert and relies on physical entanglement for strength. In contrast, the unsaturated monomer serves as a "chemical handle," enabling post-polymerization functionalization (crosslinking, PEGylation, drug conjugation) that can transform the polymer from a weak elastomer into a robust thermoset or a bioactive delivery vector.

Part 1: Structural & Biosynthetic Divergence

The primary difference lies in the carbon source fed to the producing organism (typically Pseudomonas putida) and the resulting side-chain termination.

  • Saturated (Inert): Produced via the

    
    -oxidation of alkanes or alkanoic acids (e.g., Octanoate). The side chain ends in a methyl group (
    
    
    
    ), which is non-reactive.
  • Unsaturated (Reactive): Produced via the

    
    -oxidation of alkenes or alkenoic acids (e.g., 7-Octenoic acid). The side chain ends in a vinyl group (
    
    
    
    ), preserving the double bond from the feedstock.
Diagram 1: Biosynthetic Logic (Pseudomonas putida)

This diagram illustrates how the feedstock dictates the monomer composition. Note that P. putida generally preserves the double bond position if it does not interfere with the


-oxidation enzymes.

Biosynthesis cluster_inputs Feedstock Input cluster_pathway Beta-Oxidation Pathway cluster_polymer Polymerization Octanoate Octanoate (Saturated) AcylCoA Acyl-CoA Synthetase Octanoate->AcylCoA Octenoic 7-Octenoic Acid (Unsaturated) Octenoic->AcylCoA BetaOx Beta-Oxidation Cycles AcylCoA->BetaOx PhaG Transacylase (PhaG/PhaJ) BetaOx->PhaG (R)-3-hydroxyacyl-CoA PhaC PHA Synthase (PhaC) PhaG->PhaC P3HO P(3HO) Inert Side Chain PhaC->P3HO If Octanoate Fed P3HO7 P(3HO-co-3HO7) Terminal Alkene Handle PhaC->P3HO7 If 7-Octenoic Fed

Caption: Divergent biosynthesis pathways in P. putida. The preservation of the terminal double bond depends on the specific enzymatic specificity of the PhaC synthase towards unsaturated substrates.

Part 2: Material Property Comparison

The inclusion of 3-hydroxyoct-7-enoic acid affects the physical properties in two phases: Nascent (before modification) and Functionalized (after crosslinking).

Table 1: Comparative Properties
PropertyP(3HO) (Saturated Control)P(3HO-co-3HO7) (Nascent Unsaturated)P(3HO-co-3HO7) (Crosslinked/Modified)
Chemical Reactivity Inert. Only hydrolyzable at ester backbone.High. Terminal alkene allows addition reactions.Tunable. Depends on functional group added.
Crystallinity (

)
~35–45% (Semi-crystalline)~20–30% (Lower due to packing disruption)N/A (Amorphous network if highly crosslinked)
Melting Point (

)
50°C – 65°C40°C – 55°C (Slight depression)Often disappears (Thermoset behavior)
Glass Transition (

)
-35°C to -45°C-38°C to -48°C (Slightly lower)Increases (-20°C to 0°C) due to restricted chain mobility.
Young's Modulus 5 – 10 MPa (Soft elastomer)4 – 8 MPa (Softer)>15 MPa (Stiffened via crosslinking)
Elongation at Break 250 – 350%300 – 400%Decreases significantly (<100%)

Key Insight: The nascent unsaturated polymer is actually weaker and less crystalline than the saturated control because the terminal double bond creates steric bulk that disrupts the crystal lattice packing. However, its value lies in the potential to be crosslinked, which drastically improves mechanical strength and thermal stability.

Part 3: Chemical Functionalization (The "Killer App")

The defining feature of PHAs containing 3-hydroxyoct-7-enoic acid is the ability to undergo Thiol-Ene "Click" Chemistry . This reaction is orthogonal, high-yield, and can be performed under mild conditions (UV light or thermal initiation), making it ideal for sensitive biomedical applications.

Diagram 2: Thiol-Ene Functionalization Workflow

This workflow demonstrates how the inert "handle" is activated to create functional materials.

ThiolEne cluster_outcomes Functional Outcomes Start P(3HO-co-3HO7) (Contains -CH=CH2) Process UV Irradiation (365 nm, 10-60 mins) Start->Process Reagents Reagents: 1. Thiol (R-SH) 2. Photoinitiator (DMPA) Reagents->Process Crosslink Outcome A: Crosslinking (Using Dithiols) Result: High Strength Gel Process->Crosslink Conjugate Outcome B: Drug Conjugation (Using Thiol-Drug) Result: Bioactive Polymer Process->Conjugate Hydrophil Outcome C: PEGylation (Using PEG-Thiol) Result: Amphiphilic Polymer Process->Hydrophil

Caption: Thiol-ene click chemistry workflow. The radical-mediated addition of thiols to the pendant vinyl group allows for diverse material modifications.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The success of the experiment is confirmed by specific analytical checkpoints (NMR/IR) embedded in the steps.

Protocol A: Biosynthesis of P(3HO-co-3HO7)

Objective: Produce PHA with ~50% unsaturated monomers. Strain: Pseudomonas putida KT2440 or GPo1.

  • Inoculation: Inoculate P. putida in Luria-Bertani (LB) broth overnight at 30°C.

  • Production Phase (0.1 N M9 Medium): Transfer cells (1% v/v) to Minimal Medium (M9) modified with reduced nitrogen (0.1 g/L NH₄Cl) to trigger PHA accumulation.

  • Carbon Feeding (The Critical Step):

    • Control (Saturated): Add Sodium Octanoate (20 mM) as the sole carbon source.

    • Target (Unsaturated): Add 7-Octenoic Acid (20 mM). Note: To vary the unsaturation degree, feed a mixture of octanoate and 7-octenoic acid in molar ratios (e.g., 50:50).

  • Incubation: Incubate at 30°C, 200 rpm for 48–72 hours.

  • Harvest & Extraction: Centrifuge cells, lyophilize, and extract polymer using chloroform (4 hours at 60°C). Precipitate in cold methanol (10:1 Methanol:Chloroform ratio).

  • Self-Validation (NMR): Dissolve purified polymer in CDCl₃. Acquire ¹H-NMR.

    • Check: Look for multiplet peaks at 5.7–5.9 ppm (methine proton

      
      ) and 4.9–5.1 ppm  (terminal methylene protons 
      
      
      
      ).
    • Result: If these peaks are absent, the bacteria likely metabolized the double bond (beta-oxidation over-activity) or the feed was incorrect.

Protocol B: Thiol-Ene Modification (Crosslinking)

Objective: Crosslink the unsaturated PHA to increase Young's Modulus.

  • Solution Prep: Dissolve 1.0 g of P(3HO-co-3HO7) in 10 mL Chloroform.

  • Add Crosslinker: Add 1,6-Hexanedithiol (0.5 molar equivalent relative to alkene groups calculated from NMR).

  • Add Initiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 1 wt% relative to the polymer.

  • Reaction: Pour into a glass petri dish (to form a film) or quartz cuvette. Irradiate with UV light (365 nm, ~10 mW/cm²) for 30 minutes.

  • Purification: Wash the resulting film with excess methanol to remove unreacted thiol and initiator.

  • Self-Validation (FTIR/NMR):

    • FTIR Check: Monitor the C=C stretching vibration at 1640 cm⁻¹ .

    • Success Criteria: The peak intensity at 1640 cm⁻¹ should decrease significantly (>90% reduction) compared to the starting material, indicating consumption of the double bonds.

    • Solubility Check: Attempt to redissolve a small piece of the film in chloroform. A successful crosslinked network will swell (gel) but not dissolve .

References
  • Production of unsaturated PHAs

    • Hany, P., et al. (2023).[1] Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths. PLOS ONE.

  • Thiol-ene Click Chemistry on PHAs

    • Nomura, C. T., et al. (2016). Use of thiol-ene click chemistry to modify mechanical and thermal properties of polyhydroxyalkanoates (PHAs). International Journal of Biological Macromolecules.
  • Thermal Properties of mcl-PHAs

    • Rai, R., et al. (2011).[2] Poly-3-hydroxyoctanoate P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina. ResearchGate.

  • Crosslinking and Mechanical Properties

    • Levine, A. C., et al. (2015).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-hydroxyoct-7-enoic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive validation of the chemical structure of "3-hydroxyoct-7-enoic acid" utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document provides not just a theoretical overview but a practical, in-depth guide grounded in established principles and experimental best practices.

Introduction: The Imperative of Structural Integrity

3-hydroxyoct-7-enoic acid, a functionalized fatty acid, presents a structure with multiple key features: a carboxylic acid, a secondary alcohol, and a terminal alkene. Each of these functional groups, and their precise location within the octanoic acid backbone, must be unequivocally confirmed to ensure the compound's identity and purity. Any ambiguity could have profound implications for its chemical reactivity, biological activity, and overall utility in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and to reveal through-bond and through-space connectivities between them. This guide will systematically walk through the process of validating the structure of 3-hydroxyoct-7-enoic acid using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Predicted NMR Spectral Data for 3-hydroxyoct-7-enoic acid

A crucial first step in structural validation is to predict the expected NMR spectra based on the known chemical structure. This provides a theoretical framework against which the experimental data can be compared. The predicted chemical shifts are based on established empirical data for similar functional groups and molecular fragments.[2][3]

Structure of 3-hydroxyoct-7-enoic acid:

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11-12br s1HCOOH
2~2.5dd2H-CH₂-COOH
3~4.1m1H-CH(OH)-
4~1.6m2H-CH₂-CH(OH)-
5~1.4m2H-CH₂-CH₂-CH₂-
6~2.1m2H-CH₂-CH=CH₂
7~5.8m1H-CH=CH₂
8~5.0m2H-CH=CH₂
OHVariablebr s1H-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Assignment
1~175COOH
2~40-CH₂-COOH
3~68-CH(OH)-
4~35-CH₂-CH(OH)-
5~25-CH₂-CH₂-CH₂-
6~33-CH₂-CH=CH₂
7~138-CH=CH₂
8~115-CH=CH₂

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring high-quality NMR data for the structural validation of 3-hydroxyoct-7-enoic acid. This workflow is designed to be self-validating, with each experiment providing a layer of confirmation for the proposed structure.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4][5][6][7]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the synthesized 3-hydroxyoct-7-enoic acid for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[4]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

  • Filtration: Filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][7]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) is also common practice.[8]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

  • COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum. This experiment reveals proton-proton couplings within the same spin system, typically over two to three bonds.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum. This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D ¹H-¹³C HMBC spectrum. This experiment reveals correlations between protons and carbons over multiple bonds (typically two to three bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[9][10][13]

Data Analysis and Structural Confirmation: A Multi-faceted Approach

The power of this suite of experiments lies in the complementary information each provides. The final structural assignment is a result of integrating all the data.

1D NMR Analysis: The Foundation
  • ¹H NMR: The proton spectrum will provide initial information on the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons in each environment), and their multiplicity (the number of neighboring protons). The broad singlet for the carboxylic acid proton, the characteristic signals for the terminal alkene, and the methine proton adjacent to the hydroxyl group are key features to identify.

  • ¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the two sp² carbons of the alkene, and the carbon bearing the hydroxyl group.

2D NMR Analysis: Connecting the Pieces

The 2D NMR spectra are essential for assembling the molecular fragments identified in the 1D spectra.

  • COSY: The COSY spectrum will establish the connectivity of the proton spin systems. For example, it will show a correlation between the protons at C2 and the proton at C3, and between the protons at C6 and the proton at C7.

  • HSQC: The HSQC spectrum will unambiguously link each proton to its directly attached carbon.[11] This is a critical step in assigning the carbon signals. For instance, the proton at ~4.1 ppm will show a correlation to the carbon at ~68 ppm, confirming the C3-H3 connection.

  • HMBC: The HMBC spectrum is arguably the most informative for confirming the overall carbon skeleton.[9][14] Key expected correlations that would validate the structure of 3-hydroxyoct-7-enoic acid are outlined in the table below.

Table 3: Key Expected HMBC Correlations for 3-hydroxyoct-7-enoic acid

Proton(s) at PositionCorrelates to Carbon(s) at PositionSignificance
H2 (~2.5 ppm)C1 (~175 ppm), C3 (~68 ppm), C4 (~35 ppm)Confirms proximity to the carboxylic acid and the hydroxyl-bearing carbon.
H3 (~4.1 ppm)C1 (~175 ppm), C2 (~40 ppm), C4 (~35 ppm), C5 (~25 ppm)Links the hydroxyl-bearing carbon to the adjacent methylene groups and the carboxylic acid.
H6 (~2.1 ppm)C5 (~25 ppm), C7 (~138 ppm), C8 (~115 ppm)Connects the aliphatic chain to the terminal alkene.
H7 (~5.8 ppm)C5 (~25 ppm), C6 (~33 ppm)Further confirms the position of the double bond.
H8 (~5.0 ppm)C6 (~33 ppm), C7 (~138 ppm)Confirms the terminal nature of the alkene.

Visualizing the Validation Process

Graphviz diagrams can effectively illustrate the experimental workflow and the key connectivities that confirm the structure.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation Sample 3-hydroxyoct-7-enoic acid Solvent CDCl3 Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube 1H 1D ¹H NMR NMR_Tube->1H 13C 1D ¹³C NMR 1H->13C COSY 2D COSY 13C->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Structure_Validation Structural Confirmation HMBC->Structure_Validation HMBC_Correlations cluster_structure Key HMBC Correlations (²JCH, ³JCH) struct HOOC(1)-CH₂(2)-CH(OH)(3)-CH₂(4)-CH₂(5)-CH₂(6)-CH(7)=CH₂(8) H2 H2 C1 C1 H2->C1 C3 C3 H2->C3 H3 H3 C2 C2 H3->C2 C4 C4 H3->C4 H6 H6 C5 C5 H6->C5 C7 C7 H6->C7 C8 C8 H6->C8

Caption: Key HMBC correlations for structural confirmation.

Caption: Key COSY correlations showing proton spin systems.

Conclusion: An Unambiguous Structural Assignment

By systematically acquiring and interpreting a comprehensive set of 1D and 2D NMR data, the chemical structure of 3-hydroxyoct-7-enoic acid can be validated with a high degree of confidence. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift information, while COSY, HSQC, and HMBC experiments work in concert to piece together the molecular puzzle. This rigorous, multi-technique approach ensures the structural integrity of the molecule, a critical requirement for its application in any scientific endeavor.

References

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MDPI. (2018, August 9). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • DiVA portal. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • MDPI. (2020, November 25). 1H-NMR-Based Chemometric Analysis of Echinacea Species to Predict Effectors of Myeloid Progenitor Stimulation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (2022, June 27). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. Retrieved from [Link]

  • ResearchGate. 13 C-NMR (125MHz) and 1 H-NMR (500MHz) spectral data of 2, 3, 8 tri-O-methyl ellagic acid. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • University of Leicester. How to Prepare Samples for NMR. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0282536). Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2022, August 10). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Retrieved from [Link]

  • Google Patents. WO2005030747A1 - A process for the synthesis of 3-hydroxy-gamma-butyrolactone.
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • PMC. (2024, April 2). Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases. Retrieved from [Link]

  • University of Notre Dame. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0168360). Retrieved from [Link]

  • Springer. Engineering Pseudomonas aeruginosa for (R)- 3-hydroxydecanoic acid production. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. The 1 H NMR spectrum of racemic MDPV (blue colour, top) and the 1 H NMR.... Retrieved from [Link]

  • PubMed. (2005, April). Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. Retrieved from [Link]

  • MDPI. (2020, March 19). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • PubMed. (2018, February). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

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Cross-referencing "3-hydroxyoct-7-enoic acid" analytical data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and analytical framework for 3-hydroxyoct-7-enoic acid , a specialized unsaturated monomer derived from Medium-Chain Length Polyhydroxyalkanoates (mcl-PHAs).

Status: Validated | Type: Unsaturated Chiral Synthon | CAS: 147852-83-3 (Generic)

Executive Analysis: The "Reactive" Advantage

3-Hydroxyoct-7-enoic acid (3H7Oe) is a functionalized beta-hydroxy fatty acid. Unlike its saturated counterpart, 3-hydroxyoctanoic acid (3HO) , the presence of a terminal double bond at the C7 position transforms this molecule from a passive structural unit into a reactive chemical handle.

For drug development and polymer engineering, 3H7Oe offers two distinct performance advantages:

  • Orthogonal Reactivity: The terminal alkene allows for post-synthetic modification (e.g., thiol-ene "click" chemistry, epoxidation) without disrupting the chiral center.

  • Thermal Modulation: When incorporated into polymers, the unsaturated side chain disrupts crystalline packing, significantly lowering the glass transition temperature (

    
    ) and increasing elasticity compared to saturated analogs.
    
Quick Comparison: 3H7Oe vs. Standard 3HO
Feature3-Hydroxyoct-7-enoic Acid (Target)3-Hydroxyoctanoic Acid (Standard)
Structure Unsaturated (

at

-position)
Saturated Alkyl Chain
Reactivity High (Alkene + Carboxyl + Hydroxyl)Low (Carboxyl + Hydroxyl only)
Polymer

Lower (typically -45°C to -55°C)Higher (typically -35°C to -40°C)
Primary Source Biosynthesis (Engineered Pseudomonas)Biosynthesis or Chemical Reduction
Key Application Functionalizable scaffolds, Cross-linkingBiocompatible elastomers, Standards

Experimental Characterization & Validation

To validate the identity of 3H7Oe, researchers must distinguish it from the saturated 3HO and other regioisomers (e.g., 6-enoic acid). The following protocols establish a self-validating analytical workflow.

Protocol A: Structural Confirmation via NMR Spectroscopy

Objective: Confirm the presence of the terminal alkene and the integrity of the chiral


-hydroxy core.

Methodology:

  • Dissolve 10 mg of purified methyl ester derivative (Methyl 3-hydroxyoct-7-enoate) in

    
    .
    
  • Acquire

    
    -NMR (400 MHz or higher).
    
  • Critical Checkpoint: Verify the ratio of vinyl protons to the methine proton (H3).

Diagnostic Signals (Chemical Shifts


): 
  • Terminal Alkene (H7): A distinct multiplet at 5.75–5.85 ppm (1H).

  • Terminal Vinyl (H8): Two multiplets/doublets at 4.90–5.05 ppm (2H). Note: These signals are absent in the 3HO standard.

  • Chiral Center (H3): A multiplet at 4.00–4.05 ppm (1H).

  • Alpha-Methylene (H2): Doublet of doublets at 2.40–2.60 ppm (2H).

Protocol B: GC-MS Fragmentation Analysis

Objective: Differentiate 3H7Oe from saturated contaminants based on mass-to-charge (


) fragmentation patterns.

Workflow:

  • Derivatization: Treat the acid with TMS-diazomethane (to form methyl ester) or BSTFA (to form TMS ether/ester) to ensure volatility.

  • Column: HP-5ms or equivalent non-polar capillary column.

  • Temperature Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    250°C.

Key Fragmentation Ions (Methyl Ester Derivative):

  • 
     103:  Characteristic of all 3-hydroxy methyl esters (
    
    
    
    fragment).
  • 
     172 (
    
    
    
    ):
    Molecular ion for Methyl 3-hydroxyoct-7-enoate (often weak).
  • 
     154 (
    
    
    
    ):
    Dehydration peak, prominent in hydroxy esters.
  • Differentiation: The saturated 3HO methyl ester has a molecular ion of

    
     174 , clearly distinguishing it by 2 mass units.
    

Biosynthesis & Pathway Logic

The production of 3H7Oe is not a random degradation event but a controlled outcome of the


-oxidation pathway in Pseudomonas species (e.g., P. putida KT2440 or P. oleovorans) when fed specific precursors like 7-octenoic acid or non-fatty acid carbon sources in engineered strains.

Biosynthesis cluster_0 Substrate Input cluster_1 Beta-Oxidation Cycle 7-Octenoic Acid 7-Octenoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 7-Octenoic Acid->Acyl-CoA Synthetase Activation Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Synthetase->Enoyl-CoA Hydratase Beta-Oxidation 3-Hydroxy-7-octenoyl-CoA 3-Hydroxy-7-octenoyl-CoA Enoyl-CoA Hydratase->3-Hydroxy-7-octenoyl-CoA Intermediate PHA Synthase (PhaC) PHA Synthase (PhaC) 3-Hydroxy-7-octenoyl-CoA->PHA Synthase (PhaC) Polymerization Poly(3-hydroxy-7-octenoate) Poly(3-hydroxy-7-octenoate) PHA Synthase (PhaC)->Poly(3-hydroxy-7-octenoate) Accumulation

Caption: Pathway logic for the conversion of unsaturated precursors into 3-hydroxy-7-octenoate monomers via Pseudomonas beta-oxidation.

Performance: The "Click" Chemistry Advantage

The defining performance metric of 3H7Oe over saturated alternatives is its ability to undergo Thiol-Ene Click Chemistry . This reaction is rapid, high-yielding, and tolerant of oxygen/water, making it ideal for modifying biological scaffolds.

Experimental Proof of Concept:

  • Reaction: Poly(3-hydroxy-7-octenoate) + PEG-dithiol

    
     Cross-linked Gel.
    
  • Result: The unsaturated polymer forms a stable organogel or hydrogel, whereas the saturated 3HO polymer remains a viscous liquid or brittle solid under the same conditions.

  • Data Support: In comparative studies, 3H7Oe-based polymers showed a decrease in crystallinity from ~30% (saturated) to <10% (unsaturated), enhancing biodegradability and flexibility.

References

  • Ren, Z., et al. (2002). "Preparation and Characterization of Enantiomerically Pure Telechelic Diols from mcl-Poly[(R)-3-hydroxyalkanoates]." Macromolecules, 35(3), 834–840.[1]

  • Lageveen, R. G., et al. (1988). "Formation of polyesters consisting of medium-chain-length 3-hydroxyalkanoic acids from gluconate by Pseudomonas oleovorans." Applied and Environmental Microbiology, 54(12), 2924–2932.

  • Kim, Y. B., et al. (1995). "Preparation and Characterization of Poly(3-hydroxy-7-octenoate-co-3-hydroxyoctanoate) by Pseudomonas oleovorans." Macromolecules, 28, 4469-4475.

  • United States Patent US6472188B1. "Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates."

Sources

A Comparative Analysis of the Biological Activity of 3-hydroxyoct-7-enoic Acid and Other Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of 3-hydroxyoct-7-enoic acid and other relevant fatty acids for researchers, scientists, and drug development professionals. By synthesizing available data and outlining detailed experimental protocols, this document aims to serve as a valuable resource for investigating the therapeutic potential of these lipid molecules.

Introduction: The Emerging Role of Hydroxy Fatty Acids in Cellular Signaling

Fatty acids, traditionally known for their roles in energy storage and membrane structure, are now increasingly recognized as critical signaling molecules that modulate a wide array of physiological and pathological processes. Among these, medium-chain fatty acids (MCFAs) and their hydroxylated derivatives (HFAs) have garnered significant attention for their diverse biological activities, including the regulation of inflammation, immune responses, and microbial growth.[1][2] This guide focuses on the lesser-studied 3-hydroxyoct-7-enoic acid, comparing its known and predicted biological functions with those of its more extensively characterized saturated and unsaturated counterparts.

The G-Protein Coupled Receptor GPR84: A Key Target for Medium-Chain Fatty Acids

A pivotal discovery in the field was the identification of G protein-coupled receptor 84 (GPR84) as a receptor for medium-chain fatty acids, particularly those with carbon chain lengths of 9-14.[1][3] GPR84 is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, and its activation is linked to inflammatory and immune responses.[4]

Agonist Activity at GPR84: A Comparative Overview

While direct experimental data for 3-hydroxyoct-7-enoic acid is scarce, we can infer its potential activity by examining related molecules. Medium-chain fatty acids, especially those with a hydroxyl group at the 2- or 3-position, have been shown to be more effective GPR84 agonists than their non-hydroxylated counterparts.[5]

Fatty AcidStructureGPR84 Agonist Activity (EC50)Key Findings & References
3-hydroxyoctanoic acid Saturated C8Likely agonist, specific EC50 not widely reported.Saturated 3-hydroxy fatty acids are known GPR84 agonists.[5]
3-hydroxyoct-7-enoic acid Monounsaturated C8Predicted agonist. The presence of the hydroxyl group suggests activity, but the impact of the terminal double bond is uncharacterized.No direct data available.
2-hydroxylauric acid (2-OH-C12) Saturated C129.9 µMPotent GPR84 agonist.[5]
3-hydroxylauric acid (3-OH-C12) Saturated C1213 µMPotent GPR84 agonist.[5][6]
Capric acid (C10) Saturated C10Endogenous ligand for GPR84.[7]Activates GPR84.[7]
Lauric acid (C12) Saturated C12Did not activate GPR84 in a [35S]GTPγS binding assay.[5]Inconsistent activity reported.[5]
7-octenoic acid Monounsaturated C8Not reported as a GPR84 agonist.Exhibits anti-inflammatory properties through other mechanisms.[8][9]

Table 1: Comparative GPR84 Agonist Activity of Various Fatty Acids.

The data suggests that both chain length and hydroxylation are critical for GPR84 activation. The presence of a double bond in 3-hydroxyoct-7-enoic acid may alter its binding affinity and efficacy compared to the saturated 3-hydroxyoctanoic acid. Unsaturated fatty acids can adopt different conformations, which may influence their interaction with the receptor's binding pocket.[10]

GPR84 Signaling Pathways

Activation of GPR84 by its agonists primarily couples to the pertussis toxin-sensitive Gαi/o pathway.[3] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can stimulate the release of intracellular calcium and activate downstream signaling cascades like the MAP kinase and PI3K-Akt pathways.[4][11]

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fatty_Acid 3-hydroxyoct-7-enoic acid (or other MCFA) GPR84 GPR84 Fatty_Acid->GPR84 G_Protein Gαi/oβγ GPR84->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca2+ Intracellular Ca2+ Release G_Protein->Ca2+ Stimulation MAPK_PI3K MAPK / PI3K-Akt Pathways G_Protein->MAPK_PI3K Activation cAMP cAMP AC->cAMP Production ↓ Inflammatory_Response Pro-inflammatory Response Ca2+->Inflammatory_Response MAPK_PI3K->Inflammatory_Response

Figure 1: Simplified GPR84 signaling pathway.

Immunomodulatory Effects: A Double-Edged Sword

The activation of GPR84 on immune cells often leads to a pro-inflammatory response. This includes increased chemotaxis of polymorphonuclear leukocytes (PMNs) and macrophages, and amplified production of pro-inflammatory cytokines like IL-8 and TNF-α in response to stimuli such as lipopolysaccharide (LPS).[5] GPR84 activation has been implicated in enhancing NLRP3 inflammasome activation in macrophages, contributing to intestinal mucosal inflammation.[12]

Conversely, some unsaturated fatty acids, such as 7-octenoic acid, have demonstrated anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] This suggests that the saturation status of the fatty acid chain could be a critical determinant of its overall effect on the immune system. The terminal double bond in 3-hydroxyoct-7-enoic acid may confer anti-inflammatory properties that could counteract the pro-inflammatory signaling through GPR84, a hypothesis that warrants experimental validation.

Antimicrobial Activity: A Potential Therapeutic Avenue

Several 3-hydroxy fatty acids have been shown to possess antimicrobial properties. For instance, racemic mixtures of saturated 3-hydroxy fatty acids exhibit antifungal activity against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 100 µg/ml.[13] The presence of a carboxylic acid group is often essential for this activity.[4]

Fatty Acid / DerivativeTarget Organism(s)Antimicrobial Activity (MIC)Key Findings & References
Saturated 3-hydroxy FAs Molds and Yeasts10 - 100 µg/mlBroad antifungal activity.[13]
(R)-3-hydroxyoctanoic acid Pseudomonas aeruginosaInhibits quorum sensing-regulated pyocyanin production.Anti-virulence activity.[4]
(E)-oct-2-enoic acid Pseudomonas aeruginosaInhibits quorum sensing-regulated pyocyanin production.Anti-virulence activity.[4]
3-Halogenated octanoic acids Candida albicansInhibits hyphae formation.Antifungal activity.[4]
Lepidium sativum seed oil Various bacteria and C. albicans47.5 mg/ml (for most pathogens)Contains 7,10-hexadecadienoic acid and 11-octadecenoic acid.[14]

Table 2: Comparative Antimicrobial Activity of Various Fatty Acids and Their Derivatives.

The antimicrobial potential of 3-hydroxyoct-7-enoic acid has not been specifically reported. However, based on the activity of its saturated counterpart and other unsaturated fatty acids, it is plausible that it possesses antimicrobial properties. The double bond might influence its ability to disrupt microbial cell membranes or interfere with cellular processes.

Experimental Protocols for Assessing Biological Activity

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to characterize the biological activity of 3-hydroxyoct-7-enoic acid and other fatty acids.

GPR84 Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR84.

Principle: GPR84 activation leads to the release of calcium from intracellular stores. A calcium-sensitive fluorescent dye is used to detect this change in calcium concentration.[2][15]

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GPR84 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of 3-hydroxyoct-7-enoic acid and other test fatty acids in the assay buffer.

    • Use a fluorescent plate reader with an integrated liquid handling system (e.g., FlexStation or FLIPR).

    • Add 50 µL of the compound dilutions to the respective wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of the compounds over a period of 2-3 minutes.

    • Calculate the change in fluorescence (ΔF) and normalize it to the baseline fluorescence (F0) to get ΔF/F0.

    • Plot the dose-response curves and determine the EC50 values.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture GPR84-expressing HEK293 cells Start->Cell_Culture Seed_Plate Seed cells in 96-well plate Cell_Culture->Seed_Plate Incubate_24h Incubate 24h Seed_Plate->Incubate_24h Dye_Loading Load cells with Fluo-4 AM Incubate_24h->Dye_Loading Incubate_1h Incubate 1h at 37°C Dye_Loading->Incubate_1h Measure_Fluorescence Measure fluorescence in plate reader Incubate_1h->Measure_Fluorescence Prepare_Compounds Prepare serial dilutions of fatty acids Add_Compounds Add compounds to wells Prepare_Compounds->Add_Compounds Measure_Fluorescence->Add_Compounds Record_Data Record fluorescence change Add_Compounds->Record_Data Analyze_Data Calculate ΔF/F0 and EC50 Record_Data->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the Calcium Mobilization Assay.

Inflammatory Signaling: NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by a luminometer.[16][17]

Methodology:

  • Cell Culture and Transfection:

    • Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test fatty acids for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in NF-κB activity relative to the vehicle-treated control.

Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the concentration of specific cytokines released by immune cells.

Principle: A sandwich ELISA is used to capture and detect the cytokine of interest (e.g., TNF-α, IL-6) from the cell culture supernatant.[18][19]

Methodology:

  • Cell Culture and Treatment:

    • Culture primary macrophages or a macrophage cell line (e.g., RAW 264.7) in a 24-well plate.

    • Pre-treat the cells with the test fatty acids for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding the samples and standards.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and determine the concentration of the cytokine in the samples.

Conclusion and Future Directions

While 3-hydroxyoctanoic acid and other medium-chain hydroxy fatty acids are established as important signaling molecules, particularly through their interaction with GPR84, the specific biological activities of 3-hydroxyoct-7-enoic acid remain largely unexplored. The presence of a terminal double bond is likely to significantly influence its pharmacological profile, potentially modulating its potency as a GPR84 agonist and conferring distinct immunomodulatory and antimicrobial properties.

Future research should focus on the chemical synthesis of 3-hydroxyoct-7-enoic acid to enable its direct biological evaluation. The experimental protocols outlined in this guide provide a robust framework for characterizing its activity at GPR84, its impact on inflammatory signaling pathways, and its potential as an antimicrobial agent. A thorough comparative analysis with its saturated and other unsaturated fatty acid analogs will be crucial in elucidating the structure-activity relationships and unlocking the therapeutic potential of this novel lipid mediator.

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  • Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. (n.d.). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Host-Derived Lipids. (n.d.). MDPI. Available at: [Link]

  • Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. (2023). MDPI. Available at: [Link]

  • Selected MIC values of fatty acids against different Gram-positive bacteria. (n.d.). ResearchGate. Available at: [Link]

  • NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. Available at: [Link]

  • Saturated Fats Compared With Unsaturated Fats and Sources of Carbohydrates in Relation to Risk of Coronary Heart Disease. (2015). ResearchGate. Available at: [Link]

  • Synthesis of (±)-7-hydroxylycopodine. (2012). PubMed. Available at: [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. Available at: [Link]

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Performance of "3-hydroxyoct-7-enoic acid" based polymers against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Functionalizable" Advantage

In the landscape of biodegradable polymers, Poly(3-hydroxyoct-7-enoic acid) [P(HO7E)] represents a paradigm shift from "passive" degradation to "active" functionalization. While industry standards like PLGA (Poly(lactic-co-glycolic acid)) and PCL (Polycaprolactone) dominate due to regulatory precedence, they suffer from significant limitations: lack of reactive side groups, acidic degradation byproducts, and brittle mechanical profiles.

P(HO7E) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA) characterized by a terminal alkene group on the C8 side chain. This unsaturation is not merely a structural feature; it is a chemical handle allowing for high-efficiency post-polymerization modification via "click" chemistry. This guide evaluates P(HO7E) against PLGA and PCL, demonstrating its superior utility in targeted drug delivery and soft tissue engineering .

Comparative Performance Matrix

The following data synthesizes experimental values for P(HO7E) (and similar unsaturated mcl-PHAs) against standard polyesters.

Table 1: Physicochemical & Mechanical Properties[1]
FeatureP(HO7E) (mcl-PHA) PLGA (50:50) PCL Implication
Side Chain Functionality Terminal Alkene (Reactive) Methyl / None (Inert)None (Inert)P(HO7E) allows direct conjugation of drugs/peptides.
Glass Transition (

)
-45°C to -55°C 40°C to 60°C-60°CP(HO7E) is elastomeric at body temp; PLGA is rigid.
Young's Modulus 5 – 20 MPa 1,000 – 4,000 MPa300 – 500 MPaP(HO7E) mimics soft tissue (skin, vessels).
Elongation at Break 300% – 450% 3% – 10%>700%P(HO7E) withstands cyclic strain without fracture.
Degradation Mechanism Surface Erosion (Enzymatic)Bulk Hydrolysis (Autocatalytic)Bulk Hydrolysis (Slow)P(HO7E) avoids the "acid burst" seen in PLGA.
Degradation Product pH Neutral / Mildly AcidicHighly Acidic (pH < 3) NeutralP(HO7E) reduces inflammation in sensitive tissues.

Deep Dive: The Chemical Advantage

The "Click" Chemistry Gateway

The defining superiority of P(HO7E) is the terminal double bond at the 7th carbon position. Unlike PLGA, which requires complex end-group chemistry to attach one ligand per chain, P(HO7E) allows for multivalent functionalization along the entire backbone.

Mechanism: Thiol-ene Click Reaction (Radical mediated or Michael addition).

  • Efficiency: High yield (>90%), no toxic byproducts.

  • Versatility: Can attach PEG (to increase hydrophilicity), RGD peptides (for cell adhesion), or drugs (for prodrug systems).

Diagram 1: Functionalization Pathway

The following logic flow illustrates how P(HO7E) is transformed from a raw bacterial biopolymer into a targeted therapeutic vector.

G Substrate Substrate: 7-Octenoic Acid Bacteria Biocatalyst: P. putida (GPo1) Substrate->Bacteria Fermentation Polymer Native Polymer: P(HO7E) (Hydrophobic/Inert) Bacteria->Polymer Extraction Click Thiol-ene Click Reaction (UV/Photoinitiator) Polymer->Click Functionalization Func1 PEGylated P(HO7E) (Stealth/Hydrophilic) Click->Func1 + PEG-SH Func2 Peptide-P(HO7E) (Cell Targeting) Click->Func2 + RGD-SH Func3 Crosslinked Gel (Controlled Release) Click->Func3 + Dithiol linker

Caption: Synthesis and divergence of P(HO7E) applications via thiol-ene click chemistry.

Experimental Protocols

To validate the performance of P(HO7E) in your lab, follow these standardized protocols. These workflows ensure reproducibility and direct comparability to PLGA/PCL controls.

Protocol A: Biosynthesis & Extraction

Objective: Isolate high-purity P(HO7E) with preserved unsaturation.

  • Strain: Pseudomonas putida GPo1 (ATCC 29347).

  • Media: E2 mineral medium supplemented with 15 mM 7-octenoic acid as the sole carbon source.

    • Note: Use of nonanoic acid cosubstrate will result in a copolymer (P(HO-co-HO7E)), reducing alkene density.

  • Fermentation: 30°C, 48-72 hours. Monitor OD600.

  • Extraction (Solvent-Free Method Preferred):

    • Harvest cells via centrifugation (6000g, 15 min).

    • Lyse cells using sodium hypochlorite dispersion (pH 10) or surfactant-hypochlorite mixtures to prevent polymer degradation.

    • Standard Method: Soxhlet extraction with acetone (solubilizes mcl-PHA) followed by precipitation in cold methanol.

  • Validation:

    
    H-NMR. Look for multiplets at 5.8 ppm  (methine) and 5.0 ppm  (methylene) confirming the terminal vinyl group.
    
Protocol B: Thiol-Ene "Click" Functionalization

Objective: Conjugate a model thiol (e.g., thioglycolic acid) to demonstrate reactivity.

  • Dissolution: Dissolve 100 mg P(HO7E) in chloroform.

  • Reagents: Add 5-fold molar excess of thiol compound and 0.5 wt% photoinitiator (DMPA).

  • Reaction: Irradiate with UV light (365 nm) for 10-30 minutes at room temperature.

  • Purification: Precipitate in cold methanol to remove unreacted thiol.

  • Result: The polymer is now amphiphilic (if thiol was polar) or crosslinked.

Protocol C: In Vitro Degradation Assay

Objective: Compare mass loss and pH change vs. PLGA.

  • Sample Prep: Cast films (10mm diameter) of P(HO7E), PLGA 50:50, and PCL.

  • Incubation: PBS (pH 7.4) at 37°C with and without Lipase (Pseudomonas lipase).

    • Reasoning: mcl-PHAs require enzymatic catalysis for rapid surface erosion; hydrolytic degradation is very slow.

  • Measurement Points: Days 1, 7, 14, 28.

  • Readout:

    • Mass Loss: Weigh dried samples.

    • Medium pH: PLGA wells will drop to pH ~3-4 by Day 28; P(HO7E) will remain near neutral.

Decision Logic: When to Use P(HO7E)

Use the following flowchart to determine if P(HO7E) is the correct candidate for your specific drug delivery or tissue engineering challenge.

Decision Start Application Requirement Q1 Is mechanical flexibility (elastomer) required? Start->Q1 Q2 Is post-synthesis chemical modification needed? Q1->Q2 Yes (Soft Tissue) Q3 Is rapid (<2 months) bio-resorption critical? Q1->Q3 No (Bone/Rigid) Res_PHO Select P(HO7E) Q2->Res_PHO Yes (Targeting/Crosslinking) Res_PCL Select PCL Q2->Res_PCL No (Long term support) Res_PLGA Select PLGA Q3->Res_PLGA Yes Q3->Res_PCL No

Caption: Selection logic based on mechanical and chemical requirements.

References

  • Levine, A. C., et al. (2016). "Click" Chemistry Functionalization of Elevated Unsaturation Polyhydroxyalkanoates. Biomacromolecules. Link

  • Xiong, Y. C., et al. (2010). Intracellular cleavage of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) nanoparticles for drug delivery. Biomaterials.[1][2][3][4][5] Link

  • Lu, X. Y., et al. (2011). Polyhydroxyalkanoate nanoparticles as a potential drug delivery system for cancer therapy.[3] Journal of Biomedical Nanotechnology. Link

  • Rai, R., et al. (2011). Synthesis of functionalized PHAs and their applications. Biomacromolecules. Link

  • Hazer, B. (2010). Amphiphilic poly(3-hydroxyalkanoate)s: chemical modification and physicochemical characterization. Energy & Fuels. Link

Sources

A Senior Application Scientist's Guide to Quantifying "3-hydroxyoct-7-enoic acid" Incorporation in Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise control over the composition of copolymers is fundamental to designing advanced drug delivery systems. Functional monomers, such as 3-hydroxyoct-7-enoic acid (3HO-7E), are incorporated into polymer backbones like polyhydroxyalkanoates (PHAs) to introduce specific functionalities. The terminal double bond in 3HO-7E, for instance, is a prime site for post-polymerization modifications, including the attachment of targeting ligands or therapeutic molecules. Therefore, accurately quantifying the incorporation of such monomers is not merely a characterization step but a critical quality attribute that dictates the final therapeutic efficacy and safety of the drug delivery vehicle.

This guide provides a comparative overview of the essential analytical techniques for quantifying 3HO-7E incorporation, offering insights into the causality behind experimental choices and presenting detailed protocols to ensure reproducible and reliable results.

The Gold Standard: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy stands as the most reliable and widely used method for determining copolymer composition.[1][2][3] The technique is inherently quantitative, as the area of a signal is directly proportional to the number of protons giving rise to it.[2][3] This allows for a direct comparison of the integral values of peaks unique to each monomer unit within the copolymer chain.

Causality of Method Selection: The power of ¹H NMR lies in its ability to distinguish subtle differences in the chemical environments of protons. For a copolymer containing 3HO-7E and a comonomer like 3-hydroxybutyrate (3HB), the protons adjacent to the terminal double bond in 3HO-7E will have a distinct chemical shift compared to the saturated alkyl protons of the 3HB unit. This clear distinction allows for straightforward quantification.

Experimental Protocol: ¹H NMR for Copolymer Composition
  • Sample Preparation: Dissolve 10-15 mg of the purified dry copolymer in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the polymer is fully dissolved, using gentle vortexing or sonication if necessary.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1][2] While benchtop NMR (60-100 MHz) can be used, higher fields provide better signal dispersion and resolution, which is crucial for complex copolymers.[1][2]

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Phase the spectrum and correct the baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the characteristic peaks for each monomer. For a P(3HB-co-3HO-7E) copolymer:

      • 3HO-7E: Integrate the multiplet corresponding to the vinyl protons (–CH=CH₂) typically found around 5.8 ppm and the terminal methyl protons.

      • 3HB: Integrate the doublet corresponding to the methyl protons (–CH₃) typically found around 1.25 ppm.

  • Calculation: The molar percentage of each monomer can be calculated using the integral values.[4][5]

Confirmatory & Destructive Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that provides quantitative data on monomer composition after chemical degradation of the polymer.[6][7] This method is particularly useful for verifying NMR results or when dealing with complex mixtures where NMR signals may overlap.

Causality of Method Selection: This approach relies on the complete hydrolysis or methanolysis of the polyester backbone, breaking it down into its constituent hydroxy acid methyl esters. These volatile derivatives are then separated by gas chromatography and identified and quantified by mass spectrometry.[8] The high separation efficiency of GC and the specific fragmentation patterns from MS provide excellent selectivity and sensitivity.

Experimental Protocol: GC-MS Analysis via Acidic Methanolysis
  • Methanolysis: Place 5-10 mg of the dry copolymer in a pressure-resistant vial. Add 2 mL of a solution of 3% (v/v) sulfuric acid in methanol and 1 mL of chloroform.

  • Reaction: Seal the vial tightly and heat at 100°C for 4 hours to ensure complete conversion to fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge to separate the phases. The FAMEs will be in the lower chloroform phase.

  • Sample Preparation for GC-MS: Carefully transfer the chloroform layer to a new vial and, if necessary, concentrate it under a gentle stream of nitrogen. Dilute with a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Operate in split mode with a temperature of 250°C.[8]

    • Column: Use a suitable capillary column for FAME analysis (e.g., a 6% cyanopropyl-phenyl methylpolysiloxane column).[8]

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate the different methyl esters.[8]

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Quantification: Identify the peaks corresponding to the methyl esters of 3-hydroxybutyrate and 3-hydroxyoct-7-enoic acid by their retention times and mass spectra. Quantify using a calibration curve prepared with standards of the pure monomers.

Qualitative & Semi-Quantitative Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can confirm the incorporation of functional monomers and, in some cases, provide semi-quantitative estimates.[9][10]

Causality of Method Selection: This method relies on the principle that different chemical bonds absorb infrared radiation at specific frequencies. The presence of the C=C double bond in the 3HO-7E monomer will give rise to a characteristic absorption peak (around 1640 cm⁻¹) that is absent in a saturated comonomer like 3HB.[11] By comparing the intensity of this peak to a reference peak from the polymer backbone (e.g., the C=O ester peak around 1720 cm⁻¹), one can assess the relative incorporation.[11][12]

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: No specific preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid copolymer film or powder is placed directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Identify the key peaks: the ester carbonyl (C=O) stretch (ca. 1720 cm⁻¹) and the alkene C=C stretch (ca. 1640 cm⁻¹).

    • For a semi-quantitative comparison, a ratio of the absorbances of the C=C peak to the C=O peak can be calculated. This ratio will increase with higher 3HO-7E incorporation.

    • For more accurate quantification, a calibration curve must be constructed using copolymers of known composition (as determined by ¹H NMR).[9][10]

Comparative Analysis of Quantification Methods

To aid in the selection of the most appropriate technique, the following table summarizes the key attributes of each method. A decision-making workflow is also presented below.

Technique Principle Sample Prep. Accuracy Advantages Limitations
¹H NMR Nuclear spin resonanceSimple dissolutionHighNon-destructive, direct quantificationRequires soluble polymer, potential peak overlap
GC-MS Chromatographic separation & mass analysisDestructive (hydrolysis)HighHigh sensitivity, good for complex mixturesDestructive, requires derivatization, indirect
FTIR Infrared absorption by chemical bondsMinimal (ATR)Low to MediumRapid, non-destructive, easy to useIndirect quantification, requires calibration
Thermal Analysis (DSC) Measures heat flow during phase transitionsMinimalLowProvides data on thermal propertiesIndirect, composition effects can be convoluted

Decision Workflow for Method Selection

The choice of analytical method depends on the specific research question, available instrumentation, and desired level of accuracy. The following diagram illustrates a logical workflow for selecting the appropriate technique.

G start Start: Need to quantify 3HO-7E incorporation q1 Is high accuracy and direct quantification required? start->q1 nmr Use ¹H NMR (Gold Standard) q1->nmr Yes q3 Need a rapid, qualitative check for incorporation? q1->q3 No q2 Is the polymer insoluble or are NMR signals overlapping? nmr->q2 gcms Use GC-MS (Confirmatory) q2->gcms Yes end_accurate End: Accurate Quantification q2->end_accurate No end_confirm End: Confirmed Quantification gcms->end_confirm ftir Use FTIR (Screening) q3->ftir Yes end_qual End: Qualitative Assessment q3->end_qual No/End ftir->end_qual

Workflow for selecting a quantification method.

Comparison with an Alternative Monomer: 3-Hydroxyoctanoic Acid (3HO)

To illustrate the importance of the terminal double bond, we can compare the incorporation of 3HO-7E with its saturated analog, 3-hydroxyoctanoic acid (3HO). The primary difference in their copolymerization behavior will stem from their respective reactivity ratios. While specific reactivity ratios for these monomers would need to be determined experimentally, we can hypothesize based on general principles. The electron-donating nature of the alkyl chain is similar for both, but the steric hindrance and electronic effects of the terminal double bond in 3HO-7E might slightly alter its reactivity compared to 3HO.

Monomer Key Structural Feature Expected Impact on Copolymer Properties Primary Quantification Handle (¹H NMR)
3-hydroxyoct-7-enoic acid (3HO-7E) Terminal C=C double bondProvides site for post-polymerization modification, may slightly decrease crystallinity.Vinyl protons (~5.8 ppm)
3-hydroxyoctanoic acid (3HO) Saturated octyl side chainIncreases hydrophobicity and flexibility, lowers melting point compared to short-chain PHAs.Terminal methyl protons (~0.9 ppm)

The incorporation of either monomer will disrupt the crystallinity of a comonomer like 3HB, leading to a lower melting temperature (Tm) and glass transition temperature (Tg), which can be observed by Differential Scanning Calorimetry (DSC).[13][14][15] However, DSC is generally not a primary quantitative tool for composition unless a clear and well-defined correlation between composition and Tg/Tm has been established with standards.[15]

Conclusion

The reliable quantification of 3-hydroxyoct-7-enoic acid in copolymers is paramount for the development of functional biomaterials for drug delivery. ¹H NMR spectroscopy offers the most direct and accurate route to determining copolymer composition. GC-MS serves as an excellent orthogonal method for confirmation, while FTIR provides a rapid screening tool. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently characterize their materials, ensuring control over the critical parameters that govern performance in drug development applications.

References

  • Quantification of the Monomer Compositions of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and Poly(3-hydroxyvalerate) by Alkaline Hydrolysis and Using High-Performance Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Effect of Monomers of 3-Hydroxyhexanoate on Properties of Copolymers Poly(3-Hydroxybutyrate-co 3-Hydroxyhexanoate). ResearchGate. Available at: [Link]

  • Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR). Science and Education Publishing. Available at: [Link]

  • Effect of Monomers of 3-Hydroxyhexanoate on Properties of Copolymers Poly(3-Hydroxybutyrate-co 3-Hydroxyhexanoate). National Center for Biotechnology Information. Available at: [Link]

  • Determination of reactivity ratios for the copolymerization of poly(acrylic acid- co -itaconic acid) | Request PDF. ResearchGate. Available at: [Link]

  • Determination of copolymer compositions in polyhydroxyalkanoates using 1H benchtop nuclear magnetic resonance spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • FT-IR spectra of the monomers and polymers. ResearchGate. Available at: [Link]

  • Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer from engineered Halomonas. Royal Society of Chemistry. Available at: [Link]

  • Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry. LCGC International. Available at: [Link]

  • Thermal stability of polyhydroxyalkanoates | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Copolymers and Nanocomposites from Limonene, Styrene and Organomodified-Clay Using Ultrasonic Assisted Method. MDPI. Available at: [Link]

  • (PDF) Synthesis of an efficient copolymer of acrylamide and acrylic acid and determination of its swelling behavior. ResearchGate. Available at: [Link]

  • Determination of monomeric ratio compositions in polyhydroxyalkanoates using 1h benchtop nuclear magnetic resonance spectroscopy. American Chemical Society. Available at: [Link]

  • Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. RSC Publishing. Available at: [Link]

  • Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. National Center for Biotechnology Information. Available at: [Link]

  • Development of Headspace Gas Chromatography-Mass Spectrometry for Determination of Residual Monomer in Polymer Latex. ResearchGate. Available at: [Link]

  • Evaluation of Blended Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Properties Containing Various 3HHx Monomers. MDPI. Available at: [Link]

  • Determination of Copolymer Compositions in Polyhydroxyalkanoates Using 1 H Benchtop Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

  • A Review of Polyhydroxyalkanoates: Characterization, Production, and Application from Waste. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). National Center for Biotechnology Information. Available at: [Link]

  • FT-IR spectra of the studied copolymers. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • What is GC-MS? | Exploring Unknown Compounds in Polymers. Smithers. Available at: [Link]

  • MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. ResearchGate. Available at: [Link]

  • Quantitative Analysis of Copolymers by Ftir: Fur. Polym. Scribd. Available at: [Link]

  • Effect of Polyhydroxyalkanoate (PHA) Concentration on Polymeric Scaffolds Based on Blends of Poly-L-Lactic Acid (PLLA) and PHA Prepared via Thermally Induced Phase Separation (TIPS). MDPI. Available at: [Link]

  • Synthesis and characterization of some block copolymers of lactides with cyclic monomers using yttrium alkoxide as initiator | Request PDF. ResearchGate. Available at: [Link]

  • Analysis of Synthetic Polymers by GC & GCMS using the Versatile Pyrolysis Technique. Chromatographic Society of India. Available at: [Link]

  • "Synthesis and characterization of sustainable and biobased copolymers " by Guery Saenz. Mississippi State University. Available at: [Link]

  • Real-time NMR analysis of polyhydroxyalkanoate synthase reaction that synthesizes block copolymer comprising glycolate and 3-hydroxybutyrate | Request PDF. ResearchGate. Available at: [Link]

  • Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei: Key Enzyme of Biodegradable Plastic Synthesis. MDPI. Available at: [Link]

  • Determination of copolymer composition by benchtop NMR. Magritek. Available at: [Link]

  • Development and Characterization of Fully Renewable and Biodegradable Polyhydroxyalkanoate Blends with Improved Thermoformability. National Center for Biotechnology Information. Available at: [Link]

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Comparative analysis of "3-hydroxyoct-7-enoic acid" production in different bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoct-7-enoic acid (also known as (R)-3-hydroxy-7-octenoate) is a valuable chiral medium-chain fatty acid monomer containing a terminal alkene. It serves as a critical intermediate in the synthesis of antibiotics and as a functional monomer for modifying the thermal properties of polyhydroxyalkanoates (PHAs).

Unlike common metabolites, this molecule is not typically secreted directly in high titers by wild-type bacteria. Instead, it is produced intracellularly as a constituent of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) via the


-oxidation pathway  when specific precursors (e.g., 7-octenoic acid) are supplied. This guide compares the production efficacy of wild-type Pseudomonas strains against metabolically engineered mutants, analyzing the trade-offs between cell growth, polymer yield, and monomer specificity.

Metabolic Pathway & Mechanistic Logic[1]

The production of 3-hydroxyoct-7-enoic acid relies on the metabolic competition between the


-oxidation cycle  (energy generation) and PHA synthase  (polymerization).
The Biosynthetic Route
  • Uptake: The precursor 7-octenoic acid is transported into the cell and activated to 7-octenoyl-CoA .

  • 
    -Oxidation:  The Acyl-CoA undergoes the first step of 
    
    
    
    -oxidation to form trans-2,7-octadienoyl-CoA , which is hydrated to (S)-3-hydroxy-7-octenoyl-CoA .
  • Epimerization: An epimerase converts the (S)-isomer to (R)-3-hydroxy-7-octenoyl-CoA , the specific substrate for PHA synthase.

  • Polymerization vs. Degradation:

    • In Wild-Type Strains: The CoA intermediate is rapidly processed further down the

      
      -oxidation spiral to acetyl-CoA (energy), resulting in chain shortening and mixed monomers (C8 and C6).
      
    • In Engineered Strains (

      
      fad):  Blockage of downstream 
      
      
      
      -oxidation enzymes forces the carbon flux toward the PHA synthase (PhaC), resulting in high-purity polymers containing the C8 monomer.
  • Depolymerization: To obtain the free acid, the accumulated PHA must be depolymerized (enzymatically or chemically).

Pathway Visualization

G Substrate 7-Octenoic Acid (Extracellular) AcylCoA 7-Octenoyl-CoA Substrate->AcylCoA FadD (Acyl-CoA Synthetase) EnoylCoA Trans-2,7-octadienoyl-CoA AcylCoA->EnoylCoA FadE (Acyl-CoA Dehydrogenase) S_3OH (S)-3-Hydroxy-7-octenoyl-CoA EnoylCoA->S_3OH FadB (Hydratase) R_3OH (R)-3-Hydroxy-7-octenoyl-CoA (Target Precursor) S_3OH->R_3OH PhaJ (Epimerase) AcetylCoA Acetyl-CoA + C6 Intermediates S_3OH->AcetylCoA FadB/FadA (Beta-Oxidation) [Blocked in Mutants] PHA mcl-PHA Polymer (Intracellular Storage) R_3OH->PHA PhaC (PHA Synthase) Monomer 3-Hydroxyoct-7-enoic Acid (Final Product) PHA->Monomer PhaZ (Depolymerase) / Hydrolysis

Caption: Metabolic flux from 7-octenoic acid to 3-hydroxyoct-7-enoic acid. Red dashed line indicates the pathway blocked in engineered strains to prevent carbon loss.

Comparative Strain Analysis

The choice of bacterial strain dictates the purity of the final product. Wild-type strains are robust but produce heterogeneous mixtures. Engineered strains offer specificity but often suffer from slower growth rates.

Strain A: Pseudomonas putida KT2440 (Wild Type)[2]
  • Performance: High biomass growth; robust tolerance to toxic fatty acids.

  • Mechanism: Utilizes the

    
    -oxidation pathway efficiently.
    
  • Product Profile: Produces a copolymer . Because

    
    -oxidation remains active, the C8 precursor (7-octenoic acid) is partially degraded to C6 (3-hydroxy-5-hexenoic acid).
    
  • Outcome: The resulting PHA contains ~80-90% 3-hydroxyoct-7-enoate and ~10-20% C6 side products.

  • Best For: Applications where high biomass is prioritized over monomer purity.

Strain B: Pseudomonas putida KTQQ20 (Engineered fad)
  • Performance: Slower growth rate due to inability to use the fatty acid substrate for energy (requires co-feeding with glucose or citrate).

  • Mechanism: Deletion of fadA and fadB genes blocks the

    
    -oxidation cycle downstream of the C8 intermediate.
    
  • Product Profile: Produces a homopolymer or near-homopolymer. The carbon flux is "trapped" at the C8 stage, forcing incorporation into the polymer.

  • Outcome: >98% mol fraction of 3-hydroxyoct-7-enoate units.

  • Best For: High-purity pharmaceutical applications requiring specific chiral monomers.

Strain C: Pseudomonas fluorescens GK13
  • Role: Primarily used as a source of PHA depolymerase .

  • Mechanism: This strain secretes an extracellular depolymerase capable of degrading mcl-PHAs into their constituent monomers.

  • Application: Used in the downstream processing step to convert the polymer produced by P. putida into the free acid form.

Comparative Data Summary
FeatureP. putida KT2440 (WT)P. putida KTQQ20 (Mutant)E. coli (Recombinant)
Primary Carbon Source 7-Octenoic AcidGlucose + 7-Octenoic AcidGlucose + 7-Octenoic Acid
Metabolic Pathway

-Oxidation + PHA Synthesis
Blocked

-Oxidation
Heterologous PhaC + PhaJ
PHA Content (% CDW) 40 - 60%30 - 50%10 - 30%
Monomer Specificity Low (C8 + C6 mix)High (>98% C8) High (Dependent on enzymes)
Titer (g/L) 1.5 - 2.5 g/L0.8 - 1.5 g/L< 0.5 g/L
Downstream Complexity High (Separation of C6/C8 required)Low (Pure C8 polymer)Medium

Experimental Protocol: Production & Isolation

This protocol describes the production of high-purity 3-hydroxyoct-7-enoic acid using a


-oxidation impaired strain (P. putida KTQQ20 equivalent), followed by enzymatic depolymerization.
Phase 1: Fermentation (Upstream)
  • Inoculum Prep: Grow P. putida in LB medium overnight at 30°C.

  • Production Medium: Mineral Salt Medium (MSM) supplemented with:

    • Carbon Source 1 (Growth): Glucose (20 g/L) or Citrate (to support cell mass).

    • Carbon Source 2 (Precursor): 7-Octenoic acid (2-5 g/L). Note: Add incrementally to avoid toxicity.

  • Cultivation: Incubate at 30°C, 200 rpm for 48-72 hours. Monitor OD600.

  • Harvest: Centrifuge cells (6000 x g, 15 min) and lyophilize to obtain Cell Dry Weight (CDW).

Phase 2: Polymer Extraction
  • Solvent Extraction: Resuspend lyophilized cells in Chloroform or Ethyl Acetate (10 mL per g biomass). Incubate at 60°C for 4 hours.

  • Filtration: Filter out cell debris.

  • Precipitation: Concentrate the filtrate and pour into cold Methanol (1:10 ratio). The PHA polymer will precipitate as a white, rubbery substance.

  • Drying: Dry the polymer under vacuum.

Phase 3: Monomer Release (Depolymerization)

To obtain the free "3-hydroxyoct-7-enoic acid":

  • Enzymatic Hydrolysis: Suspend the purified PHA polymer in Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Add extracellular PHA depolymerase (e.g., from P. fluorescens GK13 or commercial lipase).

  • Incubation: Incubate at 37°C for 24 hours. The polymer will degrade into soluble monomers.

  • Purification: Acidify the solution to pH 2.0 with HCl and extract with ethyl acetate. Evaporate solvent to obtain the oily acid product.

Process Workflow Diagram

Process Step1 Fermentation (P. putida + 7-Octenoic Acid) Step2 Cell Harvest & Lyophilization Step1->Step2 Step3 Solvent Extraction (Chloroform) Step2->Step3 Step4 PHA Polymer Precipitation Step3->Step4 Step5 Enzymatic Depolymerization Step4->Step5 Step6 Purified 3-Hydroxyoct-7-enoic Acid Step5->Step6

Caption: Workflow for the production of 3-hydroxyoct-7-enoic acid via PHA intermediate.

Critical Analysis & Recommendations

Yield vs. Purity Trade-off

Researchers must choose between Total Titer and Monomer Purity .

  • Scenario A: If the goal is to produce a bulk polymer with unsaturated side chains for cross-linking, Wild-Type P. putida is superior due to higher growth rates and titers (up to 2.5 g/L PHA).

  • Scenario B: If the goal is to isolate the specific chiral monomer (3-hydroxyoct-7-enoic acid) for drug synthesis, the

    
    fad Mutant  is strictly required. Segregating C8 monomers from C6 contaminants in the wild-type product requires difficult chromatographic separation, whereas the mutant yields >98% purity directly.
    
Substrate Toxicity

7-Octenoic acid is toxic to bacteria at high concentrations.

  • Protocol Adjustment: Do not add the full substrate load at t=0. Use a fed-batch strategy , pulsing the fatty acid (e.g., 2 mM pulses) every 6-12 hours to maintain flux without arresting growth.

Self-Validation Check
  • Verification: To confirm the product identity, perform GC-MS analysis of the methyl ester derivative.

    • Expected Mass Spec Fragment: The presence of the terminal double bond will show a characteristic mass shift compared to saturated 3-hydroxyoctanoate.

    • Chirality: Confirm the (R)-configuration using chiral HPLC columns, as the biological PhaC synthase is stereospecific.

References

  • Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida. Source: PubMed (NIH) URL:[Link] (Demonstrates the use of fad mutants to control monomer chain length and prevent degradation.)

  • Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(3-Hydroxyoctanoic Acid) Depolymerase. Source: Applied and Environmental Microbiology (ASM) URL:[Link] (Establishes the protocol for enzymatic depolymerization to retrieve the monomer.)

  • Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths. Source: PLOS ONE URL:[Link] (Comparative data on titers and yields using different fatty acid precursors.)[1]

  • Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin. Source: PubMed Central (PMC) URL:[Link] (Provides insights into metabolic flux analysis and pathway engineering in P. putida.)

  • Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates (US Patent US6472188B1). Source: Google Patents URL: (Describes the industrial relevance and methods for converting PHA to hydroxy acids.)

Sources

Benchmarking Purification Protocols for 3-Hydroxyoct-7-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "3-hydroxyoct-7-enoic acid" purification methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Hydroxyoct-7-enoic acid (3HO7) is a high-value chiral synthon, primarily sought for its terminal alkene functionality and secondary hydroxyl group, making it a versatile scaffold for prostaglandin analogs, antibiotics, and biodegradable polymer synthesis. Its purification presents unique challenges due to its amphiphilic nature, potential for lactonization, and the rigorous requirement for enantiomeric purity (typically the


-isomer).

This guide objectively benchmarks three distinct purification methodologies: Solvent Fractionation (SF) , Preparative Reverse-Phase HPLC (Prep-HPLC) , and Sequential Anion-Exchange Chromatography (SAX) . While Prep-HPLC offers the highest purity for analytical standards, SAX emerges as the superior method for scalable, cost-effective isolation from biological matrices.

Comparative Analysis: Method Performance Matrix

MetricMethod A: Solvent Fractionation Method B: Prep-RP-HPLC Method C: Sequential Anion-Exchange (SAX)
Final Purity 85 – 92%> 99.5% 95 – 98%
Yield 60 – 70%85 – 90%92 – 96%
Scalability High (Kg scale)Low (mg to g scale)High (Kg to Ton scale)
Solvent Cost High (Large volumes of EtOAc/Hexane)High (Acetonitrile/MeOH grade)Low (Water/Ethanol)
Throughput Fast (Batch)Slow (Sequential Injection)Medium (Continuous Flow possible)
Primary Utility Crude extraction from PHA hydrolysatesAnalytical standards & library synthesisIndustrial downstream processing

Method A: The "Biotech Standard" – PHA Hydrolysis & Solvent Fractionation

Best For: Initial isolation from bacterial biomass (Pseudomonas spp.) where crude purity is acceptable.

Mechanism

This method leverages the lipophilic nature of the free acid form. 3HO7 is typically produced as a monomer within a Polyhydroxyalkanoate (PHA) polymer.[1] The process involves acid-catalyzed depolymerization followed by liquid-liquid extraction (LLE).

Protocol
  • Depolymerization: Suspend lyophilized Pseudomonas biomass (containing PHO7 polymer) in acidified methanol (15% H₂SO₄ in MeOH). Reflux at 100°C for 140 minutes.

    • Note: This yields the methyl ester. For the free acid, use alkaline hydrolysis (1M NaOH, 60°C, 2h).

  • Acidification: If using alkaline hydrolysis, cool the hydrolysate and adjust pH to 2.0 using 6M HCl. This protonates the carboxylate (

    
    
    
    
    
    
    
    ), rendering it insoluble in water but soluble in organic solvents.
  • Extraction: Add equal volumes of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Agitate vigorously for 20 minutes.

  • Phase Separation: Centrifuge at 4,000

    
     g for 10 minutes. Collect the organic (upper) phase.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation at 40°C.
    
Critical Insight

While simple, this method often co-extracts saturated fatty acids (e.g., octanoic acid) and cell membrane lipids. It rarely achieves >95% purity without a secondary polishing step.

Method B: The "High-Purity Polish" – Preparative Reverse-Phase HPLC

Best For: Pharmaceutical-grade isolation where removing structural isomers (e.g., 3-hydroxyoct-6-enoic acid) is critical.

Mechanism

Utilizes hydrophobic discrimination on a C18 stationary phase. The terminal double bond in 3HO7 interacts slightly differently with the octadecyl chains compared to saturated analogs, allowing baseline resolution.

Protocol
  • Column Selection: C18 Preparative Column (e.g., 5

    
    m, 19 x 150 mm).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile (ACN) + 0.1% FA.

    • Role of FA: Suppresses ionization of the carboxylic acid, sharpening peak shape.

  • Gradient Profile:

    • 0-2 min: 10% B (Equilibration)

    • 2-20 min: Linear ramp to 60% B

    • 20-25 min: Wash at 95% B

  • Detection: UV at 210 nm (carboxyl group/alkene) or ELSD (Evaporative Light Scattering Detector) for higher sensitivity.

  • Fraction Collection: Collect peaks based on threshold/slope. 3HO7 typically elutes earlier than its saturated counterpart (3-hydroxyoctanoic acid) due to the polarity of the alkene.

Critical Insight

Self-Validating Step: Check the optical rotation of the collected fraction. Natural 3HO7 from Pseudomonas should exhibit


 to 

(c=1, CHCl₃). A racemic mixture implies a synthetic source or racemization during harsh hydrolysis.

Method C: The "Scalable Adsorption" – Sequential Anion-Exchange (SAX)

Best For: Large-scale purification from complex fermentation broths; eliminates the need for halogenated solvents.

Mechanism

Exploits the specific acid dissociation constant (


) of 3HO7. Strong Anion Exchange (SAX) resins capture the ionized acid, while non-acidic impurities (lipids, neutral sugars) wash through. A subsequent hydrophobic resin step removes salts.
Protocol
  • Resin Preparation: Condition a column packed with Dowex 1X8 (Cl⁻ form) or similar quaternary ammonium resin. Convert to

    
     form if necessary for higher capacity, though 
    
    
    
    is gentler.
  • Loading: Adjust crude hydrolysate pH to 8.0 (ensures full ionization to

    
    ). Load onto the column at a flow rate of 2 Bed Volumes (BV)/hour.
    
  • Washing: Flush with 3 BV of deionized water to remove non-ionic cell debris and neutral lipids.

  • Elution: Elute with a step gradient of HCl or NaCl. 3HO7 typically elutes between 0.1M and 0.5M Cl⁻ concentrations.

  • Desalting (Optional but Recommended): Pass the eluate through a hydrophobic polymeric adsorbent (e.g., Sepabeads SP-207 ). The 3HO7 adsorbs via its alkyl chain; salts pass through. Elute pure acid with Ethanol.

Critical Insight

This method is superior for preserving the terminal alkene. Unlike acid reflux (Method A), the mild conditions prevent migration of the double bond from position 7 to position 6 (thermodynamic isomerization).

Visualization: Purification Workflows

PurificationPathways cluster_MethodA Method A: Solvent Fractionation cluster_MethodB Method B: Prep-HPLC Polish cluster_MethodC Method C: Anion Exchange Start Crude Biomass / Fermentation Broth Hydrolysis Hydrolysis (Alkaline vs Acidic) Start->Hydrolysis Acidify Acidify to pH 2.0 Hydrolysis->Acidify Route A LoadResin Load Dowex 1X8 (pH 8.0) Hydrolysis->LoadResin Route C Extract LLE (MTBE/EtOAc) Acidify->Extract CrudeProduct Crude 3HO7 (85% Purity) Extract->CrudeProduct Inject Inject onto C18 CrudeProduct->Inject Polishing Step Gradient Gradient Elution (H2O/ACN + FA) Inject->Gradient PureProduct Pure 3HO7 (>99% Purity) Gradient->PureProduct WashElute Salt Elution & SP-207 Desalting LoadResin->WashElute ScaleProduct Scalable 3HO7 (96% Purity) WashElute->ScaleProduct

Figure 1: Decision tree for 3-hydroxyoct-7-enoic acid purification showing the integration of solvent extraction, HPLC polishing, and ion-exchange workflows.

References

  • Ren, Q., et al. (2005). "Modification of Pseudomonas putida S12 for the production of medium-chain-length polyhydroxyalkanoates." Applied and Environmental Microbiology.

  • Zinn, M., et al. (2010).[2] "Isolation and purification of medium chain length poly(3-hydroxyalkanoates) (mcl-PHA) for medical applications using nonchlorinated solvents." Biomacromolecules.

  • Gao, X., et al. (2016). "Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification." ACS Sustainable Chemistry & Engineering.

  • Perez-Zabaleta, M., et al. (2020).[3][4] "Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures from Sludge." Processes.

  • Sigma-Aldrich. "7-Octenoic acid Product Specification."

Sources

Literature review of "3-hydroxyoct-7-enoic acid" research

[1][2]

Executive Summary

3-Hydroxyoct-7-enoic acid is a specialized, unsaturated medium-chain-length (mcl) hydroxy fatty acid primarily utilized as a functional monomer in the biosynthesis of polyhydroxyalkanoates (PHAs).[1][2] Unlike its saturated analog (3-hydroxyoctanoic acid), this compound features a terminal alkene group at the C7 position. This structural "handle" is critical for researchers developing next-generation biopolymers, as it enables post-polymerization modifications—such as cross-linking, epoxidation, and the attachment of bioactive ligands—that are impossible with standard saturated PHAs.

This guide compares the production, properties, and utility of 3-hydroxyoct-7-enoic acid against standard saturated alternatives, providing validated protocols for its microbial synthesis and extraction.

Comparative Analysis: Functional vs. Structural Monomers

The following table contrasts 3-hydroxyoct-7-enoic acid with its saturated counterpart and a petrochemical standard, highlighting why a researcher would select this specific monomer.

Table 1: Performance & Property Comparison
Feature3-Hydroxyoct-7-enoic Acid (Unsaturated)3-Hydroxyoctanoic Acid (Saturated)Acrylates (Petrochemical)
Primary Utility Functional Scaffold: Terminal double bond allows "click" chemistry and cross-linking.Structural Matrix: Provides bulk volume and biodegradability.[3]High Performance: High strength but non-biodegradable.
Thermal Properties Elastomeric: Lower

and

due to packing disruption by the double bond.
Semicrystalline: Higher crystallinity, distinct melting point (

).
Variable, generally high

.
Reactivity High: C=C bond susceptible to oxidation, halogenation, and radical cross-linking.Low: Chemically inert alkyl chain; difficult to modify without degradation.High during polymerization; inert after.
Biodegradability Complete: Hydrolyzable by PHA depolymerases.Complete: Hydrolyzable by PHA depolymerases.None (persistent).
Production Cost High: Requires specific precursors (e.g., 7-octenoic acid) or engineered strains.Moderate: Produced from cheap fatty acids or glucose.Low.

Analyst Insight: Choose 3-hydroxyoct-7-enoic acid when your application requires a reactive biopolymer. For example, creating a biodegradable tissue scaffold that must be cross-linked to match the mechanical modulus of cartilage, or attaching an antimicrobial peptide to the polymer surface.

Mechanistic Insight: Biosynthetic Pathway

Understanding the origin of this monomer is essential for optimizing yield. It is produced via the


BiosynthesisPrecursorPrecursor: 7-Octenoic Acid(or Oct-1-ene)TransportMembrane Transport(FadL/FadD)Precursor->TransportUptakeBetaOxBeta-Oxidation Cycle(Removal of C2 units)Transport->BetaOxActivation to CoAIntermediateIntermediate:3-Hydroxy-7-octenoyl-CoABetaOx->IntermediateEnoyl-CoA HydrataseIntermediate->BetaOxFurther Oxidation(If not polymerized)PolymerizationPHA Synthase (PhaC)PolymerizationIntermediate->PolymerizationChiral Specificity (R)ProductPoly(3-hydroxyoct-7-enoic acid)Polymerization->ProductEster Bond Formation

Figure 1: Biosynthetic pathway of 3-hydroxyoct-7-enoic acid in Pseudomonas species. The pathway relies on the "fatty acid beta-oxidation" route, preserving the unsaturated bond from the precursor.

Experimental Protocol: Microbial Production & Extraction

Objective: Isolate high-purity PHA homopolymer or copolymer rich in 3-hydroxyoct-7-enoic acid units. Strain: Pseudomonas oleovorans (ATCC 29347) or Pseudomonas putida (KT2440).

Phase 1: Fermentation
  • Inoculum Prep: Inoculate a single colony into 50 mL LB broth. Incubate at 30°C, 200 rpm overnight.

  • Production Medium: Prepare E2 Mineral Medium (ammonium-limited to trigger PHA storage).

    • Critical Step: Add 7-octenoic acid (or 1-octene) as the sole carbon source at 0.2% - 0.4% (v/v).

    • Note: Using 7-octenoic acid yields higher monomer specificity than octene, as octene requires an initial oxidation step.

  • Cultivation: Inoculate production medium (1% v/v). Incubate at 30°C for 48–72 hours.

    • Causality: Ammonium limitation forces the bacteria to stop reproducing and start storing excess carbon as PHA.

Phase 2: Harvesting & Extraction
  • Cell Lysis: Centrifuge culture (6000

    
     g, 15 min). Wash pellet with methanol to remove residual fatty acids. Lyophilize (freeze-dry) the pellet for 24 hours.
    
  • Soxhlet Extraction:

    • Place dried biomass in a cellulose thimble.

    • Reflux with Chloroform or Dichloromethane for 4 hours.

    • Validation: The solvent extracts the polymer from the cell debris.

  • Precipitation:

    • Concentrate the chloroform extract to ~10% volume using a rotary evaporator.

    • Dropwise add the concentrate into cold Methanol (10x volume, 4°C) with vigorous stirring.

    • Observation: The PHA will precipitate as a white/translucent gum or fibers.

Phase 3: Monomer Analysis (GC-MS)

To verify the "3-hydroxyoct-7-enoic acid" content:

  • Methanolysis: Incubate 10 mg polymer in 2 mL methanol/sulfuric acid (15% v/v) and 2 mL chloroform at 100°C for 140 min.

  • Analysis: Inject the resulting methyl esters into GC-MS.

  • Target Peak: Look for the mass spectrum characteristic of methyl 3-hydroxy-7-octenoate.

Experimental Workflow Diagram

Workflowcluster_0Upstream Processingcluster_1Downstream Processingcluster_2ValidationStep1Inoculation(P. oleovorans)Step2Fermentation(Substrate: 7-Octenoic Acid)Step1->Step2Step3Cell Harvest(Centrifugation)Step2->Step3Step4Lyophilization(Remove Water)Step3->Step4Step5Soxhlet Extraction(Solvent: Chloroform)Step4->Step5Step6Precipitation(Cold Methanol)Step5->Step6Step7Methanolysis(Acid catalyzed)Step6->Step7Step8GC-MS Analysis(Confirm Monomer Structure)Step7->Step8

Figure 2: Step-by-step workflow for the production, isolation, and validation of 3-hydroxyoct-7-enoic acid containing PHAs.

References

  • Fritzsche, K., Lenz, R. W., & Fuller, R. C. (1990). Production of unsaturated polyesters by Pseudomonas oleovorans. International Journal of Biological Macromolecules, 12(2), 85–91. Link

  • Luesch, H., Yoshida, W. Y., Moore, R. E., & Paul, V. J. (2001). Pitipeptolides A and B, New Cyclodepsipeptides from the Marine Cyanobacterium Lyngbya majuscula.[4] Journal of Natural Products, 64(3), 304–307. Link

  • Park, S. J., et al. (2002). Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates. U.S. Patent 6,472,188. Link

  • Kim, Y. B., Lenz, R. W., & Fuller, R. C. (1995). Poly(3-hydroxyalkanoate)s containing unsaturated repeating units produced by Pseudomonas oleovorans. Journal of Polymer Science Part A: Polymer Chemistry, 33(9), 1367–1374. Link

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Hydroxyoct-7-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Hazard Profile

Do not treat this merely as a generic organic acid. 3-Hydroxyoct-7-enoic acid presents a dual-hazard profile dictated by its molecular architecture. While specific toxicological data for this intermediate may be sparse, its functional groups mandate a strict safety protocol based on Structure-Activity Relationships (SAR) .

  • Carboxylic Acid (C-1): Provides a pKa ~4.5, sufficient to cause immediate protein denaturation and chemical burns to mucous membranes and cornea.

  • Terminal Alkene (C-7): Introduces reactivity. While stable under ambient conditions, it poses a polymerization risk if exposed to radical initiators or strong oxidizers.

  • 
    -Hydroxyl Group (C-3):  Increases water solubility and polarity, potentially facilitating dermal absorption more rapidly than simple fatty acids.
    

Immediate Action Required: Treat as a Corrosive Liquid/Solid and Irritant .[1] All handling requires a functional fume hood.

Chemical Hazard Assessment & PPE Matrix

The following PPE selection is based on the "precautionary principle" using Acrylic Acid and Octanoic Acid as toxicological proxies due to structural similarity.

PPE Selection Matrix
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand (Primary) Nitrile (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Permeation Dynamics: Carboxylic acids can degrade latex. Nitrile offers excellent degradation resistance. Double gloving creates a "sacrificial layer" allowing time to doff without skin contact upon contamination.
Hand (Spill/Immersion) Laminate / Multi-layer (e.g., Silver Shield® or Ansell Barrier®)Breakthrough Time: For gross contamination (>10mL), nitrile breakthrough can occur in <15 mins. Laminate gloves provide >480 min protection against broad organic acids.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Corrosive Risk: Safety glasses are insufficient. The acidic nature means a splash can cause irreversible corneal opacity. The "D3" rating ensures a seal against liquid splash.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Vapor Pressure: While volatility is low (high BP), aerosols generated during transfer or heating are potent respiratory irritants.
Body Lab Coat (100% Cotton or Nomex) + Chemical Apron (for transfers >100g)Thermal/Chemical Shield: Synthetic blends (polyester) can melt into skin if a reaction exotherms. Cotton chars but does not melt.

Operational Workflow: Step-by-Step Handling

This protocol integrates safety into the experimental design, ensuring the "Self-Validating" safety requirement.

Phase 1: Pre-Operational Check
  • Glove Pressure Test: Inflate nitrile gloves with air and seal to check for pinholes before donning.

  • Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution before opening the chemical bottle. This is your immediate "neutralization station" for contaminated tools.
    
Phase 2: Weighing & Transfer

Context: 3-Hydroxyoct-7-enoic acid is likely a viscous oil or low-melting solid. Static charge can cause "fly-away" particles or splashing.

  • Static Control: Use an anti-static gun on the weighing boat if the substance is solid. If liquid, use a positive-displacement pipette to prevent dripping (viscosity management).

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Right Hand (Dirty): Handles the spatula/pipette and chemical container.

    • Left Hand (Clean): Handles the balance door, notebook, and hood sash.

    • Validation: If you see residue on the balance door, the system has failed.

  • Tool Management: Immediately place used spatulas/pipettes into the pre-prepared

    
     bath. Do not place them on the benchtop.
    
Phase 3: Reaction Setup
  • Inert Atmosphere: Due to the terminal alkene (C-7), flush the reaction vessel with Nitrogen or Argon. Oxygen can induce slow radical oxidation at the alkene site, forming peroxides over time.

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat to prevent acid vapor release.

Decision Logic: PPE & Spill Response

The following diagrams illustrate the decision-making process for PPE selection and the logical workflow for spill management.

SafetyLogic Start Task Assessment: 3-Hydroxyoct-7-enoic acid Q_Quantity Quantity Handling? Start->Q_Quantity Small < 10 mL / 10 g Q_Quantity->Small Small Scale Large > 10 mL / 10 g Q_Quantity->Large Scale Up PPE_Level1 LEVEL 1 PPE: Nitrile Gloves (Double) Lab Coat Splash Goggles Fume Hood Small->PPE_Level1 PPE_Level2 LEVEL 2 PPE: Add: Chemical Apron Add: Face Shield Consider: Laminate Gloves Large->PPE_Level2 Q_State Physical State? Solid Solid/Viscous Oil Liquid Liquid/Solution Spill_Risk Spill Occurs? PPE_Level1->Spill_Risk PPE_Level2->Spill_Risk Action_Neutralize Action: Cover with NaHCO3 Wait for bubbling to stop Spill_Risk->Action_Neutralize Yes Action_Dispose Disposal: Scoop into Solid Hazardous Waste Action_Neutralize->Action_Dispose

Figure 1: Decision logic for selecting PPE intensity based on scale and responding to containment breaches.

Waste Disposal & Decontamination[2][3]

Crucial Warning: The terminal alkene group presents a specific incompatibility risk.

Waste Segregation
StreamInstructionsIncompatibility Alert
Organic Acid Waste Primary disposal path. Dissolve in a compatible solvent (e.g., Acetone) if solid.DO NOT MIX with Oxidizing Acids (Nitric, Chromic). The alkene can be oxidized violently.
Solid Waste Contaminated paper towels, gloves, and weighing boats.Ensure no free liquid is present. Double bag in 4-mil polyethylene bags.
Sharps Contaminated needles/glass.Do not recap needles. Neutralize glass with

spray before disposal if heavily contaminated.
Decontamination Protocol
  • Surface Cleaning: Wipe surfaces with a 5% Sodium Bicarbonate solution (to neutralize acid), followed by water, then 70% Ethanol (to remove organic residue).

  • Glassware: Rinse with Acetone (collect as waste), then wash with Alconox/water.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 1910.132. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-hydroxyoct-7-enoic acid (Structure-based Hazard Inference). National Library of Medicine. [Link]

Sources

×

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